DPyPE
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPHMKQBBCKEFO-DHYROEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H90NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as DPyPE, is a neutral phosphoethanolamine lipid of significant interest in the field of drug delivery and vaccine development. Its unique chemical structure, characterized by branched phytanoyl acyl chains, imparts desirable properties to lipid bilayer systems, particularly in the formulation of liposomes for gene delivery and as a critical component of vaccine adjuvants. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and its functional role in enhancing the stability and efficacy of lipid-based delivery platforms. Detailed experimental protocols for the preparation of this compound-containing liposomes and quantitative data on its application are presented to facilitate its practical implementation in research and development settings.
Introduction
This compound is a synthetic phospholipid that plays a crucial role as an auxiliary or "helper" lipid in various biomedical applications.[1] Unlike phospholipids (B1166683) with straight-chain fatty acids, this compound possesses two diphytanoyl chains, which are tetramethylated long-chain (16:0) fatty acids.[2] This unique branched structure is key to its function, influencing the fluidity, stability, and fusogenicity of lipid membranes.[1]
Primarily, this compound is utilized in combination with cationic lipids to form liposomes for the delivery of nucleic acids (gene delivery) and as a component of the vaccine adjuvant Vaxfectin®.[3] In these formulations, this compound is not merely a structural component but an active contributor to the overall performance of the delivery system.[3] It enhances the structural stability of liposomes, prevents the aggregation of cationic lipids, and modulates the fluidity of the lipid bilayer to facilitate efficient cargo delivery.[3][4]
Chemical Structure and Physicochemical Properties
This compound is a phosphatidylethanolamine, a class of phospholipids commonly found in biological membranes.[2][3] Its structure consists of a glycerol (B35011) backbone, two diphytanoyl chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position.[2]
Chemical Structure
-
IUPAC Name: [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate[4]
-
Synonyms: 1,2-Diphytanoyl-sn-glycero-3-PE, 4ME 16:0 PE, DiPPE[3]
-
Molecular Formula: C₄₅H₉₀NO₈P[4]
-
Molecular Weight: 804.17 g/mol [3]
-
CAS Number: 201036-16-0[4]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D chemical structure of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound).[4]
Physicochemical Data
The physicochemical properties of this compound are critical to its function in liposomal formulations. The branched nature of its acyl chains leads to a larger cross-sectional area compared to straight-chain lipids, which in turn affects the packing and fluidity of the lipid bilayer.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₉₀NO₈P | [4] |
| Molecular Weight | 804.17 g/mol | [3] |
| CAS Number | 201036-16-0 | [4] |
| Appearance | Off-white to light yellow ointment | [5] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) mixtures (e.g., 80:20 solution) | [3] |
Role in Drug Delivery and Vaccine Adjuvants
This compound's primary role is as a co-lipid in liposomal formulations, where it is typically combined with a cationic lipid.[3] This combination is effective for two main applications: gene delivery and vaccine adjuvants.
Gene Delivery
In the context of gene delivery, cationic liposomes are used to encapsulate and deliver negatively charged nucleic acids, such as plasmid DNA (pDNA) and siRNA, into cells.[6] The cationic lipid provides the positive charge necessary to complex with the nucleic acid, while the neutral helper lipid, this compound, plays several important roles:
-
Stabilization: this compound enhances the structural integrity of the liposome (B1194612), preventing aggregation and fusion of the lipoplexes (lipid-DNA complexes).[3]
-
Membrane Fluidity: The branched phytanoyl chains of this compound increase the fluidity of the lipid bilayer. This is thought to facilitate the release of the nucleic acid cargo into the cytoplasm following endocytosis.[1]
-
Charge Shielding: By incorporating a neutral lipid, the overall positive charge density of the liposome can be modulated, which can reduce cytotoxicity associated with high concentrations of cationic lipids.
Vaccine Adjuvants: The Case of Vaxfectin®
This compound is a key component of the vaccine adjuvant Vaxfectin®, where it is formulated in a 1:1 molar ratio with the cationic lipid GAP-DMORIE.[2] Vaxfectin® has been shown to significantly enhance the immune response to plasmid DNA-encoded antigens.[2]
The mechanism by which this compound contributes to the adjuvant effect is multifaceted. It assists the cationic lipid in binding to the negatively charged pDNA to form a stable and uniform liposome complex.[3] By regulating the fluidity and stability of the liposome membrane, this compound helps in the efficient delivery of the pDNA to antigen-presenting cells.[3] While this compound does not directly participate in transfection, it indirectly enhances the immune response by optimizing the physicochemical properties of the liposome.[3]
Quantitative Effects of this compound-Containing Formulations
The inclusion of this compound in vaccine formulations has demonstrated a marked improvement in immunogenicity.
| Formulation | Antigen | Effect | Reference(s) |
| Vaxfectin® (GAP-DMORIE:this compound 1:1) with pDNA | Influenza Nucleoprotein (NP) | Up to a 20-fold increase in antibody titers in mice compared to pDNA alone. | [2] |
| Vaxfectin® with pDNA encoding HSV-2 gD2 | Herpes Simplex Virus 2 glycoprotein (B1211001) D2 | Significantly lower latent viral load in dorsal root ganglia of mice compared to pDNA alone (P = 0.007). | [5] |
| Vaxfectin® with Trivalent Inactivated Influenza Vaccine (TIV) | Influenza Hemagglutinin (HA) antigens | Prominent antigen-sparing effect, maintaining high immunogenicity at lower antigen doses. | [7] |
Experimental Protocols
The following protocols are provided as a guide for the preparation and use of this compound-containing liposomes in research settings.
Protocol for Preparation of this compound-Containing Cationic Liposomes for Gene Transfection
This protocol is adapted from standard lipid film hydration methods.[8]
Materials:
-
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cationic lipid (e.g., DOTAP)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Glass vials with Teflon-lined caps
-
Nitrogen or argon gas source
-
Vacuum desiccator or lyophilizer
-
Bath sonicator
-
Extruder with polycarbonate membranes (optional, for size control)
Procedure:
-
Lipid Preparation:
-
Dissolve this compound and the cationic lipid separately in chloroform to a concentration of 10 mg/mL.
-
In a clean glass vial, combine the desired molar ratio of the cationic lipid and this compound. A common starting ratio is 1:1.
-
-
Lipid Film Formation:
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, uniform lipid film on the inner surface.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) to a final total lipid concentration of 1-2 mg/mL. The hydration should be performed at a temperature above the phase transition temperature of the lipids.
-
Vortex the vial vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).
-
-
Sonication and Sizing:
-
Bath sonicate the lipid dispersion for 5-15 minutes to reduce the size of the vesicles and improve homogeneity.
-
(Optional) For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Sterilization:
-
If required, the final liposome preparation can be sterilized by filtration through a 0.22 µm syringe filter.
-
Protocol for Formulation of Vaxfectin®-Adjuvanted pDNA Vaccine
This protocol is based on published methods for preparing Vaxfectin® formulations for preclinical studies.[2][5]
Materials:
-
Vials containing a dried lipid film of GAP-DMORIE and this compound (1:1 molar ratio)
-
Sterile 0.9% saline
-
Plasmid DNA (pDNA) in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) in 0.9% saline, pH 7.2)
Procedure:
-
Liposome Reconstitution:
-
Reconstitute the dried lipid film in the vial with an appropriate volume of sterile 0.9% saline. For example, add 1 mL of saline to a vial containing 2.18 mg of the lipid mixture.[2]
-
Vortex vigorously for 5 minutes to form the Vaxfectin® liposome suspension.
-
-
pDNA Preparation:
-
Prepare the pDNA solution at twice the final desired concentration in the formulation buffer.
-
-
Lipoplex Formation:
-
In a sterile tube, add an equal volume of the Vaxfectin® liposome suspension to the pDNA solution. For instance, mix 1 mL of the liposome suspension with 1 mL of the pDNA solution.
-
Mix gently by inverting the tube several times. Avoid vigorous vortexing to prevent shearing of the pDNA.
-
The final pDNA nucleotide to cationic lipid molar ratio is typically around 4:1.[5]
-
-
Incubation and Use:
-
Allow the formulation to incubate at room temperature for 10-15 minutes to ensure stable complex formation.
-
The adjuvanted vaccine is now ready for administration. It is recommended to use the formulation within a few hours of preparation.
-
Signaling Pathways and Mechanism of Action
Current research indicates that this compound's primary mechanism of action is biophysical rather than biochemical. There is no evidence to suggest that this compound directly interacts with or modulates specific intracellular signaling pathways. Its role is to optimize the physical properties of the lipid-based delivery vehicle to enhance the delivery of its cargo to the target cells.[3]
The adjuvant effect of this compound-containing formulations like Vaxfectin® is an indirect consequence of improved antigen delivery. By facilitating the efficient uptake of pDNA by antigen-presenting cells, the formulation leads to enhanced antigen expression and subsequent activation of both humoral and cellular immune responses.[2]
Visualizations of Experimental Workflows
Workflow for this compound Liposome Preparation
Caption: Workflow for the preparation of this compound-containing cationic liposomes via the lipid film hydration method.
Workflow for Vaxfectin®-Adjuvanted pDNA Formulation
Caption: Workflow for the formulation of a Vaxfectin®-adjuvanted plasmid DNA vaccine.
Conclusion
This compound is a versatile and valuable co-lipid for the development of advanced drug delivery and vaccine formulations. Its unique branched-chain structure confers critical physicochemical properties to liposomal systems, enhancing their stability and functional performance. For researchers and drug development professionals, a thorough understanding of this compound's properties and the methodologies for its incorporation into lipid nanoparticles is essential for harnessing its full potential in creating effective and safe therapeutics and vaccines. The data and protocols presented in this guide offer a solid foundation for the application of this compound in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine | C45H90NO8P | CID 9963917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vaxfectin-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. avantiresearch.com [avantiresearch.com]
The Role of DPyPE in Liposomal Formulations: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphytanoylphosphatidylethanolamine (DPyPE) is a key lipid component in the development of advanced liposomal drug delivery systems. Its unique structural properties, characterized by a small headgroup and bulky, branched acyl chains, impart fusogenic characteristics to liposomes, facilitating the intracellular release of therapeutic payloads. This technical guide provides an in-depth exploration of the mechanism of action of this compound in liposomes, supported by quantitative data from analogous phosphatidylethanolamines (PEs), detailed experimental protocols, and visual representations of the underlying biophysical processes.
Introduction: The Significance of Fusogenic Lipids
Conventional liposomes often rely on endocytosis for cellular uptake, which can lead to the degradation of the encapsulated cargo in the endo-lysosomal pathway. The incorporation of fusogenic lipids like this compound into the liposomal bilayer offers a strategy to overcome this limitation. These lipids promote the fusion of the liposome (B1194612) membrane with cellular membranes (either the plasma membrane or the endosomal membrane), enabling the direct delivery of therapeutic agents into the cytoplasm. Phosphatidylethanolamines (PEs), as a class of lipids, are instrumental in this process due to their conical molecular shape, which induces negative curvature strain in the lipid bilayer, a prerequisite for membrane fusion.
Mechanism of Action of this compound in Liposomes
The primary mechanism by which this compound facilitates membrane fusion is through its propensity to induce a transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase. This transition is a critical intermediate step in the fusion process.
Key Physicochemical Properties of this compound Driving Fusion:
-
Small Headgroup: The ethanolamine (B43304) headgroup of this compound is significantly smaller than that of other common phospholipids (B1166683) like phosphatidylcholine (PC). This small headgroup occupies less area at the lipid-water interface relative to the volume occupied by its bulky phytanoyl chains in the hydrophobic core of the bilayer.
-
Conical Molecular Shape: The mismatch between the small headgroup and the large, branched acyl chains results in a conical or "cone" molecular geometry.
-
Induction of Negative Curvature Strain: When incorporated into a lipid bilayer, the conical shape of this compound molecules generates lateral pressure and negative curvature strain. This strain destabilizes the planar bilayer structure.
-
Promotion of the Hexagonal (HII) Phase: Under certain conditions (e.g., acidic pH in the endosome, interaction with target membranes), the accumulated curvature strain can drive a phase transition from the lamellar (Lα) phase to the inverted hexagonal (HII) phase. The HII phase consists of lipid cylinders with the polar headgroups facing an aqueous core, and this structural rearrangement is a key intermediate in the fusion of two opposing membranes.
The fusogenic activity of this compound-containing liposomes is often triggered by the acidic environment of the endosome. Protonation of other components in the liposome formulation can neutralize repulsive charges and further promote the formation of the HII phase, leading to endosomal escape.
Quantitative Impact of Phosphatidylethanolamines on Liposome Properties
While specific quantitative data for this compound is limited in publicly available literature, extensive research on structurally and functionally similar phosphatidylethanolamines, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), provides valuable insights into the expected effects of this compound. The following tables summarize representative data for PE-containing liposomes.
Table 1: Effect of PE Concentration on Liposome Size and Zeta Potential
| Liposome Composition (molar ratio) | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOPC | 120 ± 5 | 0.15 ± 0.03 | -5 ± 2 |
| DOPC:DOPE (80:20) | 115 ± 7 | 0.18 ± 0.04 | -7 ± 3 |
| DOPC:DOPE (60:40) | 110 ± 6 | 0.21 ± 0.05 | -10 ± 4 |
| Cationic Lipid:DOPE (50:50) | 150 ± 10 | 0.25 ± 0.06 | +45 ± 5 |
Data is representative and compiled from typical results in liposome research. Actual values will vary based on the specific lipids and preparation methods used.
Table 2: Influence of PE on Liposome Stability and Drug Release (Calcein Leakage Assay)
| Liposome Composition (molar ratio) | % Calcein (B42510) Leakage at pH 7.4 (24h) | % Calcein Leakage at pH 5.5 (1h) |
| DOPC:Cholesterol (55:45) | 5 ± 2 | 8 ± 3 |
| DOPE:CHEMS (60:40) | 10 ± 3 | 85 ± 5 |
| DOPE:CHEMS:DSPE-PEG (55:40:5) | 8 ± 2 | 60 ± 7 |
CHEMS: Cholesteryl hemisuccinate; DSPE-PEG: Distearoylphosphatidylethanolamine-Polyethylene glycol. Data is illustrative of the pH-sensitive release profile of PE-containing liposomes.
Table 3: Effect of PE on Membrane Fusion Efficiency (Lipid Mixing Assay)
| Liposome Formulation | Fusion Efficiency (%) |
| DOPC | < 5 |
| DOTAP:DOPC (1:1) | 10 - 20 |
| DOTAP:DOPE (1:1) | 70 - 90 |
DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane. Fusion efficiency is typically measured against a model anionic membrane.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in liposomes.
Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
Objective: To prepare unilamellar liposomes of a defined size containing this compound.
Materials:
-
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Other lipids as required by the formulation (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to freeze-thaw cycles (optional, but can improve encapsulation efficiency).
-
To obtain unilamellar vesicles (LUVs) of a uniform size, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 11-21 times.
-
Store the prepared liposomes at 4°C.
Characterization of Liposome Size and Zeta Potential
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the liposomes.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
For size measurement, equilibrate the sample at 25°C and measure the scattered light intensity fluctuations. The instrument's software calculates the size distribution, average diameter, and PDI.
-
For zeta potential measurement, inject the diluted sample into a disposable capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.
Calcein Leakage Assay for Membrane Stability
Objective: To assess the stability of this compound-containing liposomes and their responsiveness to stimuli like pH.
Materials:
-
This compound-containing liposomes prepared with encapsulated calcein (at a self-quenching concentration, e.g., 50-100 mM).
-
Buffer at different pH values (e.g., pH 7.4 and pH 5.5).
-
Triton X-100 solution (2% v/v) for complete lysis.
-
Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein.
-
Fluorometer.
Procedure:
-
Prepare liposomes as in protocol 4.1, using a concentrated calcein solution as the hydration buffer.
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column, eluting with the desired buffer.
-
Dilute the purified calcein-loaded liposomes in the test buffer (e.g., pH 7.4 or pH 5.5) in a cuvette.
-
Monitor the fluorescence intensity (excitation ~495 nm, emission ~515 nm) over time. An increase in fluorescence indicates leakage of calcein from the liposomes and subsequent de-quenching.
-
At the end of the experiment, add Triton X-100 to lyse all liposomes and measure the maximum fluorescence (Fmax).
-
The percentage of leakage at a given time point (t) is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, and F0 is the initial fluorescence.
FRET-Based Lipid Mixing Assay for Membrane Fusion
Objective: To quantify the fusion of this compound-containing liposomes with a target membrane.
Materials:
-
This compound-containing "donor" liposomes co-labeled with a FRET pair of fluorescent lipids (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).
-
Unlabeled "acceptor" liposomes (e.g., mimicking an endosomal membrane).
-
Fluorometer.
Procedure:
-
Prepare donor liposomes containing the FRET pair and acceptor liposomes using the thin-film hydration and extrusion method.
-
In a cuvette, mix the donor and acceptor liposomes at a desired ratio (e.g., 1:9 donor:acceptor).
-
Initiate fusion by adding a trigger (e.g., lowering the pH).
-
Monitor the fluorescence of the donor probe (NBD-PE, excitation ~465 nm, emission ~530 nm) over time.
-
Fusion of the labeled donor liposomes with the unlabeled acceptor liposomes results in the dilution of the FRET pair in the membrane, leading to a decrease in FRET efficiency and an increase in the donor's fluorescence intensity.
-
The percentage of fusion can be calculated by normalizing the fluorescence signal to that of a control sample where the lipids are fully mixed.
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts of this compound's mechanism of action.
Caption: Workflow of this compound-mediated drug delivery.
Caption: Comparison of lipid molecular shapes.
Caption: this compound-induced bilayer to hexagonal phase transition.
Conclusion
This compound is a powerful tool in the design of fusogenic liposomes for effective intracellular drug delivery. Its mechanism of action is rooted in its unique conical molecular geometry, which induces negative curvature strain in the lipid bilayer and promotes the formation of non-bilayer intermediates essential for membrane fusion. By understanding and characterizing the biophysical principles governing this compound's behavior, researchers can rationally design and optimize liposomal formulations with enhanced therapeutic efficacy. The experimental protocols provided herein offer a framework for the comprehensive evaluation of this compound-containing liposomes, enabling the advancement of next-generation drug delivery systems.
The Role of DPyPE in Enhancing Gene Transfection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and safe delivery of genetic material into cells is a cornerstone of modern molecular biology, with profound implications for research, therapeutics, and vaccine development. Non-viral gene delivery systems, particularly those based on cationic liposomes, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and greater flexibility. Within this class of delivery vehicles, the formulation of the liposome (B1194612) is critical to its success. This technical guide provides an in-depth exploration of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a neutral helper lipid that plays a pivotal role in enhancing the efficiency of gene transfection. By examining its mechanism of action, providing quantitative data on its performance, and detailing experimental protocols, this document serves as a comprehensive resource for researchers seeking to optimize their gene delivery strategies.
The Core Function of this compound in Liposomal Formulations
This compound is a neutral phosphatidylethanolamine (B1630911) lipid characterized by a polyisoprenoid alkyl chain.[1] It is a crucial component in several liposomal formulations, where it is typically combined with a cationic lipid.[2] The primary role of this compound is not to directly bind the negatively charged nucleic acid, but rather to act as a "helper" lipid that enhances the overall transfection process through several mechanisms:
-
Modulation of Liposome Fluidity and Stability: this compound's unique branched alkyl chain structure is thought to increase the fluidity of the lipid bilayer.[3] This increased fluidity may facilitate the fusion of the lipoplex (the complex of the liposome and nucleic acid) with the cell and endosomal membranes, a critical step for the release of the genetic cargo into the cytoplasm.[2][4] this compound also contributes to the overall stability of the liposome formulation.[1]
-
Promotion of Non-Lamellar Structures: Like other phosphatidylethanolamines (PEs), this compound is believed to promote the formation of non-lamellar lipid structures, such as the hexagonal HII phase.[5][6] This structural transition is particularly important for destabilizing the endosomal membrane, allowing the lipoplex to escape the endosome and deliver the nucleic acid to the cytoplasm.[4][6]
-
Enhanced Transfection Activity: The inclusion of this compound in cationic liposome formulations has been shown to significantly increase transfection efficiency.[2] For instance, the formulation Vaxfectin™, which is composed of the cationic lipid GAP-DMORIE and this compound in a 1:1 ratio, has demonstrated superior transfection activity in several cell lines compared to formulations with other co-lipids.[2]
Quantitative Data on Transfection Efficiency and Cell Viability
The selection of a transfection reagent is often a balance between achieving high transfection efficiency and maintaining cell viability. The following tables summarize available quantitative data for this compound-containing formulations.
Table 1: Comparison of Transfection Efficiency of GAP-DMORIE:this compound (Vaxfectin™) with Other Formulations in Various Cell Lines and Vehicles [2]
| Cell Line | Formulation Vehicle | Cationic Lipid:Co-lipid (1:1 molar ratio) | Relative Transfection Efficiency (% of Max) |
| BHK | SWFI | GAP-DMORIE:This compound | 100 |
| GAP-DLRIE:DOPE | <10 | ||
| GAP-DPyRIE:DLPE | <10 | ||
| PBS | GAP-DLRIE:This compound | ~80 | |
| GAP-DMORIE:This compound | ~60 | ||
| GAP-DPyRIE:DLPE | ~40 | ||
| C2C12 | SWFI | GAP-DMORIE:This compound | 100 |
| GAP-DLRIE:DOPE | ~20 | ||
| GAP-DPyRIE:DLPE | <10 | ||
| PBS | GAP-DMORIE:This compound | 100 | |
| GAP-DLRIE:DOPE | ~50 | ||
| GAP-DPyRIE:DLPE | ~30 | ||
| CPAE | SWFI | GAP-DMORIE:This compound | 100 |
| GAP-DLRIE:DOPE | ~10 | ||
| GAP-DPyRIE:DLPE | <10 | ||
| PBS | GAP-DMORIE:This compound | 100 | |
| GAP-DLRIE:DOPE | ~40 | ||
| GAP-DPyRIE:DLPE | ~20 |
Data is estimated from graphical representations in the source and presented as a percentage of the maximum observed transfection for each cell line and vehicle combination. SWFI: Sterile Water for Injection; PBS: Phosphate-Buffered Saline. The highest efficiency for each condition is highlighted in bold.
Table 2: General Comparison of Transfection Reagent Performance [7][8][9][10][11]
| Feature | This compound-Containing Liposomes (e.g., Vaxfectin™) | Lipofectamine® Reagents |
| Transfection Efficiency | High, often superior to other co-lipid combinations.[2] | Very high, often considered the "gold standard".[12] |
| Cell Viability | Generally associated with good cell viability.[9] | Can exhibit significant cytotoxicity, especially at higher concentrations.[7][13] |
| Serum Compatibility | Performance can be vehicle-dependent; generally effective in the absence of serum during complexation.[2] | Some formulations are sensitive to serum, requiring complexation in serum-free media.[14] |
| Cell Line Dependency | Transfection efficiency is cell-line dependent.[2] | Broad-spectrum, but efficiency varies between cell types.[7] |
This table provides a qualitative summary based on multiple sources. Direct quantitative comparisons in the same experimental setup are limited in the reviewed literature.
Experimental Protocols
Preparation of Cationic Liposomes Containing this compound (Lipid Film Hydration Method)
This protocol is adapted from general methods for preparing cationic liposomes and can be used for formulations such as DOTAP:this compound.[15]
Materials:
-
Cationic lipid (e.g., DOTAP)
-
This compound
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum pump
-
Bath sonicator
-
0.22 µm sterile filter
Procedure:
-
Lipid Dissolution: Dissolve the cationic lipid and this compound in chloroform in a round-bottom flask. A common molar ratio is 1:1.
-
Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.
-
Drying: Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add sterile, nuclease-free water or buffer to the flask. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Sonication: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear.
-
Sterilization (Optional): The liposome solution can be sterilized by passing it through a 0.22 µm filter.
In Vitro Gene Transfection using this compound-Containing Lipoplexes
This protocol provides a general workflow for transfecting adherent mammalian cells. Optimization is recommended for specific cell lines and plasmids.
Materials:
-
This compound-containing cationic liposome solution (prepared as in 3.1)
-
Plasmid DNA (high purity, OD260/280 of 1.8-2.0)
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Complete cell culture medium
-
Adherent mammalian cells
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.
-
Preparation of DNA Solution: In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.
-
Preparation of Liposome Solution: In a separate sterile tube, dilute the this compound-containing liposome solution in serum-free medium.
-
Lipoplex Formation: Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection:
-
Gently wash the cells with serum-free medium or PBS.
-
Add fresh serum-free medium to each well.
-
Add the lipoplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
Gene Expression Analysis: Incubate the cells for 24-72 hours, then analyze for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter genes, or by luciferase assay).
Visualization of Mechanisms and Workflows
Biophysical Mechanism of this compound in Enhancing Gene Delivery
The following diagram illustrates the proposed mechanism by which this compound enhances gene transfection. The branched structure of this compound increases membrane fluidity, and its cone-like shape promotes the formation of a hexagonal (HII) phase upon endosomal acidification, which destabilizes the endosomal membrane and facilitates the release of the genetic material into the cytoplasm.
Experimental Workflow for Lipoplex Preparation and Transfection
This diagram outlines the key steps in the experimental protocol for preparing this compound-containing lipoplexes and using them for in vitro gene transfection.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of non-viral gene delivery reagents. Its ability to modulate the biophysical properties of cationic liposomes, thereby enhancing membrane fusion and facilitating endosomal escape, leads to improved transfection efficiencies. While the optimal formulation is often cell-type and application-dependent, the inclusion of this compound, as demonstrated by formulations like Vaxfectin™, can offer a potent and less cytotoxic alternative to other commercially available reagents. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their gene delivery experiments and to further explore its potential in advancing genetic research and therapeutics. Further head-to-head comparisons with gold-standard reagents across a wider range of cell lines will be beneficial in fully elucidating the relative advantages of this compound-containing formulations.
References
- 1. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipoplexes prepared from cationic liposomes and mammalian DNA induce CpG-independent, direct cytotoxic effects in cell cultures and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.jp]
- 8. biontex.com [biontex.com]
- 9. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. avantiresearch.com [avantiresearch.com]
The Role of DPyPE in the Vaxfectin® Adjuvant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin®, a potent cationic lipid-based adjuvant, has demonstrated significant utility in enhancing the immunogenicity of both plasmid DNA and protein-based vaccines. This technical guide delves into the core of Vaxfectin®'s formulation, specifically elucidating the critical role of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a neutral co-lipid, in partnership with the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide) (GAP-DMORIE). Understanding the contribution of this compound is paramount for researchers and drug development professionals seeking to leverage or innovate upon this adjuvant platform.
Core Composition and the Function of this compound
Vaxfectin® is formulated as a 1:1 molar mixture of the cationic lipid GAP-DMORIE and the neutral co-lipid this compound.[1] While the positively charged GAP-DMORIE is primarily responsible for complexing with negatively charged antigens, such as plasmid DNA, through electrostatic interactions, this compound plays a crucial, albeit more subtle, role in the overall efficacy of the adjuvant.
The inclusion of a neutral "helper" lipid like this compound is a common strategy in the design of lipid-based transfection and vaccine delivery systems. These co-lipids are known to influence the physical characteristics and biological activity of the resulting liposomes. In the context of Vaxfectin®, this compound is thought to contribute to the formation of stable liposomes and to facilitate the endosomal escape of the vaccine's payload, a critical step for the induction of a robust immune response.
Biophysical Characteristics of Vaxfectin® Liposomes
The biophysical properties of the Vaxfectin® liposomes, such as particle size and zeta potential, are critical determinants of their in vivo behavior and adjuvant activity. While specific data for Vaxfectin® is proprietary, studies on similar cationic liposome (B1194612) formulations offer valuable insights.
| Property | Typical Range for Cationic Liposomes | Influence of this compound (Hypothesized) | Reference |
| Particle Size | 100 - 500 nm | This compound likely contributes to the formation of vesicles within a size range optimal for uptake by antigen-presenting cells (APCs). | General knowledge on liposomal vaccines |
| Zeta Potential | +30 to +60 mV | The neutral nature of this compound modulates the overall surface charge of the liposome, which is primarily dictated by the cationic GAP-DMORIE. This modulation can influence interactions with cellular membranes and serum components. | General knowledge on liposomal vaccines |
| Formulation Stability | Varies | The presence of a neutral co-lipid like this compound can enhance the stability of the liposomal formulation by improving lipid packing and preventing aggregation. | General knowledge on liposomal vaccines |
The Fusogenic Role of this compound and Endosomal Escape
A key function attributed to phosphatidylethanolamine (B1630911) (PE)-containing lipids like this compound in cationic liposome formulations is their ability to promote membrane fusion. This "fusogenic" property is critical for the effective delivery of the vaccine antigen to the cytoplasm of antigen-presenting cells (APCs).
Upon endocytosis by an APC, the Vaxfectin®-antigen complex is enclosed within an endosome. The acidic environment of the late endosome is believed to trigger a conformational change in the liposome structure. Phosphatidylethanolamines, including this compound, have a tendency to form non-bilayer lipid structures, such as the hexagonal HII phase, particularly in acidic conditions. This structural transition can destabilize the endosomal membrane, leading to the release of the antigen into the cytoplasm. Once in the cytoplasm, the antigen can be processed and presented on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs), a crucial component of the cellular immune response.
Immunological Impact of this compound in Vaxfectin®
The inclusion of this compound in the Vaxfectin® formulation contributes to its overall adjuvant effect, which is characterized by an enhanced and durable immune response.
Humoral Immunity
Numerous preclinical and clinical studies have demonstrated that Vaxfectin® significantly enhances antigen-specific antibody titers. This potentiation of the humoral immune response is a key feature of the adjuvant. While the cationic lipid GAP-DMORIE is essential for antigen complexation and delivery, the efficient cytoplasmic delivery of the antigen, facilitated by this compound, is crucial for robust B-cell activation and subsequent antibody production.
| Study | Vaccine Type | Antigen | Key Finding | Reference |
| Mouse Model | Plasmid DNA | Various | Vaxfectin® increased IgG titers for all antigens tested. | |
| Rhesus Macaques | DNA Vaccine | Measles Virus H and F proteins | Vaxfectin® significantly improved neutralizing and binding antibody responses. | [2] |
| Murine Model | Plasmid DNA | Herpes Simplex Virus 2 (HSV-2) gD2 | Vaxfectin®-formulated gD2 pDNA produced significantly higher antibody titers compared to gD2 pDNA alone. | [3] |
Cellular Immunity
Vaxfectin® has been shown to promote a Th1-biased immune response, which is critical for protection against intracellular pathogens. This is characterized by the production of cytokines such as interferon-gamma (IFN-γ). The efficient delivery of antigen to the cytoplasm of APCs, a process in which this compound plays a vital role, is a prerequisite for cross-presentation on MHC class I molecules and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).
Signaling Pathways
The precise innate immune signaling pathways activated by Vaxfectin® are not fully elucidated. However, it is known that some cationic lipids can activate innate immune signaling. One study has suggested that the antibody enhancement effect of Vaxfectin® is dependent on Interleukin-6 (IL-6). IL-6 is a pleiotropic cytokine with a wide range of biological activities, including a crucial role in the differentiation of B cells into antibody-producing plasma cells. The upstream signaling events leading to IL-6 production following Vaxfectin® administration are an area of ongoing research. It is plausible that the uptake of the lipid-antigen complex by APCs triggers intracellular sensors, leading to the activation of transcription factors such as NF-κB, which in turn drives the expression of pro-inflammatory cytokines like IL-6.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol provides a general framework for measuring antigen-specific antibody titers in serum from animals immunized with a Vaxfectin®-adjuvanted vaccine.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the recombinant antigen to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer to the recommended concentration. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of the chromogenic substrate to each well. Incubate in the dark at room temperature until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Determine the antibody titer for each sample, which is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol outlines the general steps for performing an ELISpot assay to quantify the number of IFN-γ-secreting T cells in response to antigenic stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP) conjugate
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Blocking solution (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Cell culture medium
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals
-
Antigenic peptide or protein
-
Positive control (e.g., Concanavalin A or PHA)
-
Negative control (medium only)
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water. Coat the wells with the anti-IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 4 times with sterile PBS. Block the membrane by adding 200 µL of blocking solution to each well and incubating for at least 30 minutes at room temperature.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Add the cells to the wells at a predetermined density (e.g., 2-5 x 10⁵ cells/well). Add the antigenic peptide, positive control, or negative control to the appropriate wells. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Lysis and Washing: Lyse the cells by washing the plate with distilled water. Wash the plate 5 times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated anti-IFN-γ detection antibody diluted in blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Enzyme Conjugate Incubation: Add the streptavidin-enzyme conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Spot Development: Add the substrate solution to each well. Monitor for the appearance of spots. Stop the reaction by washing the plate with tap water.
-
Drying and Analysis: Allow the plate to dry completely. Count the number of spots in each well using an ELISpot reader.
Conclusion
This compound is an indispensable component of the Vaxfectin® adjuvant, contributing significantly to its efficacy. Its primary role appears to be that of a "helper" lipid that facilitates the formation of stable liposomes and, crucially, promotes the endosomal escape of the vaccine's antigenic payload through its fusogenic properties. This efficient cytoplasmic delivery is a key determinant for the induction of both robust humoral and cellular immune responses, characterized by high antibody titers and a Th1-biased cytokine profile. While the precise upstream innate immune signaling pathways activated by Vaxfectin® require further investigation, the IL-6-dependent enhancement of antibody production points towards a mechanism involving the activation of APCs and subsequent cytokine release. The experimental protocols provided herein offer a foundation for researchers to quantify the potent immunomodulatory effects of Vaxfectin®-adjuvanted vaccines. A thorough understanding of the role of this compound will continue to inform the rational design of next-generation lipid-based vaccine adjuvants.
References
- 1. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaxfectin Adjuvant Improves Antibody Responses of Juvenile Rhesus Macaques to a DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaxfectin-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biophysical Landscape of DPyPE-Containing Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid bilayers are the fundamental architecture of cellular membranes, providing a dynamic and selective barrier that governs a multitude of cellular processes. Understanding the physical properties of these bilayers is paramount for advancements in drug delivery, membrane protein studies, and fundamental cell biology. Among the vast array of lipid species, fluorescently labeled lipids serve as invaluable tools for elucidating membrane structure and dynamics. This technical guide focuses on the physical properties of lipid bilayers containing 1,2-dipyrenoyl-sn-glycero-3-phosphoethanolamine (DPyPE), a phospholipid functionalized with the fluorescent probe pyrene (B120774).
Due to the limited availability of direct quantitative data for this compound, this guide will leverage data from its non-labeled counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), as a baseline for comparison. The significant structural perturbation induced by the bulky pyrene moieties will be a central theme, exploring how this modification influences key biophysical parameters. This document provides a comprehensive overview of the expected properties of this compound-containing membranes, detailed experimental protocols for their characterization, and a discussion of the unique insights offered by the fluorescence of the pyrene group.
Core Physical Properties: A Comparative Analysis
The incorporation of the large, aromatic pyrene groups into the acyl chains of a phospholipid has a profound impact on the organization and physical characteristics of the lipid bilayer. While precise quantitative data for pure this compound bilayers are scarce in the literature, we can infer their properties by considering the known effects of pyrene labeling and by comparing them to the well-characterized DPPE lipid.
Molecular dynamics simulations have shown that pyrene-labeled lipids significantly perturb the local membrane structure. This perturbation leads to an increased ordering and tighter packing of the neighboring acyl chains.[1][2] The pyrene moiety itself tends to be oriented broadly within the bilayer, and can even interdigitate into the opposing leaflet of the membrane.[1][2] This behavior suggests that this compound-containing bilayers will exhibit properties distinct from their saturated-chain counterparts.
Data Presentation: this compound vs. DPPE
The following table summarizes the known or inferred physical properties of this compound-containing bilayers in comparison to DPPE bilayers. It is important to note that the values for this compound are largely qualitative predictions based on the known perturbing effects of the pyrene group.
| Physical Property | DPPE (Dipalmitoylphosphatidylethanolamine) | This compound (Dipyrenoyl-sn-glycero-3-phosphoethanolamine) | Key Considerations for this compound |
| Area per Lipid | ~0.52 nm² (in liquid-crystalline phase)[3] | Expected to be larger than DPPE | The bulky pyrene groups are expected to increase the lateral space occupied by each lipid molecule. |
| Bilayer Thickness | ~4.00 nm (in liquid-crystalline phase)[3] | Expected to be thinner than DPPE | An increase in the area per lipid typically leads to a decrease in bilayer thickness to maintain volume conservation. |
| Phase Transition Temp. | Main transition (Lβ to Lα): ~63-64°C[4][5] | Expected to be lower and broader than DPPE | The disruptive packing of the pyrene chains should lower the energy required to transition to a disordered state. |
| Membrane Fluidity | Lower in the gel phase, higher in the fluid phase | Generally higher than DPPE at the same temperature | The irregular shape of the pyrene moiety disrupts ordered packing, leading to increased fluidity.[6] |
| Interaction with Cholesterol | Forms ordered domains with cholesterol. | Complex; pyrene may disrupt cholesterol's ordering effect. | Cholesterol's condensing effect may be less pronounced due to the steric hindrance of the pyrene groups.[7][8] |
Experimental Protocols for Characterization
A thorough understanding of this compound-containing lipid bilayers necessitates the use of various biophysical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a powerful technique for determining the thermotropic phase behavior of lipid bilayers.[1][2]
Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve this compound and other lipids in a chloroform/methanol mixture (2:1, v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the expected phase transition temperature. This forms multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
DSC Sample Preparation:
-
Accurately transfer a known amount of the liposome suspension into a hermetic DSC pan.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected transition temperature.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/minute) to a temperature well above the transition.
-
Record the heat flow as a function of temperature to obtain a thermogram.
-
Perform at least two heating and cooling cycles to ensure reproducibility.
-
-
Data Analysis:
-
The peak of the endotherm in the heating scan corresponds to the main phase transition temperature (Tm).
-
The area under the peak is the enthalpy of the transition (ΔH).
-
X-ray Reflectivity for Bilayer Thickness Measurement
X-ray reflectivity provides detailed information about the structure of thin films, including the thickness of lipid bilayers.[6][9]
Methodology:
-
Substrate Preparation:
-
Use a flat, smooth substrate such as a silicon wafer.
-
Clean the substrate thoroughly (e.g., with piranha solution or plasma cleaning) to create a hydrophilic surface.
-
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound.
-
Deposit the vesicles onto the clean substrate. The vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer on the surface.
-
Rinse gently with buffer to remove excess vesicles.
-
-
X-ray Reflectivity Measurement:
-
Mount the SLB sample in a temperature and humidity-controlled chamber.
-
Direct a highly collimated X-ray beam at a grazing angle to the surface.
-
Measure the intensity of the reflected X-rays as a function of the scattering vector (qz).
-
-
Data Analysis:
-
The resulting reflectivity profile will show a series of oscillations (Kiessig fringes).
-
The thickness of the bilayer can be determined by fitting the reflectivity data to a model of the electron density profile perpendicular to the surface.
-
Solid-State NMR Spectroscopy for Structural and Dynamic Insights
Solid-state NMR can provide atomic-level information on the structure, orientation, and dynamics of lipids within a bilayer.[10][11]
Methodology:
-
Sample Preparation (MLVs):
-
Prepare a lipid film of this compound as described for DSC.
-
Hydrate the film with a minimal amount of buffer (typically 30-50% water by weight) to form a hydrated lipid pellet.
-
Subject the sample to several freeze-thaw cycles to ensure homogeneity.
-
Pack the hydrated lipid sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
-
NMR Spectroscopy:
-
Perform experiments on a high-field solid-state NMR spectrometer.
-
Techniques like ³¹P NMR can be used to study the headgroup region and the overall phase of the bilayer (e.g., lamellar vs. non-lamellar).
-
²H NMR on deuterated lipids can provide information on the order and dynamics of the acyl chains.
-
-
Data Analysis:
-
The lineshape of the ³¹P NMR spectrum is indicative of the lipid phase.
-
Quadrupolar splittings in ²H NMR spectra can be used to calculate order parameters for different segments of the acyl chains.
-
Fluorescence Spectroscopy and Microscopy for Dynamic Studies
The pyrene moiety of this compound is a powerful fluorescent probe. Its ability to form excited-state dimers (excimers) upon collision with a ground-state pyrene provides a sensitive measure of lateral diffusion and membrane fluidity.[6][12]
Methodology:
-
Liposome Preparation: Prepare liposomes containing varying mole fractions of this compound.
-
Fluorescence Spectroscopy:
-
Place the liposome suspension in a quartz cuvette.
-
Excite the sample with UV light (typically around 340 nm).
-
Record the fluorescence emission spectrum (typically from 360 to 550 nm).
-
-
Data Analysis:
-
The emission spectrum will show peaks corresponding to the pyrene monomer (around 375-400 nm) and a broad, red-shifted peak for the excimer (around 470 nm).
-
Calculate the ratio of the excimer intensity (I_E) to the monomer intensity (I_M). This E/M ratio is proportional to the rate of excimer formation and thus reflects the lateral diffusion and fluidity of the membrane.
-
FRAP is a microscopy technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules in a membrane.[12][13]
Methodology:
-
Giant Unilamellar Vesicle (GUV) Preparation: Prepare GUVs containing a small amount of this compound (or another fluorescent lipid probe) using methods like electroformation.
-
Microscopy Setup: Use a confocal laser scanning microscope equipped with a high-power laser for bleaching.
-
FRAP Experiment:
-
Acquire a pre-bleach image of a region of the GUV membrane.
-
Use a high-intensity laser pulse to photobleach a small, defined region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI at low laser power.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.
-
Visualizations of Key Concepts and Workflows
Conclusion
This compound stands as a powerful tool for investigating the intricacies of lipid bilayer dynamics. While direct quantitative data on its physical properties remain an area for future research, a strong inferential understanding can be built upon the well-established characteristics of DPPE and the known perturbing effects of the pyrene moiety. The inherent fluorescence of this compound, particularly its capacity for excimer formation, provides a sensitive and versatile readout for membrane fluidity and lateral organization. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize this compound-containing bilayers and to leverage their unique properties to advance our understanding of membrane biophysics. As research in this area continues, a more complete quantitative picture of this compound's physical properties will undoubtedly emerge, further solidifying its role as an indispensable probe in membrane science.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. Differential scanning calorimetry [bio-protocol.org]
- 4. Fluorescence_recovery_after_photobleaching [bionity.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Fluorescence recovery after photobleaching studies of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 13. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a synthetic phospholipid that has garnered significant interest in the field of drug delivery, particularly in the formulation of lipid-based nanoparticles for gene therapy and vaccine development. Its unique branched acyl chain structure imparts distinct physicochemical properties to lipid bilayers, influencing membrane fluidity and fusogenicity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in liposomal formulations, detailed experimental protocols for liposome (B1194612) preparation, and its mechanism of action in enhancing intracellular delivery.
Core Properties of this compound
This compound is characterized by the presence of two phytanoyl chains, which are saturated, branched acyl chains, esterified to the glycerol (B35011) backbone. This unique molecular structure is central to its function as a "helper lipid" in formulations with cationic lipids.
| Property | Value | Reference(s) |
| CAS Number | 201036-16-0 | [1] |
| Molecular Weight | 804.17 g/mol | [1] |
| Molecular Formula | C₄₅H₉₀NO₈P | [1] |
| Appearance | Waxy Solid | |
| Solubility | Soluble in chloroform (B151607), dichloromethane, and methanol.[2] | |
| Storage | Store at -20°C, away from light.[2] |
Role in Liposomal Formulations and Gene Delivery
This compound is a crucial component in the formulation of lipoplexes, which are complexes of DNA or RNA with cationic liposomes. It is most notably used as a helper lipid in the vaccine adjuvant Vaxfectin™, where it is combined with the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) in a 1:1 molar ratio.[3]
The primary role of this compound in these formulations is to enhance the efficiency of gene delivery. While cationic lipids are essential for condensing and encapsulating negatively charged nucleic acids, helper lipids like this compound are critical for facilitating the release of the genetic material into the cytoplasm of target cells. The branched structure of this compound's phytanoyl chains disrupts the ordered packing of the lipid bilayer, increasing membrane fluidity.[3] This is believed to promote the fusion of the lipoplex with the endosomal membrane, allowing the encapsulated nucleic acids to escape into the cytoplasm and subsequently enter the nucleus.
Studies have shown that the combination of GAP-DMORIE with this compound in the Vaxfectin™ formulation results in high levels of in vitro transfection across various cell lines.[3] This synergy between the cationic lipid and the helper lipid is critical for the biological activity of the lipoplex.[2]
Experimental Protocols
Preparation of this compound-Containing Cationic Liposomes
This protocol describes the preparation of cationic liposomes composed of a cationic lipid (e.g., GAP-DMORIE) and this compound using the thin-film hydration method followed by extrusion. This method is widely used for producing unilamellar liposomes with a defined size distribution.[4][5][6][7]
Materials:
-
Cationic lipid (e.g., GAP-DMORIE)
-
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Chloroform
-
Sterile, nuclease-free water or a suitable aqueous buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Argon or nitrogen gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the cationic lipid and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 for a Vaxfectin™-like formulation).
-
Remove the chloroform using a rotary evaporator under vacuum. The water bath temperature should be set to be compatible with the lipids used.
-
A thin, uniform lipid film will form on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, further dry the lipid film under a stream of inert gas (argon or nitrogen) or by placing it under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous buffer (e.g., PBS) to the flask. The volume of the buffer will determine the final lipid concentration.
-
The hydration process should be carried out at a temperature above the phase transition temperature (Tc) of the lipids to ensure proper formation of multilamellar vesicles (MLVs).
-
Gently agitate the flask by hand or using a vortex mixer to facilitate the formation of a milky suspension of MLVs.
-
-
Extrusion (Size Reduction):
-
To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 10-20 passes). This process forces the lipids through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.
-
The resulting liposome suspension should appear translucent.
-
-
Sterilization and Storage:
-
If required for cell culture experiments, the liposome suspension can be sterilized by filtration through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C. For long-term storage, they should be protected from light.
-
Physicochemical Characterization of this compound Liposomes
To ensure the quality and consistency of the prepared liposomes, it is essential to characterize their physicochemical properties.
| Parameter | Method | Typical Values for Cationic Liposomes |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | +30 to +60 mV |
| Encapsulation Efficiency | Spectrophotometry or Fluorometry (using a fluorescently labeled nucleic acid) | > 90% |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles |
Signaling Pathways and Experimental Workflows
While a specific signaling pathway directly triggered by this compound has not been elucidated, its role in facilitating gene delivery can be represented as a logical workflow. The following diagrams illustrate the liposome preparation process and the proposed mechanism of action for this compound-containing lipoplexes in gene delivery.
Conclusion
This compound is a valuable synthetic phospholipid for the development of effective non-viral gene delivery systems. Its unique branched-chain structure enhances the fluidity of lipid bilayers, which is crucial for the endosomal escape of nucleic acids. The combination of this compound with suitable cationic lipids, as exemplified by the Vaxfectin™ adjuvant, has demonstrated significant potential in enhancing immune responses in vaccine applications. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their formulation strategies. Further research into the precise molecular interactions of this compound within lipid membranes will continue to advance the rational design of next-generation lipid-based drug delivery platforms.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 2. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Methodological & Application
Preparation of DPyPE-Containing Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of lipid nanoparticles (LNPs) containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE). These LNPs can be utilized for various research and therapeutic applications, including the delivery of nucleic acids. For visualization and tracking studies, a fluorescently labeled version of this compound, such as Rhodamine-DPPE, can be incorporated into the formulation.
Overview of LNP Formulation
The formation of LNPs is a self-assembly process that occurs upon the rapid mixing of a lipid mixture dissolved in an organic solvent (typically ethanol) with an aqueous phase containing the therapeutic cargo (e.g., mRNA, siRNA) at an acidic pH. This process leads to the encapsulation of the cargo within the lipid core. The resulting LNPs are then purified and buffered to a physiological pH for downstream applications.
A typical LNP formulation consists of four main components[1][2]:
-
Ionizable Cationic Lipid: Positively charged at low pH to facilitate nucleic acid complexation and becomes neutral at physiological pH to reduce toxicity[1].
-
Helper Phospholipid: Provides structural integrity to the nanoparticle. This compound falls into this category[3].
-
Cholesterol: Enhances the stability and rigidity of the lipid bilayer[4].
-
PEGylated Lipid: Stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in vivo[4].
Quantitative Data Summary
The following tables summarize typical formulation parameters and expected physicochemical characteristics of this compound-containing LNPs.
Table 1: Example of a 5-Component this compound-Containing LNP Formulation [5]
| Component | Molar Concentration (mM) | Molar Ratio (%) |
| Cationic Lipid (IM21.7c) | 4.0 | 40.0 |
| Ionizable Lipid (DODMA) | 3.0 | 30.0 |
| This compound | 1.0 | 10.0 |
| Cholesterol | 1.85 | 18.5 |
| PEG-Lipid (DSG-PEG) | 0.15 | 1.5 |
Table 2: Typical Physicochemical Properties of LNPs [6][7]
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 50 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay (for RNA) |
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare individual and mixed lipid stock solutions in ethanol (B145695).
Materials:
-
Cationic Lipid (e.g., IM21.7c)
-
Ionizable Lipid (e.g., DODMA)
-
This compound (or Rhodamine-DPPE for fluorescent labeling)
-
Cholesterol
-
PEG-Lipid (e.g., DSG-PEG)
-
200-proof Ethanol (RNase-free)
-
Sterile, RNase-free glass vials
Protocol:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in 200-proof ethanol at a concentration of 10-50 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids[8].
-
From the individual stock solutions, prepare a mixed lipid stock solution containing the desired molar ratio of the lipid components (as specified in Table 1).
-
Store the lipid stock solutions at -20°C in sealed vials.
LNP Formulation via Microfluidic Mixing
Objective: To formulate this compound-containing LNPs using a microfluidic mixing device for reproducible and controlled particle formation[9].
Materials:
-
Mixed lipid stock solution (in ethanol)
-
Nucleic acid cargo (e.g., mRNA) in an aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0)[3][10]
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes
-
Dialysis device (e.g., MWCO 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Protocol:
-
Set up and prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
Load the mixed lipid stock solution and the nucleic acid solution into separate syringes.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to the organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the nucleic acid.
-
Collect the resulting LNP solution.
-
Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to stabilize the newly formed nanoparticles.
-
Purify and buffer exchange the LNP solution by dialyzing against PBS (pH 7.4) for at least 2 hours to remove ethanol and unencapsulated cargo.
-
Sterile filter the final LNP formulation through a 0.22 µm filter for downstream applications.
Characterization of LNPs
Objective: To determine the key physicochemical properties of the formulated this compound-containing LNPs.
Method: Dynamic Light Scattering (DLS)[7]
Protocol:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Ensure the PDI is below 0.2 for a monodisperse sample.
Method: Electrophoretic Light Scattering (ELS)[11]
Protocol:
-
Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using an ELS instrument.
-
A near-neutral zeta potential at physiological pH is generally desirable to minimize cytotoxicity[3].
Method: RiboGreen Assay (for RNA cargo)[6]
Protocol:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. To the other set, add a non-lysing buffer.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
The encapsulation efficiency is calculated as: EE (%) = [(Fluorescence_Lysis - Fluorescence_NoLysis) / Fluorescence_Lysis] * 100
Visualizations
Caption: Workflow for the preparation and characterization of this compound-containing LNPs.
Caption: Key components of a this compound-containing lipid nanoparticle.
References
- 1. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. web.mit.edu [web.mit.edu]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. ableweb.org [ableweb.org]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. Capillary-Based Physicochemical Characterization of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to DPyPE Liposome Extrusion: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of liposomes using 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (B1241316) (DPyPE) via the extrusion method. This protocol outlines the necessary materials, step-by-step procedures, and key considerations for producing unilamellar vesicles with a defined size distribution.
Introduction
Liposome (B1194612) extrusion is a widely used technique for generating unilamellar vesicles of a controlled size. The process involves passing a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a specific pore size. This method is favored for its reproducibility and ability to produce a homogenous population of liposomes, which is critical for applications in drug delivery, gene therapy, and diagnostics. This compound is a phospholipid containing two unsaturated 16-carbon acyl chains, which influences the physical properties of the resulting liposome bilayer, such as its fluidity and phase transition temperature.
Key Experimental Parameters
The success of this compound liposome extrusion is dependent on several critical parameters that influence the final size, lamellarity, and stability of the vesicles. A summary of these parameters and their typical ranges is provided in the table below.
| Parameter | Recommended Value/Range | Purpose/Influence on Liposome Characteristics |
| This compound Concentration | 10 - 20 mg/mL | Affects the efficiency of extrusion and the final concentration of the liposome suspension. |
| Co-lipid (optional, e.g., Cholesterol) | 0 - 50 mol% | Modulates membrane rigidity, stability, and permeability. The inclusion of cholesterol can increase the rigidity of the lipid bilayer. |
| Hydration Buffer | Application-specific (e.g., PBS, Tris-HCl) | The choice of buffer can influence the surface charge and stability of the liposomes. |
| Extrusion Temperature | Above the phase transition temperature (Tc) of this compound. Room temperature (~25°C) is generally sufficient. | Ensures the lipid is in a fluid state, facilitating the formation of unilamellar vesicles. The Tc of this compound is well below 0°C due to its unsaturated acyl chains. |
| Membrane Pore Size | 100 nm (for ~120 nm liposomes) | Primarily determines the final size of the extruded liposomes. Using smaller pore sizes results in smaller liposomes. |
| Number of Extrusion Cycles | 10 - 21 passes | Increases the homogeneity of the liposome size distribution. An odd number of passes ensures the final product is collected in the receiving syringe. |
| Extrusion Pressure | 100 - 600 psi (dependent on extruder type) | Sufficient pressure is required to force the liposome suspension through the membrane. Excessive pressure can damage the membrane and the liposomes. |
Experimental Protocol: this compound Liposome Extrusion
This protocol details the step-by-step procedure for preparing this compound liposomes by extrusion.
Materials and Equipment
-
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath or heating block
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (of desired pore size, e.g., 100 nm)
-
Filter supports for the extruder
-
Gas-tight syringes (e.g., 1 mL Hamilton syringes)
-
Nitrogen gas source
-
Vortex mixer
Procedure
1. Lipid Film Preparation
1.1. Weigh the desired amount of this compound powder and transfer it to a clean, dry round-bottom flask. If using co-lipids, add them at the desired molar ratio.
1.2. Dissolve the lipid(s) in a minimal amount of chloroform. Gently swirl the flask until the lipid is completely dissolved and a clear solution is obtained.
1.3. Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept close to room temperature.
1.4. To ensure complete removal of the organic solvent, place the flask in a vacuum desiccator for at least 2 hours, or preferably overnight.
2. Hydration of the Lipid Film
2.1. Add the desired volume of pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of this compound. As the Tc of this compound is low, using the buffer at room temperature is sufficient.
2.2. Hydrate the lipid film by vortexing the flask for 30-60 minutes. This process will result in the formation of a milky suspension of multilamellar vesicles (MLVs). For efficient hydration, ensure the entire lipid film is in contact with the buffer.
3. Liposome Extrusion
3.1. Assemble the liposome extruder according to the manufacturer's instructions. Place the polycarbonate membrane and filter supports within the extruder housing.
3.2. Pre-heat the extruder to the desired extrusion temperature. For this compound, extrusion at room temperature is generally effective.
3.3. Draw the MLV suspension into one of the gas-tight syringes.
3.4. Carefully connect the syringe containing the MLV suspension to one end of the extruder. Attach an empty syringe to the other end.
3.5. Gently and steadily push the plunger of the syringe containing the liposome suspension, forcing the suspension through the polycarbonate membrane into the empty syringe.
3.6. Repeat this extrusion process for a total of 10 to 21 passes. An odd number of passes is recommended to ensure the final liposome solution is in the second syringe.
4. Characterization
4.1. The size distribution and polydispersity index (PDI) of the resulting liposomes can be determined using Dynamic Light Scattering (DLS).
4.2. The morphology and lamellarity of the liposomes can be visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-Electron Microscopy (Cryo-EM).
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing liposome size, the following diagrams are provided.
Conclusion
This guide provides a detailed protocol for the preparation of this compound liposomes using the extrusion technique. By carefully controlling the experimental parameters outlined, researchers can consistently produce unilamellar vesicles with a desired size distribution for a variety of scientific applications. Adherence to this protocol will facilitate reproducible and reliable results in the development of liposome-based technologies.
Application Notes and Protocols: Optimizing the Molar Ratio of DPyPE to Cationic Lipid for Enhanced Transfection Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction: The efficiency of gene delivery using cationic lipid-based transfection reagents is critically dependent on the formulation of the lipoplex, which is a complex of cationic liposomes and nucleic acids. Helper lipids, such as 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), are often incorporated into these formulations to enhance transfection efficiency. These neutral lipids play a crucial role in destabilizing the endosomal membrane after cellular uptake, facilitating the release of the nucleic acid cargo into the cytoplasm. The branched phytanoyl chains of this compound can influence membrane fluidity and the propensity to form non-bilayer structures, which is key to its function. Optimizing the molar ratio of the helper lipid to the cationic lipid is a critical step in developing a potent and safe transfection reagent.
Optimal Molar Ratio of this compound to Cationic Lipid
The selection of an optimal molar ratio between the helper lipid and the cationic lipid is essential for maximizing gene expression while minimizing cytotoxicity. Research indicates that a balanced ratio is necessary to promote the formation of fusogenic, non-bilayer lipid structures that aid in endosomal escape without compromising the overall stability of the lipoplex.
A study investigating the synergy between the cationic lipid GAP-DMORIE (C14:1) and various co-lipids found that the GAP-DMORIE:this compound combination at a 1:1 molar ratio yielded the highest levels of transfection [1]. The branched 16-carbon side chain of this compound, in conjunction with the C14:1 side chain of the cationic lipid, is thought to enhance membrane fluidity, contributing to this improved efficiency[1].
While specific data on this compound is limited, extensive research on the structurally similar helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) provides a valuable frame of reference. DOPE is well-known to promote the formation of an inverted hexagonal (HII) phase, which is highly fusogenic and facilitates endosomal escape[2][3][4][5][6]. Studies have explored various molar ratios of cationic lipid to DOPE, with optimal ratios often depending on the specific cationic lipid, cell line, and nucleic acid cargo.
Data Presentation: Molar Ratios of Helper Lipids to Cationic Lipids
The following table summarizes key findings on the molar ratios of this compound and the analogous helper lipid DOPE to various cationic lipids for optimal transfection.
| Cationic Lipid | Helper Lipid | Cationic:Helper Molar Ratio | Key Findings & Cell Line(s) | Reference |
| GAP-DMORIE | This compound | 1:1 | Resulted in the best transfection performance. | [1] |
| DC-Chol | DOPE | 1:3 | Optimal ratio for GFP expression in CHO suspension cells. | [7] |
| DOTAP | DOPE | 1:1 | A commonly used ratio in various formulations. | [8] |
| SAINT-2 | DOPE | 1:1 | Used as a base formulation for creating stabilized lipoplexes. | [9] |
| DOTAP/Cholesterol | DOPE | 1/0.75/0.5 | Liposomes with 50% DOPE (relative to DOTAP) induced ~80% mRNA silencing. | [10] |
| DOTAP/Cholesterol | DOPE | 1:1:2 | Molar ratio of DOTAP:DOPE:Cholesterol used to prepare cationic liposomes. | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation of liposomes and the subsequent transfection of cells, based on established protocols.
Protocol 1: Preparation of Cationic Liposomes
This protocol describes the preparation of cationic liposomes containing this compound using the thin-film hydration method.
Materials:
-
Cationic lipid (e.g., GAP-DMORIE, DOTAP)
-
Helper lipid (this compound)
-
Sterile, nuclease-free water or buffer (e.g., PBS, HEPES-buffered saline)
-
Glass vials
-
Nitrogen or Argon gas source
-
Vacuum pump
-
Bath sonicator
Procedure:
-
Lipid Preparation: Dissolve the cationic lipid and this compound separately in chloroform to a working concentration (e.g., 1-10 mg/mL)[8].
-
Mixing: In a clean glass vial, aliquot the desired amounts of the cationic lipid and this compound solutions to achieve the target molar ratio (e.g., 1:1). Mix thoroughly[8].
-
Film Formation: Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the vial. This will create a thin lipid film on the bottom and sides of the vial[8].
-
Drying: Place the vial under a high vacuum for at least 15-30 minutes to remove any residual solvent[8].
-
Hydration: Rehydrate the dried lipid film with a sterile, nuclease-free aqueous solution (e.g., sterile water, PBS) at a concentration that is twice the desired final lipid concentration. The solution should be pre-warmed to a temperature above the phase transition temperature of the lipids[12].
-
Vesicle Formation: Vortex the vial vigorously to suspend the lipid film, creating multilamellar vesicles (MLVs).
-
Sonication: To create small unilamellar vesicles (SUVs), sonicate the lipid dispersion in a bath sonicator until the solution becomes clear (typically 2-5 minutes)[8].
-
Buffering & Sterilization (Optional): Add an equal volume of a 2x concentrated buffer (e.g., 308 mM NaCl, 40 mM HEPES, pH 7.4) and sonicate for an additional 2 minutes. The final liposome (B1194612) solution can be sterilized by passing it through a 0.22 µm filter[8].
Protocol 2: Lipoplex Formation and Cell Transfection
This protocol outlines the steps for complexing the prepared cationic liposomes with plasmid DNA (pDNA) and performing cell transfection.
Materials:
-
Prepared Cationic Liposome solution
-
Plasmid DNA (pDNA) at a known concentration (e.g., 1 mg/mL)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cells seeded in a multi-well plate (e.g., 96-well or 24-well)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in the desired multi-well plate format one day prior to transfection to achieve approximately 70-90% confluency on the day of the experiment[1][13].
-
DNA Dilution: In a sterile tube, dilute the required amount of pDNA in a serum-free medium.
-
Liposome Dilution: In a separate sterile tube, dilute the cationic liposome solution in a serum-free medium. The amount of liposome solution will depend on the desired lipid-to-DNA charge ratio (N/P ratio).
-
Lipoplex Formation: Add the diluted liposome solution to the diluted pDNA solution (not the other way around) and mix gently by pipetting. Incubate the mixture at room temperature for 5-20 minutes to allow for the formation of lipoplexes[8][11].
-
Transfection:
-
Post-Transfection: After the incubation period, add complete culture medium (containing serum) to the wells. Alternatively, the transfection medium can be completely replaced with fresh, complete medium[8].
-
Analysis: Culture the cells for the desired period (e.g., 24-72 hours) before analyzing for gene expression (e.g., via reporter assay, qPCR, or Western blot).
Visualizations
Workflow for Optimizing Helper Lipid Ratio
Caption: Workflow for optimizing the this compound to cationic lipid molar ratio.
Mechanism of Helper Lipid Action
Caption: Role of this compound in facilitating endosomal escape of nucleic acids.
References
- 1. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 3. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Lipoplex morphologies and their influences on transfection efficiency in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Gene Delivery Using DPyPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a synthetic phosphatidylethanolamine (B1630911) (PE) lipid that serves as a crucial co-lipid in the formulation of non-viral gene delivery systems. Its unique branched polyisoprenoid alkyl chains contribute to the fluidity and fusogenic properties of lipid-based nanoparticles, such as lipoplexes, which are essential for efficient intracellular delivery of genetic material. This compound is utilized in conjunction with cationic lipids (cytofectins) to form stable complexes with negatively charged nucleic acids (e.g., plasmid DNA, mRNA). This document provides detailed application notes and protocols for the use of this compound in in vivo gene delivery studies, drawing upon available research and providing generalized procedures where specific data is limited.
One notable formulation incorporating this compound is Vaxfectin™, which is composed of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and this compound at a 1:1 molar ratio.[1] This formulation has been investigated for its ability to form lipoplexes with plasmid DNA for gene delivery applications.[1]
Mechanism of Action in Gene Delivery
The primary role of PE lipids like this compound in gene delivery is to facilitate the endosomal escape of the nucleic acid payload. After a lipoplex is internalized by a cell via endocytosis, it is trapped within an endosome. The acidic environment of the endosome can induce a structural change in PE lipids from a bilayer (lamellar) to a non-bilayer (hexagonal HII) phase. This transition disrupts the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm and subsequently translocate to the nucleus for gene expression. The branched nature of this compound's phytanoyl chains is believed to enhance this fusogenic property.
Data Presentation
Table 1: Formulation of this compound-Based Lipoplexes
| Component | Description | Molar Ratio (Cationic Lipid:this compound) | Reference |
| Cationic Lipid (Cytofectin) | (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) | 1 | [1] |
| Co-Lipid | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound) | 1 | [1] |
| Nucleic Acid | Plasmid DNA (pDNA) | Varies based on desired charge ratio (N/P) | [1] |
| Vehicle | Sterile Water for Injection (SWFI), Phosphate-Buffered Saline (PBS), or 150 mM Sodium Phosphate | Not Applicable | [1] |
Table 2: Comparison of this compound and DOPE Helper Lipids
| Feature | This compound (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) |
| Alkyl Chains | Two branched 16-carbon phytanoyl chains (saturated) | Two unsaturated 18-carbon oleoyl (B10858665) chains (monounsaturated) |
| Molecular Shape | Conical, promotes formation of non-bilayer phases | Conical, promotes formation of non-bilayer phases[2] |
| Phase Transition Temperature (Tm) | Lower than saturated linear chain PE lipids | Low, contributes to membrane fluidity |
| Primary Role in Gene Delivery | Fusogenic lipid to facilitate endosomal escape | Fusogenic lipid to facilitate endosomal escape[2] |
| Known Formulations | Vaxfectin™ (with GAP-DMORIE)[1] | Component of various commercial transfection reagents (e.g., Lipofectamine™) |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes and Lipoplexes for In Vivo Studies
This protocol is adapted from methodologies used for preparing lipoplexes with this compound for in vitro studies and can be adapted for in vivo applications.[1]
Materials:
-
Cationic lipid (e.g., GAP-DMORIE)
-
This compound
-
Plasmid DNA (or other nucleic acid)
-
Sterile Water for Injection (SWFI) or other aqueous vehicle (e.g., PBS, 5% glucose solution)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Syringe with a 28-gauge needle
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a 1:1 molar ratio mixture of the cationic lipid and this compound. This can be done by co-dissolving the lipids in an organic solvent (e.g., chloroform) and then evaporating the solvent to form a thin lipid film.
-
Hydrate the lipid film with SWFI to a final total lipid concentration of 1.5 mM.
-
Vortex the solution vigorously for 5 minutes at the highest setting to form a homogenous liposome suspension.
-
-
Lipoplex Formation:
-
Prepare the plasmid DNA solution in the desired vehicle at twice the final concentration.
-
Prepare the liposome solution at twice the final desired concentration in SWFI.
-
To form the lipoplexes, add an equal volume of the liposome solution to the pDNA solution using a syringe with a 28-gauge needle.[1] The small needle gauge helps to ensure rapid and uniform mixing.
-
The final concentration of the components will be halved. The amount of liposomes and pDNA to be mixed will depend on the desired N/P ratio (the molar ratio of positively charged amines in the cationic lipid to the negatively charged phosphates in the DNA).
-
-
Incubation:
-
Incubate the lipoplex solution at room temperature for 15-30 minutes to allow for stable complex formation.
-
-
In Vivo Administration (Generalized Protocol):
-
The prepared lipoplexes can be administered to animal models via various routes, such as intravenous (tail vein), intraperitoneal, or direct intratumoral injection.
-
The volume of injection and the dose of nucleic acid should be optimized for the specific animal model and research question. For mice, a typical intravenous injection volume is 100-200 µL.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Protocol 2: In Vivo Gene Delivery and Assessment of Transgene Expression
This is a generalized protocol and requires optimization for specific applications.
Materials:
-
Prepared this compound/pDNA lipoplexes
-
Animal model (e.g., mice)
-
Anesthesia (if required for the injection route)
-
Tissue homogenization buffer
-
Luciferase assay kit (if using a luciferase reporter plasmid) or reagents for qPCR or Western blotting
-
Luminometer, qPCR machine, or Western blotting equipment
Procedure:
-
Administration of Lipoplexes:
-
Administer the prepared lipoplexes to the animals as described in Protocol 1, step 4.
-
-
Monitoring and Tissue Collection:
-
Monitor the animals for any adverse effects.
-
At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), humanely euthanize the animals.
-
Perfuse the animals with sterile PBS to remove blood from the organs.
-
Harvest the target organs (e.g., liver, lungs, spleen, tumor) and either process them immediately or snap-freeze them in liquid nitrogen for later analysis.
-
-
Assessment of Transgene Expression:
-
For Luciferase Reporter Gene:
-
Homogenize the harvested tissues in the appropriate lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Measure the protein concentration of the supernatant.
-
Perform the luciferase assay on the supernatant according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration.
-
-
For Other Genes of Interest:
-
qPCR: Extract total RNA from the tissues, reverse transcribe it to cDNA, and perform quantitative PCR to measure the mRNA levels of the transgene.
-
Western Blotting: Extract total protein from the tissues and perform Western blotting using an antibody specific to the protein encoded by the transgene.
-
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-based in vivo gene delivery.
Caption: Proposed mechanism of this compound-lipoplex mediated gene delivery.
References
Application Notes and Protocols: DPyPE in Nucleic Acid Vaccine Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of nucleic acid-based vaccines, such as plasmid DNA (pDNA) and messenger RNA (mRNA), remains a critical challenge in the development of novel immunotherapies. Cationic lipid-based delivery systems have emerged as a promising solution, facilitating the encapsulation, protection, and cellular uptake of nucleic acids. Among the various components of these lipid nanoparticles (LNPs), helper lipids play a crucial role in enhancing transfection efficiency and overall vaccine potency. This document focuses on the application of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) as a key helper lipid in nucleic acid vaccine formulations, with a particular emphasis on its use in the Vaxfectin® adjuvant.
This compound is a phosphatidylethanolamine (B1630911) lipid distinguished by its branched polyisoprenoid alkyl chains.[1] This unique structure imparts a high degree of fluidity to lipid bilayers, a property that has been shown to be critical for optimal transfection and immunogenicity of nucleic acid vaccines.[1][2] When combined with a cationic lipid, such as (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE), it forms a potent adjuvant formulation known as Vaxfectin®.[1] This formulation has demonstrated significant enhancement of humoral and cellular immune responses against a variety of antigens encoded by pDNA vaccines in both preclinical and clinical studies.[2][3][4][5]
These application notes provide a comprehensive overview of the role of this compound in nucleic acid vaccine formulations, including quantitative data on its performance, detailed experimental protocols for the preparation and characterization of this compound-containing lipid nanoparticles, and a visualization of the proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative data from various studies demonstrating the enhanced immunogenicity of nucleic acid vaccines formulated with this compound-containing cationic lipid adjuvants.
Table 1: Enhancement of Antibody Responses by Vaxfectin® (GAP-DMORIE:this compound) Formulation
| Vaccine Target | Model | Dosage of pDNA | Formulation | Mean Antibody Titer (Endpoint Titer or IU/mL) | Fold Increase with Vaxfectin® | Reference |
| Dengue Virus (Tetravalent) | Rhesus Macaques | 3 mg | pDNA alone | Low to undetectable | - | [4] |
| 3 mg | pDNA + Vaxfectin® | Significantly increased vs. pDNA alone | Not specified | [4] | ||
| Dengue Virus (Tetravalent) | Human (Phase 1) | 1 mg | pDNA alone | Low neutralizing antibody response | - | [2] |
| 1 mg | pDNA + Vaxfectin® | Significantly increased neutralizing antibody response | Not specified | [2] | ||
| Plasmodium yoelii CSP | Mice | 0.4 µg | pDNA alone | ~100 (IFA Titer) | - | [3] |
| 0.4 µg | pDNA + Vaxfectin® | ~10,000 (IFA Titer) | ~100 | [3] | ||
| Simian Immunodeficiency Virus (SIV) gag | Mice | 100 µg | pDNA in PBS | ~1,000 (Endpoint Titer) | - | [5] |
| 100 µg | pDNA + Vaxfectin® | ~10,000 (Endpoint Titer) | 10 | [5] | ||
| Herpes Simplex Virus-2 (HSV-2) gD | Mice | 0.1 µg | pDNA alone | <100 (IgG Titer) | - | |
| 0.1 µg | pDNA + Vaxfectin® | ~10,000 (IgG Titer) | >100 |
Table 2: Protective Efficacy of Vaxfectin®-Adjuvanted DNA Vaccines
| Vaccine Target | Model | Challenge | Formulation | Outcome | Reference |
| Dengue Virus (DENV-2) | Rhesus Macaques | Live DENV-2 | pDNA alone | 2.0 mean days of viremia | [4] |
| pDNA + Vaxfectin® | 0.75 mean days of viremia (Significant protection) | [4] | |||
| Plasmodium yoelii | Mice | Sporozoite challenge | pDNA alone (0.4 µg) | ~20% survival | [3] |
| pDNA + Vaxfectin® (0.4 µg) | ~80% survival | [3] | |||
| Simian Immunodeficiency Virus (SIV) | Rhesus Macaques | SIVmac251 | pDNA + Vaxfectin® | Reduced viremia | [5] |
| Herpes Simplex Virus-2 (HSV-2) | Mice | Lethal HSV-2 | pDNA alone (0.1 µg) | 0% survival | |
| pDNA + Vaxfectin® (0.1 µg) | 80% survival |
Experimental Protocols
Preparation of GAP-DMORIE:this compound (Vaxfectin®) Cationic Liposomes
This protocol describes the preparation of cationic liposomes composed of GAP-DMORIE and this compound at a 1:1 molar ratio using the thin-film hydration method.
Materials:
-
(±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE)
-
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Sterile Water for Injection (SWFI)
-
Sterile glass vials
-
Argon or Nitrogen gas
-
Vacuum desiccator
-
Vortex mixer
Procedure:
-
Lipid Film Preparation:
-
In a sterile glass vial, combine GAP-DMORIE and this compound in chloroform at a 1:1 molar ratio. A typical preparation may involve 1.5 µmol of each lipid.[1]
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial under vacuum overnight to ensure complete removal of the residual solvent.[1]
-
-
Hydration:
-
Add 1 mL of Sterile Water for Injection (SWFI) to the vial containing the dried lipid film.[1]
-
Immediately vortex the vial vigorously for 5 minutes at the highest setting to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[1] The resulting solution should appear as a milky white suspension.
-
-
Storage:
-
The resulting liposome (B1194612) solution can be stored at 4°C for short-term use. For long-term storage, stability studies should be conducted.
-
Formulation of pDNA-Lipoplexes
This protocol details the formation of complexes between the cationic liposomes and plasmid DNA.
Materials:
-
GAP-DMORIE:this compound cationic liposome suspension (prepared as above)
-
Plasmid DNA (pDNA) encoding the antigen of interest, diluted in a suitable buffer (e.g., 2x PBS or 2x Sodium Phosphate buffer)
-
Syringe with a 28-gauge needle[1]
-
Sterile microcentrifuge tubes
Procedure:
-
Dilution of Components:
-
Prepare the pDNA solution at twice the final desired concentration in the chosen formulation buffer (e.g., 2x PBS, pH 7.2).
-
The cationic liposome suspension is typically used as prepared in SWFI.
-
-
Complexation:
-
In a sterile microcentrifuge tube, add an equal volume of the pDNA solution to the cationic liposome suspension.[1]
-
The addition should be done using a syringe with a 28-gauge needle to ensure rapid and uniform mixing.[1]
-
The final concentration of the formulation buffer will be 1x (e.g., 1x PBS).
-
The cytofectin/pDNA molar ratio should be optimized for the specific application, with ratios such as 1:4 being a common starting point.[1]
-
-
Incubation:
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
-
Administration:
-
The formulated pDNA-lipoplex vaccine is now ready for in vivo administration. For clinical applications, the formulated vaccine should be administered within a specified timeframe (e.g., 8 hours).[2]
-
Physicochemical Characterization of Liposomes and Lipoplexes
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome or lipoplex suspension in an appropriate buffer (e.g., SWFI or PBS).
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
A homogeneous size distribution is indicated by a low PDI value.
-
b) Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the sample in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Cationic liposomes and lipoplexes are expected to have a positive zeta potential.
-
c) pDNA Encapsulation Efficiency:
-
Method: PicoGreen Assay[1]
-
Procedure:
-
Prepare two sets of samples: one with the intact lipoplexes and another where the lipoplexes are disrupted using a detergent (e.g., 2% Zwittergent) to release the pDNA.[1]
-
Add PicoGreen reagent, which fluoresces upon binding to double-stranded DNA.
-
Measure the fluorescence intensity. The difference in fluorescence between the disrupted and intact samples allows for the calculation of the amount of accessible (unencapsulated) pDNA.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of this compound-containing pDNA-lipoplexes.
Caption: Proposed mechanism of action for this compound-containing DNA vaccine formulations.
References
- 1. Trends in lipoplex physical properties dependent on cationic lipid structure, vehicle and complexation procedure do not correlate with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Immunogenicity of a Tetravalent Dengue DNA Vaccine Administered with a Cationic Lipid-Based Adjuvant in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaxfectin-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccination with Vaxfectin® adjuvanted SIV DNA induces long-lasting humoral immune responses able to reduce SIVmac251 Viremia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of DPyPE-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, and their physicochemical properties are critical to their efficacy and stability. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE) is a phospholipid frequently incorporated into liposomal formulations. Its distinct headgroup and acyl chain composition influence the bilayer's characteristics, necessitating thorough analytical characterization. This document provides detailed application notes and protocols for the comprehensive analysis of this compound-containing liposomes, ensuring the development of robust and reproducible formulations.
The characterization of liposomes is essential for ensuring their quality, stability, and therapeutic efficacy.[1] A multi-faceted analytical approach is required to gain a comprehensive understanding of the liposomal properties, including size, surface charge, lipid composition, and physical stability.[2]
Key Physicochemical Characterization of this compound Liposomes
The critical quality attributes of liposomal drug products that require careful characterization include physicochemical parameters like particle size, size distribution, and zeta potential.[3]
Size and Polydispersity Index (PDI)
Importance: Liposome (B1194612) size influences their in vivo fate, including circulation time, biodistribution, and cellular uptake. A narrow size distribution (low PDI) is crucial for batch-to-batch consistency and predictable performance.[4] PDI values below 0.3 are generally considered indicative of a homogenous liposomal dispersion.[4]
Analytical Method: Dynamic Light Scattering (DLS)
DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles in suspension.[5] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the liposomes.[6]
Protocol for DLS Analysis:
-
Sample Preparation: Dilute the liposomal suspension with an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration to ensure optimal light scattering.[7] The final lipid concentration may need to be optimized, but a starting point of 50 µM can be used.[8]
-
Instrumentation: Use a calibrated DLS instrument, such as a Malvern Zetasizer.
-
Measurement Parameters:
-
Set the temperature to 25°C.
-
Equilibrate the sample for at least 2 minutes before measurement.[9]
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: The instrument's software calculates the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity.
Zeta Potential
Importance: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a critical indicator of colloidal stability; a higher absolute zeta potential (typically > ±30 mV) prevents aggregation due to electrostatic repulsion.[10] The surface charge also influences interactions with biological components.
Analytical Method: Electrophoretic Light Scattering (ELS)
ELS is often performed using the same instrumentation as DLS. It measures the electrophoretic mobility of the liposomes in an applied electric field.[9]
Protocol for Zeta Potential Measurement:
-
Sample Preparation: Dilute the liposome suspension in a low conductivity buffer, such as 10 mM NaCl, to minimize the effects of high ionic strength on the measurement.[7]
-
Instrumentation: Use a folded capillary cell (e.g., DTS1070) in a Zetasizer instrument.[7]
-
Measurement Parameters:
-
Ensure there are no air bubbles in the cell.[7]
-
Set the temperature to 25°C.
-
Apply an appropriate electric field as determined by the instrument's software.
-
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.[11]
Lipid Composition and Purity
Importance: Verifying the identity and quantifying the concentration of this compound and other lipid components is essential for ensuring the correct formulation and for stability studies, as lipid degradation can impact the performance of the liposomes.[1]
Analytical Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the simultaneous quantification of various lipids without the need for chromophores.[12] The ELSD is a universal detector that measures the light scattered by the analyte particles after the mobile phase has been evaporated.[13]
Protocol for HPLC-ELSD Analysis:
-
Sample Preparation: Liposome formulations can often be injected directly after appropriate dilution.[14] Standard solutions of each lipid component should be prepared in a suitable solvent mixture, such as chloroform:methanol (B129727) (9:1 v/v).[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column is typically used.[13][14]
-
Mobile Phase: A gradient of methanol and water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) is often employed.[14][15]
-
Flow Rate: A flow rate of 1.0-2.0 mL/min is common.[13]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C or 50°C.[13][14]
-
-
ELSD Settings:
-
Data Analysis: Quantify the lipid concentrations by comparing the peak areas of the samples to a calibration curve generated from the standard solutions.
Phase Transition Behavior
Importance: The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. This property is crucial as it affects membrane permeability and drug release, especially for temperature-sensitive formulations.[16] this compound, being a saturated phospholipid, will have a distinct Tm.
Analytical Method: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] This allows for the determination of the Tm and the enthalpy (ΔH) of the phase transition.
Protocol for DSC Analysis:
-
Sample Preparation: Prepare a concentrated liposome suspension (e.g., 2.0 mg/mL of lipid).
-
Instrumentation: Use a high-sensitivity Nano DSC.
-
Measurement Parameters:
-
Accurately load the sample and a matching buffer reference into the respective cells of the calorimeter.
-
Scan the sample over a relevant temperature range that encompasses the expected Tm of this compound. A typical scan rate is 60°C/hour.[17]
-
It is often advisable to perform a second heating scan after a cooling cycle to ensure the material has reached a stable state.
-
-
Data Analysis: The Tm is identified as the peak temperature of the endothermic transition in the thermogram. The enthalpy of the transition is calculated from the area under the peak.
Encapsulation Efficiency (%EE)
Importance: The encapsulation efficiency determines the amount of drug successfully loaded into the liposomes, which is a critical parameter for dosage and therapeutic efficacy.[2]
Analytical Method: Size Exclusion Chromatography (SEC) followed by a suitable quantification method (e.g., UV-Vis Spectroscopy or HPLC).
SEC separates the larger liposomes from the smaller, unencapsulated drug molecules.[18]
Protocol for Encapsulation Efficiency Determination:
-
Separation of Free Drug:
-
Prepare a size exclusion column (e.g., Sepharose 4B).[18]
-
Carefully load the liposome formulation onto the column.
-
Elute the liposomes and the free drug with a suitable buffer. The liposomes will elute first in the void volume.
-
-
Quantification of Drug:
-
Total Drug (C_total): Disrupt a known volume of the original liposome formulation using a suitable detergent (e.g., 10% Triton X-100) or solvent to release the encapsulated drug. Measure the drug concentration using a pre-validated analytical method (e.g., UV-Vis spectroscopy at the drug's λmax or HPLC).
-
Encapsulated Drug (C_encapsulated): Collect the liposome fraction from the SEC column and disrupt the liposomes to release the drug. Measure the drug concentration using the same analytical method.
-
-
Calculation:
-
%EE = (C_encapsulated / C_total) * 100
-
Quantitative Data Summary
The following tables provide representative data for liposomal formulations. Note that these values can vary depending on the specific lipid composition, preparation method, and the nature of any encapsulated drug.
Table 1: Physicochemical Properties of this compound-Containing Liposomes (Illustrative Examples)
| Parameter | Typical Value Range | Analytical Method |
| Mean Hydrodynamic Diameter | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -50 mV to +50 mV | Electrophoretic Light Scattering (ELS) |
| Phase Transition Temp. (Tm) | Dependent on acyl chains | Differential Scanning Calorimetry (DSC) |
Note: The zeta potential of liposomes containing only zwitterionic lipids like this compound is expected to be near neutral. The addition of charged lipids will significantly alter this value.[10][19]
Table 2: Encapsulation Efficiency and Lipid Purity (Illustrative Examples)
| Parameter | Typical Value Range | Analytical Method |
| Encapsulation Efficiency (%EE) | 5% - 95% | SEC followed by UV-Vis/HPLC |
| Lipid Purity | > 98% | HPLC-ELSD |
Note: Encapsulation efficiency is highly dependent on the drug's properties (hydrophilic vs. hydrophobic) and the loading method used.[2]
Visualizing Experimental Workflows
Liposome Preparation and Characterization Workflow
The following diagram illustrates a typical workflow for the preparation and subsequent analytical characterization of this compound-containing liposomes.
Caption: Workflow for this compound liposome preparation and characterization.
Logical Relationship of Analytical Methods
This diagram shows how different analytical methods provide complementary information about the critical quality attributes of this compound liposomes.
Caption: Interrelation of analytical methods for liposome characterization.
Conclusion
The comprehensive characterization of this compound-containing liposomes using a suite of orthogonal analytical methods is paramount for successful formulation development. The protocols and data presented herein provide a robust framework for researchers and scientists to ensure the quality, consistency, and performance of their liposomal drug delivery systems. Adherence to these detailed analytical procedures will facilitate the translation of promising liposomal formulations from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. phmethods.net [phmethods.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. entegris.com [entegris.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 13. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPyPE Storage and Handling Best Practices
Introduction
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a synthetic, neutral helper lipid characterized by its branched, polyisoprene alkyl chains.[1][2] It is primarily utilized in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[3][4] this compound is particularly notable for its role as a co-lipid when combined with cationic lipids to form vaccine adjuvants, such as Vaxfectin.[1][3] In these formulations, this compound enhances the structural stability and fluidity of the lipid bilayer, prevents the aggregation of cationic lipids, and ultimately aids in improving the efficiency of gene delivery and enhancing the subsequent immune response.[3]
It is critical to distinguish this compound (CAS: 201036-16-0) from the more common phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE, CAS: 923-61-5), which has saturated linear acyl chains. The unique branched structure of this compound provides different membrane characteristics compared to its straight-chain counterparts.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the storage, handling, and experimental use of this compound.
Physicochemical Properties and Storage
Proper storage and handling are paramount to maintaining the integrity and performance of this compound. The branched phytanoyl chains make it susceptible to oxidation if not stored correctly.
Data Presentation: Physicochemical Properties and Recommended Storage
The following tables summarize the key properties of this compound and the recommended conditions for its storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201036-16-0 | [1][3][5] |
| Molecular Formula | C₄₅H₉₀NO₈P | [1] |
| Molecular Weight | 804.17 g/mol | [1][5] |
| Appearance | Data not available; typically an oil or waxy solid | |
| Purity | ≥99% | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Key Recommendations | Reference |
| Powder/Neat Oil | -20°C | 2 years | Store in a tightly sealed glass container under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | [1] |
| In Organic Solvent (e.g., Chloroform) | -20°C ± 4°C | Up to 6 months | Store in a glass vial with a Teflon-lined cap. Purge with inert gas before sealing. Avoid plastic containers. | [6] |
| In DMSO | -80°C | 6 months | Use within 6 months for optimal stability. | [1][3] |
| In DMSO | -20°C | 1 month | Short-term storage only. | [3] |
| Aqueous Suspension | Not Recommended | N/A | Phospholipids can hydrolyze when stored in aqueous buffers for extended periods. Prepare fresh for each experiment. | [6] |
Handling Best Practices
-
Temperature Equilibration: Before opening, always allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture, which can accelerate hydrolysis.[7]
-
Inert Atmosphere: this compound is susceptible to oxidation. When handling, especially if transferring from the main container, minimize its exposure to air. If possible, work in an inert atmosphere (e.g., a glove box). For long-term storage of aliquots, purge the vial with argon or nitrogen before sealing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Cross-Contamination: Use clean, dedicated spatulas or syringes for handling. Avoid introducing contaminants into the primary stock.
Solubility and Solution Preparation
This compound is typically used in combination with other lipids. It is soluble in various organic solvents, which is essential for the initial steps of liposome (B1194612) preparation.
Solubility Profile
-
Organic Solvents: this compound is readily soluble in chlorinated solvents like chloroform (B151607) and in alcohols like ethanol. These are the solvents of choice for preparing lipid stock solutions for the thin-film hydration method.[3]
-
Aqueous Solutions: this compound is insoluble in aqueous solutions and will not form a stable solution on its own. It requires co-formulation with other lipids to form stable liposomal suspensions.[9]
-
DMSO: this compound can be dissolved in DMSO, but this is typically for preparing concentrated stock solutions that will be further diluted.[1][3]
Experimental Protocol 1: Preparation of a this compound Lipid Stock Solution
This protocol describes the preparation of a lipid mixture in an organic solvent, a common starting point for liposome formulation.
Materials:
-
This compound
-
Cationic lipid (e.g., VC1052 or GAP-DMORIE)
-
Chloroform (or another suitable organic solvent)
-
Glass vials with Teflon-lined caps
-
Gas-tight syringe
-
Argon or nitrogen gas
Method:
-
Allow this compound and other lipids to reach room temperature.
-
In a clean, well-ventilated fume hood, weigh the desired amounts of this compound and the cationic lipid (e.g., a 1:1 molar ratio) and place them into a clean glass vial.[3]
-
Add the appropriate volume of chloroform to achieve the desired final lipid concentration (e.g., 10 mg/mL total lipid).
-
Seal the vial and vortex gently until all lipids are fully dissolved, resulting in a clear solution.
-
(Optional but recommended) Purge the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Store the lipid stock solution at -20°C as per the guidelines in Table 2.
Application in Liposome Formulation
This compound acts as a "helper lipid" that stabilizes the structure of liposomes, especially those containing cationic lipids intended for gene delivery.
Diagram: General Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-containing liposomes via the thin-film hydration method.
Experimental Protocol 2: Preparation of this compound-Containing Liposomes
This protocol details the thin-film hydration method followed by extrusion for creating uniformly sized liposomes.
Materials:
-
Lipid stock solution (from Protocol 1)
-
Round-bottom flask
-
Rotary evaporator or nitrogen gas stream
-
Hydration buffer (e.g., sterile water for injection, PBS)
-
Water bath
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes for the extruder
Method:
-
Pipette the prepared lipid stock solution into a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the inner surface of the flask.[3]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Add the desired volume of aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids used.[10]
-
Hydrate the lipid film by vortexing the flask intermittently for 30-60 minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).[10]
-
For size reduction, assemble the lipid extruder with the desired membrane pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to ensure uniformity.[11]
-
The resulting translucent suspension contains small unilamellar vesicles (SUVs) of a defined size.
-
Store the prepared liposomes at 4°C for short-term use (up to a few days). Do not freeze.
Application in Gene Delivery
This compound-containing cationic liposomes are effective vehicles for delivering negatively charged nucleic acids, such as plasmid DNA (pDNA), into cells.
Diagram: this compound's Role in pDNA Delivery and Immune Activation
Caption: Role of this compound-liposomes in pDNA delivery and subsequent immune response activation.
Experimental Protocol 3: Preparation of pDNA-Liposome Complexes (Lipoplexes)
This protocol describes the complexation of prepared cationic liposomes with pDNA.
Materials:
-
This compound-containing liposome suspension (from Protocol 2)
-
pDNA solution of known concentration (in a suitable buffer)
-
Sterile, low-binding microcentrifuge tubes
Method:
-
Determine the required volumes of liposome suspension and pDNA solution based on the desired charge ratio (N/P ratio, the ratio of moles of nitrogen atoms in the cationic lipid to moles of phosphate (B84403) groups in the DNA). A common starting point is a ratio between 2:1 and 8:1.[3]
-
In a sterile tube, dilute the pDNA to the desired final concentration with buffer.
-
In a separate sterile tube, dilute the liposome suspension to the desired final concentration.
-
While gently vortexing the diluted pDNA solution, slowly add the diluted liposome suspension in a drop-wise manner.[3]
-
Continue gentle mixing for a few seconds after the addition is complete.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.
-
The resulting lipoplex solution is ready for in vitro or in vivo use. It is recommended to use the complexes within 1.5 hours of preparation for best results.[3]
Safety and Disposal
-
Safety: Refer to the Safety Data Sheet (SDS) for this compound before use.[8] Handle the material in a well-ventilated area.[8] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8] Do not dispose of down the drain.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound |CAS 201036-16-0|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Lipid: this compound - CAS #201036-16-0 | CordenPharma [cordenpharma.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. General preparation of liposomes using probe-tip sonication [protocols.io]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Quality Control of DPyPE Raw Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) is a neutral phosphatidylethanolamine (B1630911) lipid increasingly utilized as a crucial component in advanced drug delivery systems.[1] Composed of polyisoprene alkyl chains, this compound is frequently employed as a co-lipid or auxiliary lipid in liposome (B1194612) formulations, notably in vaccine adjuvants such as Vaxfectin, where it is often combined with cationic lipids.[1][2][3] Its primary role is to enhance the stability and regulate the fluidity of the liposomal membrane, which is critical for the effective delivery of genetic material or active pharmaceutical ingredients (APIs) into target cells.[1] Given its integral role in the performance of nanomedicines, stringent quality control of this compound raw material is imperative to ensure the consistency, safety, and efficacy of the final drug product.
These application notes provide a comprehensive overview of the quality control parameters for this compound raw material and detailed protocols for its analysis.
Physicochemical Properties and Specifications
This compound is a waxy solid at room temperature with the following key chemical properties:
| Parameter | Specification |
| Chemical Name | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine |
| Synonyms | 4ME 16:0 PE |
| CAS Number | 201036-16-0 |
| Molecular Formula | C₄₅H₉₀NO₈P |
| Molecular Weight | 804.17 g/mol |
| Appearance | White to off-white waxy solid |
| Purity | ≥98% |
| Storage | Store at -20°C under inert atmosphere. |
Quality Control Testing Protocols
A thorough quality control process for this compound raw material should include tests for identity, purity, physicochemical properties, and safety. The following sections detail the experimental protocols for these essential tests.
Identification
2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for confirming the identity of this compound by identifying its characteristic functional groups.
Protocol:
-
Sample Preparation: A small amount of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The obtained spectrum should be compared to a reference spectrum of known this compound. Key characteristic peaks to identify include:
-
~3300-3400 cm⁻¹ (N-H stretching of the primary amine)
-
~2850-2960 cm⁻¹ (C-H stretching of the phytanoyl chains)
-
~1735 cm⁻¹ (C=O stretching of the ester groups)
-
~1230 cm⁻¹ (P=O stretching of the phosphate (B84403) group)
-
~1090 cm⁻¹ (P-O-C stretching)
-
2.1.2. ¹H and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the this compound molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.
-
Analysis:
-
¹H NMR: The spectrum should exhibit characteristic signals for the protons of the phytanoyl chains, the glycerol (B35011) backbone, and the phosphoethanolamine headgroup. The integration of these signals should be consistent with the molecular structure.
-
³¹P NMR: A single peak in the phosphodiester region is expected, confirming the presence of the phosphate group and the absence of significant phosphorus-containing impurities.
-
2.1.3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform (B151607)/methanol).
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 805.65 or other relevant adducts).
Purity Assessment
2.2.1. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
HPLC is the gold standard for assessing the purity of lipids like this compound, as they lack a strong UV chromophore. ELSD or CAD are universal detectors suitable for non-volatile analytes.
Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol (B129727) or acetonitrile) and a polar solvent (e.g., water) with a suitable additive like ammonium (B1175870) acetate.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like chloroform/methanol.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks. The acceptance criterion is typically ≥98%.
2.2.2. Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for a qualitative assessment of purity and for detecting the presence of impurities.
Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 TLC plates.
-
Sample Application: Spot a small amount of a this compound solution (e.g., 1 mg/mL in chloroform) onto the TLC plate.
-
Development: Develop the plate in a sealed chamber with a suitable mobile phase, such as chloroform/methanol/water (65:25:4, v/v/v).
-
Visualization: After development, dry the plate and visualize the spots using a suitable staining reagent. Common methods for phospholipids (B1166683) include:
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.
-
Molybdenum Blue Spray: Specific for phospholipids, which will appear as blue spots.
-
Ninhydrin Spray: Stains primary amines (like the ethanolamine (B43304) headgroup of this compound) pink or purple upon heating.
-
-
Analysis: A single major spot should be observed. The presence of additional spots indicates impurities.
Physicochemical Properties
2.3.1. Water Content (Karl Fischer Titration)
This test determines the amount of water present in the this compound raw material, which is critical as excess moisture can affect stability and handling.
Protocol:
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in an appropriate anhydrous solvent (e.g., a mixture of chloroform and methanol).
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the amount of titrant consumed. The acceptance criteria for water content should be defined based on the requirements of the final product.
Impurities
2.4.1. Residual Solvents (Headspace Gas Chromatography)
This analysis is crucial to ensure that levels of organic solvents used during the synthesis and purification of this compound are below acceptable safety limits defined by guidelines such as ICH Q3C.
Protocol:
-
Apparatus: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Sample Preparation: Accurately weigh this compound into a headspace vial and dissolve or suspend it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC for separation and quantification.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
2.4.2. Bacterial Endotoxins (Limulus Amebocyte Lysate - LAL Test)
For this compound intended for use in parenteral drug products, testing for bacterial endotoxins is a critical safety requirement.
Protocol:
-
Method: The gel-clot, turbidimetric, or chromogenic LAL test can be used.
-
Sample Preparation: Due to the lipidic nature of this compound, which can interfere with the LAL test, a suitable sample preparation method is required. This may involve extraction of endotoxins from the lipid matrix using a detergent or a liquid-liquid extraction with endotoxin-free water. Method validation is essential to demonstrate the absence of interference.
-
Analysis: The prepared sample is incubated with the LAL reagent, and the presence of endotoxins is detected by the formation of a gel, an increase in turbidity, or a color change, depending on the method used.
-
Acceptance Criteria: The endotoxin (B1171834) level must be below the limit specified by the relevant pharmacopeia for parenteral products.
2.4.3. Microbial Limits
This test determines the number of viable aerobic microorganisms (bacteria, yeast, and mold) present in the raw material.
Protocol:
-
Sample Preparation: A specified amount of this compound is dispersed in a sterile diluent, potentially with the aid of a sterile surfactant to ensure adequate dispersion.
-
Enumeration: The total aerobic microbial count (TAMC) and total yeast and mold count (TYMC) are determined using plate count methods (pour-plate, spread-plate, or membrane filtration).
-
Test for Specified Microorganisms: The material should also be tested for the absence of objectionable microorganisms as defined by regulatory standards (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp., Escherichia coli).
-
Acceptance Criteria: The microbial counts must not exceed the limits set by the relevant pharmacopeia for pharmaceutical excipients.
Visualizations
Experimental Workflow for this compound Quality Control
Caption: Quality control workflow for this compound raw material.
Role of this compound in Liposome-Based Drug Delivery
Caption: this compound's role in liposomal drug delivery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Transfection Efficiency with DPyPE-Containing Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with lipid-based formulations containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the role of this compound in my transfection formulation and why is it important?
This compound is a neutral helper lipid. In cationic lipid-based transfection reagents, this compound is not the primary agent responsible for binding and delivering nucleic acids. Instead, it is incorporated into the lipid nanoparticle (LNP) or lipoplex to enhance the overall transfection efficiency. Its primary roles are to:
-
Stabilize the lipid bilayer: It provides structural integrity to the lipid nanoparticles.
-
Facilitate membrane fusion: It can promote the fusion of the lipoplex with the endosomal membrane, which is a critical step for the release of nucleic acids into the cytoplasm.[1][2]
-
Influence lipoplex structure: The combination of the cationic lipid and the helper lipid like this compound determines the overall structure and activity of the lipoplexes.[1]
Low transfection efficiency can arise from a suboptimal ratio of the cationic lipid to this compound, or from other factors that affect the stability and function of the entire lipoplex.
Q2: My transfection efficiency is lower than expected. What are the most common causes?
Low transfection efficiency is a common issue with many potential causes. The problem can generally be categorized into three areas: the lipoplex formulation, the cell culture conditions, and the nucleic acid cargo.
Here is a logical workflow to troubleshoot the issue:
Caption: A stepwise workflow for troubleshooting low transfection efficiency.
Q3: How do I optimize the this compound-containing lipoplex formulation?
The ratio of the cationic lipid to the helper lipid (this compound) and the ratio of the total lipid to the nucleic acid are critical.[1]
-
Cationic Lipid to this compound Ratio: The interaction between the cationic lipid and this compound influences the structure and stability of the lipoplex.[1] It is essential to empirically determine the optimal molar ratio.
-
Lipid to Nucleic Acid Ratio: This ratio (often expressed as a charge ratio of positive charges from the cationic lipid to negative charges from the nucleic acid's phosphate (B84403) backbone) is a crucial parameter to optimize.[3] Too little lipid will result in inefficient complexation, while too much can be toxic to cells.[4][5]
Experimental Protocol: Optimizing Lipid Ratios
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of your cationic lipid and this compound in a suitable solvent (e.g., ethanol).
-
Matrix Titration: Create a matrix of formulations by varying the molar ratio of cationic lipid to this compound (e.g., 1:0, 1:0.5, 1:1, 1:1.5, 1:2) while keeping the nucleic acid concentration constant.
-
Vary Lipid:NA Ratio: For the most promising cationic lipid:this compound ratio, perform a second optimization by varying the total lipid to nucleic acid ratio (e.g., 2:1, 4:1, 6:1, 8:1, 10:1 charge ratio).
-
Complex Formation:
-
Dilute the nucleic acid in a serum-free medium.
-
In a separate tube, mix the cationic lipid and this compound, and then dilute in a serum-free medium.
-
Combine the diluted nucleic acid and diluted lipids. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[6] Never vortex the complexes.
-
-
Transfection: Add the lipoplexes to your cells and incubate for the desired period before assaying for gene expression.
-
Analysis: Use a reporter gene (e.g., GFP, luciferase) to quantify transfection efficiency for each condition.
Data Presentation: Optimization of Lipid Formulation
Use the following table to record your optimization results.
| Cationic Lipid:this compound (Molar Ratio) | Lipid:Nucleic Acid (Charge Ratio) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:0.5 | 4:1 | ||
| 1:0.5 | 6:1 | ||
| 1:1 | 4:1 | ||
| 1:1 | 6:1 | ||
| 1:1.5 | 4:1 | ||
| 1:1.5 | 6:1 |
Q4: Can my cell culture conditions be the cause of low transfection efficiency?
Absolutely. The health and state of your cells are paramount for successful transfection.[7][8]
-
Cell Health and Viability: Cells should be healthy and actively dividing, with viability exceeding 90% before transfection.[7] Stressed or unhealthy cells will not transfect well.
-
Cell Confluency: The optimal confluency for transfection is typically between 70-90% for adherent cells.[7][8][9] If cells are too sparse, they may not be in an optimal state for uptake; if they are too confluent, contact inhibition can reduce transfection efficiency.[7][8]
-
Passage Number: Use low-passage cells (ideally below 30 passages).[7] Cells at high passage numbers can have altered characteristics that make them resistant to transfection.[8]
-
Mycoplasma Contamination: Mycoplasma contamination can severely impact cell health and transfection outcomes.[8][9] Regularly test your cell cultures.
Caption: Key cellular factors influencing transfection success.
Q5: How does the quality of my plasmid DNA or RNA affect transfection?
The quality and quantity of your nucleic acid are critical.
-
Purity: Plasmid DNA preparations should be free of contaminants such as endotoxins, proteins, and RNA.[8][9] Use high-quality purification kits. The A260/A280 ratio should be ≥1.8.
-
Integrity: Ensure your nucleic acid is not degraded. For plasmid DNA, the supercoiled form is generally more efficient for transient transfection.[7][10] You can check the integrity by running a sample on an agarose (B213101) gel.
-
Concentration: Use an accurate method to determine the concentration of your nucleic acid.[11] Suboptimal amounts of DNA or RNA will lead to poor results.
Data Presentation: Nucleic Acid Optimization
| Nucleic Acid Amount (µg per well) | Lipid:Nucleic Acid (Charge Ratio) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 | 6:1 | ||
| 1.0 | 6:1 | ||
| 1.5 | 6:1 | ||
| 2.0 | 6:1 |
Q6: Are there components in my media that could be inhibiting transfection?
Yes, certain media components can interfere with the formation of lipoplexes and their interaction with cells.
-
Serum: Serum can inhibit the formation of lipid-DNA complexes.[4][9] Therefore, it is crucial to form the complexes in a serum-free medium.[4][9] While some modern reagents are compatible with serum during transfection, for initial optimization, it is best to follow the protocol of complexing in a serum-free medium.
-
Antibiotics: Antibiotics can sometimes increase cell stress and toxicity during transfection.[9] It is often recommended to perform the transfection in an antibiotic-free medium.
-
Other Inhibitors: High concentrations of phosphate, sulfated proteoglycans, or other charged molecules can interfere with complex formation.[4]
Q7: I am seeing high cell death after transfection. What can I do?
High cytotoxicity is often due to an excessive amount of the transfection reagent or nucleic acid.
-
Reduce Reagent Amount: Titrate down the total amount of lipid used. While a higher lipid amount might increase transfection, it often comes at the cost of viability.
-
Reduce Nucleic Acid Amount: Too much foreign DNA can trigger cellular stress and apoptotic pathways.
-
Check for Contaminants: Endotoxins in the plasmid prep can cause significant toxicity.
-
Change Media: After an initial incubation period with the lipoplexes (e.g., 4-6 hours), you can replace the medium with a fresh, complete medium to reduce the exposure time of cells to the transfection reagent.
Below is a diagram illustrating the general mechanism of cationic lipid-mediated transfection, highlighting where problems can occur.
Caption: The pathway of nucleic acid delivery via lipid nanoparticles.
References
- 1. Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Transfection Guide | Overview of Transfection Methods | Promega [promega.jp]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 9. genscript.com [genscript.com]
- 10. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
Technical Support Center: Optimizing DPyPE Concentration for Improved Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DPyPE) concentration to enhance liposome (B1194612) stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in liposome formulations?
This compound is a PEGylated phospholipid incorporated into liposome membranes to provide steric stabilization. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic barrier on the liposome surface. This "stealth" coating sterically hinders interactions with opsonin proteins in the bloodstream, which reduces clearance by the mononuclear phagocyte system (MPS).[1][2] This leads to a longer circulation half-life, a critical factor for targeted drug delivery. Furthermore, the PEG layer helps prevent liposome aggregation during storage and in physiological environments.[1]
Q2: How does increasing the this compound concentration generally affect liposome stability?
Generally, increasing the molar ratio of this compound in a liposome formulation enhances its stability.[3] The PEG chains provide a protective layer that can reduce aggregation and prevent fusion of liposomes.[1] Studies have shown that higher concentrations of PEGylated lipids, like DSPE-PEG, can significantly improve liposome survival rates, especially in the presence of divalent cations such as Mg²⁺ and Ca²⁺.[3] For example, liposomes with 20 mol% DSPE-PEG have demonstrated greater stability than those in low-ionic solutions.[3]
Q3: What is the typical effect of this compound concentration on the physicochemical properties of liposomes?
The concentration of this compound can influence several key physicochemical parameters of liposomes, including particle size, polydispersity index (PDI), and zeta potential. Increasing the concentration of PEGylated lipids often leads to a decrease in the size of the resulting liposomes.[1] However, some studies have reported an anomalous increase in liposome diameter at around 7 ± 2 mol% of DSPE-PEG.[1] The PDI, a measure of the homogeneity of the liposome population, is also affected, with optimal concentrations leading to a more monodisperse distribution (PDI < 0.2). The zeta potential, which indicates the surface charge and is a key predictor of stability against aggregation, may become less negative with increasing this compound concentration due to the shielding effect of the PEG chains.
Q4: Can the concentration of this compound influence the drug release profile?
Yes, the concentration of this compound can significantly impact the permeability and drug release characteristics of liposomes. The incorporation of PEGylated lipids can alter the packing of the lipid bilayer.[4] While this can enhance stability, it may also increase membrane permeability, potentially leading to leakage of the encapsulated drug.[4] Therefore, it is crucial to optimize the this compound concentration to strike a balance between achieving long-term stability and ensuring adequate drug retention.
Troubleshooting Guides
Problem 1: My liposomes are aggregating after preparation or during storage.
Aggregation is a common sign of colloidal instability and can compromise the efficacy of your liposomal formulation.
-
Diagram: Troubleshooting Liposome Aggregation
Caption: Decision tree for troubleshooting liposome aggregation.
Problem 2: The particle size of my liposomes is inconsistent or too large.
Achieving a consistent and desired particle size is crucial for the in vivo performance of liposomes.
-
Possible Cause: Inadequate energy input during size reduction.
-
Solution: If using extrusion, ensure you are using a sufficient number of passes (typically 11-21) through the polycarbonate membrane. For sonication, optimize the sonication time and power to ensure consistent energy application.
-
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: As mentioned, this compound concentration affects particle size. Systematically vary the molar percentage of this compound in your formulation to find the optimal concentration for your desired size. Be aware of the potential for an anomalous size increase at certain concentrations (around 7 mol%).[1]
-
-
Possible Cause: Issues with the thin-film hydration process.
-
Solution: Ensure the lipid film is thin and evenly distributed in the round-bottom flask before hydration. Incomplete or uneven hydration can lead to the formation of large, multilamellar vesicles that are difficult to downsize.
-
Problem 3: My drug encapsulation efficiency is low.
Low encapsulation efficiency can be a significant hurdle in developing a potent drug delivery system.
-
Possible Cause: Increased membrane permeability due to this compound.
-
Solution: While this compound enhances stability, higher concentrations can sometimes increase the permeability of the lipid bilayer, leading to drug leakage. Try to find a balance in the this compound concentration that provides stability without compromising encapsulation.
-
-
Possible Cause: Reduced internal aqueous volume.
-
Solution: Higher concentrations of this compound can lead to the formation of smaller vesicles, which have a smaller internal volume for encapsulating hydrophilic drugs. If encapsulating a hydrophilic drug, you may need to optimize the this compound concentration to achieve a balance between stability and encapsulation capacity.
-
-
Possible Cause: Inefficient drug loading method.
-
Solution: For hydrophilic drugs, passive loading during hydration often results in low encapsulation. Consider using active loading methods, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to significantly improve encapsulation efficiency.
-
Data Presentation
The following tables summarize the expected effects of varying DSPE-PEG concentration (a close analogue of this compound) on key liposome stability parameters, based on findings from multiple studies.
Table 1: Effect of DSPE-PEG Concentration on Physicochemical Properties of Liposomes
| DSPE-PEG (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | ~120 - 150 | > 0.2 | ~ -30 to -50 |
| 2 | ~110 - 130 | < 0.2 | ~ -20 to -40 |
| 5 | ~100 - 120 | < 0.15 | ~ -10 to -30 |
| 7-8 | Potential for anomalous size increase | Variable | ~ -5 to -20 |
| 10 | ~90 - 110 | < 0.15 | ~ 0 to -15 |
| 20 | ~80 - 100 | < 0.1 | ~ 0 to -10 |
Note: These are generalized values and can vary significantly based on the other lipids in the formulation, the preparation method, and the buffer conditions.
Table 2: Effect of DSPE-PEG Concentration on Drug Leakage
| DSPE-PEG (mol%) | Relative Drug Leakage (%) | Stability in High Ionic Strength Buffers |
| 0 | High | Low |
| 2 | Moderate | Moderate |
| 5 | Low | High |
| 10 | Very Low | Very High |
| 20 | Minimal | Excellent |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.
-
Diagram: Liposome Preparation Workflow
Caption: Workflow for liposome preparation by thin-film hydration.
Materials:
-
Primary phospholipid (e.g., DPPC)
-
This compound (with desired PEG chain length)
-
Cholesterol (optional, but recommended for stability)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh the desired amounts of the primary phospholipid, cholesterol, and this compound and dissolve them in the organic solvent in a round-bottom flask. Swirl gently until the lipids are completely dissolved and the solution is clear.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: To ensure complete removal of the organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.
-
Hydration: Warm the aqueous buffer to a temperature above the Tm of the lipid with the highest transition temperature. Add the warm buffer to the flask containing the lipid film. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.
-
Characterization: Characterize the final liposome suspension for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
Protocol 2: Calcein (B42510) Leakage Assay for Liposome Stability
This assay measures the leakage of the fluorescent dye calcein from liposomes over time, providing a quantitative measure of membrane stability.
Materials:
-
Calcein
-
Prepared liposome suspension
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer for chromatography
-
Triton X-100 (10% v/v solution)
-
Fluorometer
Procedure:
-
Encapsulation of Calcein: Prepare the liposomes as described in Protocol 1, but use a concentrated calcein solution (e.g., 50-100 mM in buffer, pH 7.4) as the hydration medium. At this concentration, the calcein fluorescence is self-quenched.
-
Removal of Unencapsulated Calcein: a. Equilibrate a size-exclusion chromatography column with the desired buffer. b. Apply the calcein-loaded liposome suspension to the top of the column. c. Elute the liposomes with the buffer. The liposomes will elute in the void volume, while the smaller, unencapsulated calcein molecules will be retained. d. Collect the liposome-containing fractions (typically the first colored band).
-
Leakage Measurement: a. Dilute the purified calcein-loaded liposomes in the buffer to a suitable concentration in a cuvette. b. Place the cuvette in a fluorometer and monitor the fluorescence intensity over time at the desired temperature (excitation ~495 nm, emission ~515 nm). An increase in fluorescence indicates leakage of calcein from the liposomes, leading to de-quenching. c. Record the initial fluorescence (F₀). d. At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to lyse all the liposomes and release all the encapsulated calcein. Record the maximum fluorescence (F_max).
-
Calculation of Percent Leakage: The percentage of calcein leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 Where:
-
F_t is the fluorescence at time t.
-
F₀ is the initial fluorescence.
-
F_max is the maximum fluorescence after adding Triton X-100.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Impact of DPyPE on Lipid Nanoparticle Zeta Potential: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the anticipated impact of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE) on the zeta potential of lipid nanoparticles (LNPs). While direct quantitative data for this compound's effect on LNP zeta potential is not extensively available in current literature, this guide offers insights based on the established principles of LNP formulation and the behavior of similar saturated phospholipids.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of incorporating this compound into an LNP formulation on its zeta potential?
A1: this compound is a zwitterionic phospholipid, meaning it has both a positive (amine) and a negative (phosphate) charge at physiological pH, resulting in a net neutral charge. When incorporated into an LNP formulation that is otherwise near-neutral, this compound is expected to have a minimal effect on the overall zeta potential. However, in formulations containing ionizable lipids, the final surface charge is a complex interplay of all components and the surrounding buffer conditions.
Q2: How does the molar ratio of this compound affect the zeta potential?
A2: While specific data for this compound is limited, for zwitterionic helper lipids in general, increasing the molar ratio in a formulation with ionizable lipids may slightly dilute the surface charge contributed by the ionizable lipid. This could lead to a zeta potential that is closer to neutral. However, significant shifts in zeta potential are more commonly achieved by altering the ratio of the ionizable lipid or by including a charged (anionic or cationic) lipid in the formulation.
Q3: Can this compound be used to intentionally modify the surface charge of LNPs?
A3: this compound itself is not typically used to significantly modify the surface charge of LNPs due to its zwitterionic nature. To achieve a more negative zeta potential, researchers often incorporate anionic lipids. Conversely, to achieve a more positive zeta potential, cationic lipids are used. This compound primarily serves as a structural or "helper" lipid, contributing to the stability and morphology of the LNP.
Q4: At what pH should I measure the zeta potential of my this compound-containing LNPs?
A4: Zeta potential measurements should ideally be conducted at the pH of your intended application (e.g., physiological pH ~7.4 for in vivo studies). It is also crucial to consider the pKa of any ionizable lipids in your formulation, as their charge state is pH-dependent. Measuring zeta potential across a pH range can provide valuable information about the surface charge characteristics of your LNPs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly high positive or negative zeta potential | 1. Incorrect molar ratio of the ionizable lipid. 2. Contamination of lipid stocks. 3. Incorrect pH of the formulation buffer. 4. Interaction of this compound with other formulation components in an unforeseen manner. | 1. Verify the calculations and concentrations of all lipid stocks. 2. Use fresh, high-purity lipid stocks. 3. Measure and adjust the pH of all buffers used in the formulation and for zeta potential measurement. 4. Prepare a series of formulations with varying molar ratios of this compound to observe the trend. |
| High variability in zeta potential measurements between batches | 1. Inconsistent formulation process (e.g., mixing speed, temperature). 2. Instability of the LNPs, leading to aggregation or fusion. 3. Issues with the zeta potential measurement instrument or sample preparation. | 1. Standardize all formulation parameters using a microfluidic mixing system for better reproducibility. 2. Analyze particle size and polydispersity index (PDI) alongside zeta potential to check for aggregation. Consider the storage conditions and stability of the LNPs. 3. Ensure the instrument is calibrated and that samples are prepared consistently (e.g., dilution factor, buffer). |
| LNP aggregation over time, correlated with zeta potential changes | 1. Zeta potential is too close to neutral, leading to insufficient electrostatic repulsion between particles. 2. Degradation of lipid components affecting surface charge. | 1. If a near-neutral zeta potential is observed and aggregation is an issue, consider incorporating a small percentage of a charged lipid (anionic or cationic) to increase electrostatic repulsion. Note that this will alter the surface chemistry and may impact biological performance. 2. Store LNPs at recommended temperatures (e.g., 4°C) and for appropriate durations. Conduct stability studies to monitor size, PDI, and zeta potential over time. |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics
This protocol describes a general method for preparing LNPs containing this compound. The specific molar ratios of lipids should be optimized for your particular application.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol (B145695)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
Nucleic acid cargo (e.g., mRNA, siRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, this compound, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare the aqueous phase by dissolving the nucleic acid cargo in the appropriate buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes.
-
After dialysis, collect the purified LNPs and store them at 4°C.
Protocol 2: Measurement of Zeta Potential
Materials:
-
This compound-containing LNP dispersion
-
Dilution buffer (e.g., 10 mM NaCl or 0.1x PBS)
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Disposable folded capillary cells
Procedure:
-
Equilibrate the zeta potential analyzer to the desired temperature (e.g., 25°C).
-
Dilute the LNP sample to an appropriate concentration with the dilution buffer. The optimal concentration will depend on the instrument and should be determined empirically to obtain a stable and reproducible signal. A high ionic strength in the buffer can compress the electrical double layer and lead to an underestimation of the zeta potential.[1]
-
Carefully inject the diluted sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Perform the zeta potential measurement according to the instrument's software instructions. Typically, this involves applying an electric field and measuring the electrophoretic mobility of the particles.
-
Perform at least three independent measurements for each sample and report the average zeta potential and standard deviation.
Visualizations
Caption: Workflow for the formulation and characterization of this compound-containing LNPs.
Caption: Principle of zeta potential measurement for lipid nanoparticles.
References
Technical Support Center: Strategies to Improve Encapsulation Efficiency with DPyPE
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) in liposomal formulations. It provides practical troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental outcomes and maximize drug encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in liposome (B1194612) formulations?
A1: this compound is a neutral helper lipid characterized by its branched phytanoyl chains. When incorporated into a liposome's lipid bilayer, it increases membrane fluidity and stability. The branched structure of this compound disrupts the dense packing of other phospholipids, which can create more internal space within the bilayer, thereby potentially improving the encapsulation of hydrophobic drugs. For hydrophilic drugs encapsulated in the aqueous core, the enhanced membrane stability can help minimize leakage.
Q2: How does the concentration of this compound influence the encapsulation efficiency of a drug?
A2: The optimal concentration of this compound is dependent on the specific physicochemical properties of the drug being encapsulated and the other lipids in the formulation. For hydrophobic drugs, an increase in the molar ratio of this compound can enhance encapsulation by expanding the volume of the lipid bilayer. Conversely, for hydrophilic drugs, an excessively high concentration of this compound may compromise membrane integrity and lead to leakage. Therefore, it is essential to empirically determine the ideal this compound ratio for each unique formulation.
Q3: Can this compound be combined with any primary phospholipid?
A3: Yes, this compound is versatile and can be formulated with various primary phospholipids, including 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). The choice of the primary phospholipid affects the rigidity and transition temperature (Tc) of the liposome. The fluidizing effect of this compound should be taken into account; for example, its addition can increase the flexibility of a more rigid DSPC-based bilayer.
Q4: What is the recommended method for preparing liposomes containing this compound?
A4: The thin-film hydration method, followed by extrusion, is a robust and widely used technique for preparing this compound-containing liposomes. This approach ensures thorough mixing of the lipid components and the drug, resulting in a homogeneous formulation. For more precise control over liposome size and polydispersity, microfluidic-based methods are also a viable option.
Q5: How is the encapsulation efficiency of this compound-containing liposomes measured?
A5: Encapsulation efficiency (EE%) is calculated by separating the unencapsulated (free) drug from the liposomes and then quantifying the drug concentration in both the liposomal and the free drug fractions. Standard separation techniques include size exclusion chromatography (SEC), dialysis, and centrifugation. The concentration of the drug is typically determined using analytical methods such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).
The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) × 100
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Systematically vary the molar ratio of this compound. For hydrophobic drugs, consider increasing the ratio (e.g., from 10 mol% to 30 mol%). For hydrophilic drugs, a lower ratio (e.g., 5-15 mol%) may prove more effective. |
| Inappropriate Lipid Composition | The choice of primary phospholipid and the concentration of cholesterol are critical. When using a lipid with a high Tc, such as DSPC, ensure the hydration temperature is well above this point. Adjusting the cholesterol content, typically between 30-50 mol%, can also enhance bilayer stability. |
| Inefficient Hydration | Ensure the lipid film is thin and evenly distributed prior to hydration. Hydrate with the drug-containing aqueous solution at a temperature above the Tc of all lipid components for at least one hour with gentle agitation. |
| Drug Precipitation | For hydrophobic drugs, confirm complete solubilization in the organic solvent along with the lipids before creating the thin film. For hydrophilic drugs, verify their solubility in the hydration buffer. |
| Incorrect pH of Hydration Buffer | For drugs that are ionizable, the pH of the hydration buffer is a critical parameter. Optimize the pH to ensure maximum solubility and entrapment of the specific drug. |
Issue 2: High Polydispersity Index (PDI) or Inconsistent Liposome Size
| Possible Cause | Recommended Solution |
| Insufficient Extrusion | Increase the number of passes through the extruder; a minimum of 11-21 cycles is generally recommended. Verify that the extruder is assembled correctly and that the membrane is intact. |
| Hydration Temperature Too Low | Hydrating below the Tc of the lipid mixture can lead to the formation of larger and more heterogeneous vesicles due to incomplete lipid sheet formation. Always perform hydration at a temperature above the Tc. |
| Liposome Aggregation | Aggregation can result in a larger average particle size and a high PDI. Refer to the troubleshooting guide for aggregation below. |
| Inconsistent Sonication | If using sonication for size reduction, optimize the duration and power of the sonication. Inconsistent application of energy can produce a broad size distribution. |
Issue 3: Liposome Aggregation
| Possible Cause | Recommended Solution |
| Low Surface Charge | Neutral liposomes may be more susceptible to aggregation. The inclusion of a small percentage (5-10 mol%) of a charged lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) for a negative charge or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for a positive charge, can increase electrostatic repulsion between vesicles. |
| Improper Buffer Conditions | Buffers with high ionic strength can neutralize surface charges, promoting aggregation. If feasible, use a buffer with lower ionic strength. Also, ensure the pH is not close to the isoelectric point of any of the charged lipids. |
| Suboptimal Storage Conditions | Store liposome suspensions at 4°C. Freezing should be avoided as it can disrupt the lipid bilayer and lead to aggregation. |
| High Liposome Concentration | A high concentration of liposomes increases the probability of aggregation. Diluting the suspension may mitigate this issue. |
Quantitative Data Summary
The following tables present illustrative data on how this compound concentration can influence encapsulation efficiency. Disclaimer: This data is hypothetical and for demonstrative purposes only. The optimal conditions for your specific drug and lipid formulation must be determined experimentally.
Table 1: Illustrative Effect of this compound on the Encapsulation Efficiency of a Model Hydrophobic Drug
| Formulation (Molar Ratio) | This compound (mol%) | Average Size (nm) | PDI | Encapsulation Efficiency (%) |
| DSPC:Chol (70:30) | 0 | 125 ± 5 | 0.16 | 42 ± 4 |
| DSPC:Chol:this compound (60:30:10) | 10 | 122 ± 6 | 0.15 | 65 ± 5 |
| DSPC:Chol:this compound (50:30:20) | 20 | 118 ± 5 | 0.14 | 81 ± 4 |
| DSPC:Chol:this compound (40:30:30) | 30 | 115 ± 7 | 0.17 | 88 ± 5 |
Table 2: Illustrative Effect of this compound on the Encapsulation Efficiency of a Model Hydrophilic Drug
| Formulation (Molar Ratio) | This compound (mol%) | Average Size (nm) | PDI | Encapsulation Efficiency (%) |
| DSPC:Chol (70:30) | 0 | 118 ± 4 | 0.13 | 94 ± 3 |
| DSPC:Chol:this compound (65:30:5) | 5 | 116 ± 5 | 0.14 | 96 ± 2 |
| DSPC:Chol:this compound (60:30:10) | 10 | 112 ± 6 | 0.15 | 93 ± 4 |
| DSPC:Chol:this compound (55:30:15) | 15 | 110 ± 5 | 0.16 | 87 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration
Materials:
-
Primary Phospholipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Drug for encapsulation
-
Organic Solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)
-
Hydration Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, this compound, and the hydrophobic drug (if applicable) in the organic solvent.
-
Ensure all components are fully dissolved, forming a clear solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath should be maintained at a temperature above the Tc of the lipids.
-
Continue the evaporation process until a thin, uniform lipid film is formed on the flask's interior surface.
-
Dry the film further under high vacuum for a minimum of 2 hours to eliminate any residual solvent.
-
-
Hydration:
-
If a hydrophilic drug is being encapsulated, dissolve it in the hydration buffer.
-
Pre-heat the hydration buffer to a temperature above the Tc of the lipid mixture.
-
Add the hydration buffer to the round-bottom flask containing the lipid film.
-
Hydrate the film for 1 hour with gentle rotation in a water bath set above the Tc. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipid mixture.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane between the two syringes for an odd number of cycles (e.g., 21 times).
-
The resulting translucent suspension will contain small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the unencapsulated drug using size exclusion chromatography, dialysis, or centrifugation.
-
-
Characterization:
-
Determine the liposome size and PDI using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Visualizations
Caption: A generalized workflow for the preparation of this compound-containing liposomes.
Caption: A logical workflow for troubleshooting low encapsulation efficiency in this compound liposomes.
addressing DPyPE degradation during storage
Welcome to the technical support center for DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a neutral phosphatidylethanolamine (B1630911) lipid utilized in liposome (B1194612) formulations to improve the efficiency of gene delivery and enhance the structural stability of these formulations.[1] Its stability is critical for ensuring the consistency, efficacy, and safety of the therapeutic products in which it is used. Degradation of this compound can lead to changes in the physical and chemical properties of the formulation, potentially impacting its performance.
Q2: What are the primary pathways for this compound degradation during storage?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a phosphoethanolamine, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester bonds linking the phytanoyl chains to the glycerol (B35011) backbone are susceptible to hydrolysis. This can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.
-
Oxidation: Although the phytanoyl chains of this compound are saturated and thus less prone to oxidation than unsaturated acyl chains, the phosphine (B1218219) ligands that may be associated with it in certain applications could be susceptible to oxidation. Exposure to light and air can also promote the formation of reactive oxygen species that may lead to degradation.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Light: Protect from light by storing in a light-protected container, such as an amber vial.[3][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Container: Use tightly sealed glass containers.
Q4: How can I detect this compound degradation in my sample?
Several analytical techniques can be employed to detect the degradation of this compound:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) can be used to separate and quantify this compound and its potential degradation products.
-
Mass Spectrometry (MS): LC-MS can be a powerful tool for identifying unknown degradation products by providing molecular weight information.
-
Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor changes in the chemical bonds of this compound, indicating degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, precipitation) | Degradation of this compound due to improper storage (exposure to light, air, or high temperatures). | 1. Review storage conditions to ensure they align with recommendations (-20°C, protected from light, inert atmosphere). 2. If degradation is suspected, discard the material and use a fresh batch. 3. Ensure the storage container is appropriate (glass) and tightly sealed. |
| Inconsistent experimental results (e.g., variable liposome size, reduced transfection efficiency) | Partial degradation of this compound leading to altered formulation properties. | 1. Analyze the purity of the this compound stock using a suitable analytical method (e.g., HPLC). 2. Prepare fresh this compound solutions for each experiment. 3. If using this compound in a formulation with other lipids, ensure the stability of all components. |
| Poor solubility of this compound that was previously soluble | Formation of less soluble degradation products or aggregation. | 1. Attempt to dissolve a small amount in a suitable solvent (e.g., chloroform, dichloromethane, methanol) to check for insolubility.[3] 2. If insolubility persists, it is a strong indicator of degradation. Discard the batch. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-ELSD
Objective: To monitor the degradation of this compound over time under different storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable organic solvent (e.g., chloroform:methanol (B129727) 2:1 v/v) at a known concentration. Aliquot the solution into amber glass vials.
-
Storage Conditions: Store the vials under various conditions to be tested (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Visualizing Degradation and Stability Workflows
The following diagrams illustrate the potential degradation pathways of phospholipids (B1166683) like this compound and a general workflow for assessing lipid stability.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Scaling Up DPyPE Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound liposome (B1194612) production from benchtop to industrial scale?
Scaling up this compound liposome production presents several challenges that can impact the final product's critical quality attributes (CQAs). The transition from small-batch laboratory methods, such as thin-film hydration followed by extrusion, to larger-scale continuous processes can lead to issues with:
-
Batch-to-Batch Consistency: Maintaining uniform particle size, polydispersity index (PDI), and encapsulation efficiency across different batches becomes more complex at larger volumes.
-
Stability: this compound liposomes can be prone to aggregation and fusion, especially at higher concentrations and during processing steps involving high shear stress.[1][2] The physical and chemical stability of the liposomes during storage is also a significant concern.[3]
-
Encapsulation Efficiency: Achieving high and reproducible drug loading, particularly for hydrophilic drugs, can be difficult to maintain during scale-up.[4][5]
-
Process Control: Traditional lab-scale methods offer fine control that is challenging to replicate in large-volume reactors, where temperature and concentration gradients can occur.
Q2: How does the choice of manufacturing method impact the scalability of this compound liposome production?
The manufacturing method is a critical factor in the successful scale-up of liposome production. While traditional methods are suitable for laboratory-scale, more advanced techniques are often necessary for industrial production.
-
Thin-Film Hydration with Extrusion: This is a common laboratory method but is often difficult to scale up due to the multi-step, batch-wise nature of the process.[6] Achieving consistent film hydration and extrusion pressures across large volumes can be challenging.
-
Ethanol (B145695) Injection: This method is more amenable to large-scale production due to its simplicity.[7] However, it can sometimes result in a wider particle size distribution, necessitating a downstream sizing step like extrusion. The final ethanol concentration must also be carefully controlled to prevent liposome destabilization.
-
Microfluidics: This technique offers precise control over mixing parameters, leading to highly reproducible liposome characteristics and is inherently scalable.[7][8][9] By parallelizing microfluidic channels, high-throughput production can be achieved while maintaining consistent quality.[6]
Q3: What is the role of this compound's physicochemical properties in formulation and scale-up?
This compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, has specific properties that influence liposome formulation and the challenges encountered during scale-up.
-
Phase Transition Temperature (Tm): this compound has a relatively high phase transition temperature (Tm) of 63°C.[10] Processing above this temperature is necessary to ensure the formation of stable, well-formed bilayers.[11][12] This high Tm can also contribute to better stability and drug retention in the final product.[13]
-
Headgroup: The phosphoethanolamine headgroup is smaller than that of phosphatidylcholine (PC) lipids. This can lead to a cone-shaped molecular geometry, which may favor the formation of non-bilayer structures under certain conditions, potentially impacting liposome stability.[2]
-
Surface Charge: At physiological pH, the primary amine of the ethanolamine (B43304) headgroup is protonated, giving this compound-containing liposomes a net positive charge. This can be advantageous for interacting with negatively charged cell membranes but can also lead to aggregation if not properly controlled.[14]
Q4: How does cholesterol affect the stability of this compound liposomes during scale-up?
Cholesterol is a crucial component in many liposomal formulations, including those containing this compound, as it modulates membrane fluidity and stability.[9][15][16][17]
-
Membrane Rigidity: Cholesterol inserts into the lipid bilayer, increasing its packing density and mechanical rigidity.[15][17] This reduces the permeability of the membrane to encapsulated drugs and can prevent aggregation and fusion.[4][9]
-
Stability: The inclusion of cholesterol generally enhances the stability of liposomes during storage and in biological fluids.[15][16][17] A common molar ratio of lipid to cholesterol is around 2:1, which has been shown to provide a good balance of stability and flexibility.[16][17]
-
Encapsulation Efficiency: The effect of cholesterol on encapsulation efficiency can vary depending on the drug. For some hydrophilic drugs, high cholesterol content can lead to a slight decrease in encapsulation due to steric hindrance at the membrane surface.[9]
Q5: What are the key quality control parameters to monitor during and after the scale-up of this compound liposome production?
To ensure the quality and consistency of this compound liposomes, several critical quality attributes (CQAs) must be monitored throughout the manufacturing process and for final product release.[18][][20][21][22]
-
Particle Size and Polydispersity Index (PDI): These are critical for the in vivo performance of the liposomes. Dynamic light scattering (DLS) is the most common technique for these measurements.
-
Zeta Potential: This indicates the surface charge of the liposomes and is a predictor of colloidal stability.
-
Encapsulation Efficiency and Drug Loading: These parameters determine the therapeutic dose of the final product. Techniques like HPLC are often used for quantification after separating the free drug from the liposomes.[18]
-
Lamellarity and Morphology: Cryo-transmission electron microscopy (Cryo-TEM) can be used to visualize the structure of the liposomes.
-
In Vitro Drug Release: This assesses the rate at which the encapsulated drug is released from the liposomes under physiological conditions.
-
Stability: Long-term and accelerated stability studies are necessary to determine the shelf-life of the product.[21]
Troubleshooting Guides
Issue 1: Liposome Aggregation and Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| Visible aggregates or precipitation in the liposome suspension. | Inappropriate buffer conditions: pH or ionic strength may be promoting aggregation.[23][24] | Optimize the buffer pH to be away from the isoelectric point of the liposomes. Reduce the ionic strength of the buffer to enhance electrostatic repulsion. |
| High liposome concentration: Increased particle-particle interactions can lead to aggregation. | Dilute the liposome suspension. If a high concentration is required, consider adding a cryoprotectant for storage. | |
| Insufficient surface charge: The net charge on the liposome surface may not be sufficient to prevent aggregation. | Incorporate a charged lipid into the formulation to increase the absolute value of the zeta potential. | |
| Processing at a temperature below the Tm of this compound: This can lead to the formation of unstable, irregular structures.[1] | Ensure all processing steps are performed at a temperature above the phase transition temperature of this compound (63°C).[10] | |
| Presence of divalent cations: Ions like Ca²⁺ and Mg²⁺ can bridge negatively charged liposomes, causing aggregation. | Use a chelating agent like EDTA in the buffer to sequester divalent cations.[25] | |
| Increase in particle size and PDI over time during storage. | Liposome fusion: The lipid bilayers of adjacent liposomes are merging. | Incorporate cholesterol into the formulation to increase membrane rigidity and stability.[15][17] Consider adding a PEGylated lipid to provide a steric barrier against fusion.[26][27] |
| Ostwald ripening: Smaller liposomes dissolve and redeposit onto larger ones. | Optimize the sizing method (e.g., extrusion, microfluidics) to achieve a narrow initial size distribution. |
Issue 2: Low and Inconsistent Encapsulation Efficiency
| Symptom | Potential Cause | Troubleshooting Steps |
| Low encapsulation of hydrophilic drugs. | Passive encapsulation method: This method relies on the capture of the aqueous phase during liposome formation and is often inefficient.[5] | Switch to an active loading method, such as creating a pH or ion gradient across the liposome membrane.[6][28][29] |
| Drug leakage during processing: The encapsulated drug may be leaking out during sizing or purification steps. | Optimize the lipid composition to enhance membrane stability (e.g., add cholesterol).[4] Use a gentler sizing method, such as microfluidics instead of high-energy sonication.[7] | |
| Insufficient drug-to-lipid ratio: The amount of drug relative to the lipid concentration may be too low. | Increase the drug concentration in the hydration buffer for passive loading or in the external medium for active loading. | |
| Inconsistent encapsulation efficiency between batches. | Variability in the manufacturing process: Inconsistent mixing, temperature, or hydration times can lead to variations in encapsulation. | Implement a more controlled manufacturing process, such as microfluidics, which offers better reproducibility.[8][9] Ensure consistent process parameters (e.g., temperature, flow rates) are maintained across all batches. |
| Incomplete removal of unencapsulated drug: The method used to separate free drug may not be efficient, leading to inaccurate measurements. | Use a reliable method for separating free drug, such as size exclusion chromatography or dialysis.[] |
Quantitative Data Summary
Table 1: Comparison of Liposome Production Methods
| Method | Typical Size Range (nm) | Typical PDI | Encapsulation Efficiency (Hydrophilic Drugs) | Scalability |
| Thin-Film Hydration + Extrusion | 50 - 200 | < 0.2 | Low (<10%) | Poor |
| Ethanol Injection | 50 - 250 | 0.1 - 0.3 | Low to Moderate | Good |
| High-Pressure Homogenization | 50 - 300 | 0.1 - 0.3 | Low to Moderate | Excellent |
| Microfluidics | 30 - 200 | < 0.1 | Low (passive), High (active) | Excellent |
Data compiled from multiple sources, representing typical ranges. Actual values will depend on specific lipid composition and process parameters.[4][6][7]
Table 2: Effect of Process Parameters on this compound Liposome Characteristics (Microfluidics)
| Parameter | Effect on Size | Effect on PDI | Notes |
| Flow Rate Ratio (Aqueous:Organic) | Increasing the ratio generally decreases the size. | Can improve PDI at optimal ratios. | A higher aqueous flow rate leads to faster solvent dilution and smaller liposomes.[30] |
| Total Flow Rate | Minimal effect on size within a certain range. | Generally has a minor effect on PDI. | Allows for increased production speed without significantly altering liposome characteristics.[8][15] |
| Lipid Concentration | Higher concentrations can lead to slightly larger liposomes. | May increase PDI if not optimized. | Higher lipid concentrations are desirable for industrial production but require careful optimization. |
| Temperature | Processing above the Tm is crucial for forming stable vesicles. | Processing below the Tm can lead to high PDI and instability. | For this compound, the temperature should be maintained above 63°C.[10] |
Experimental Protocols
Protocol 1: Lab-Scale this compound Liposome Production via Thin-Film Hydration and Extrusion
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
Cholesterol
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the Tm of this compound (e.g., 65°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue to evaporate under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to 65°C) to the flask containing the lipid film.
-
Rotate the flask in the water bath at 65°C for 1-2 hours to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to 65°C.
-
Transfer the MLV suspension to the extruder.
-
Pass the liposome suspension through the membrane 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification and Characterization:
-
Purify the liposomes to remove any unencapsulated material using a suitable method (e.g., size exclusion chromatography).
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 2: Scalable this compound Liposome Production using Microfluidics
Materials:
-
This compound and Cholesterol
-
Ethanol (or other suitable organic solvent)
-
Aqueous buffer
-
Microfluidic mixing device (e.g., a staggered herringbone micromixer)
-
Syringe pumps
Procedure:
-
Solution Preparation:
-
Dissolve this compound and cholesterol in ethanol to the desired concentration.
-
Prepare the aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid-in-ethanol solution and the aqueous buffer into separate syringes and place them on the syringe pumps.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the syringe pumps.
-
Pump the two solutions through the microfluidic device, where they will mix rapidly and controllably, leading to the self-assembly of liposomes.
-
-
Downstream Processing:
-
Collect the liposome suspension from the outlet of the microfluidic device.
-
Remove the organic solvent using a scalable method such as tangential flow filtration (TFF).
-
If necessary, concentrate the liposome suspension using TFF.
-
-
Characterization:
-
Characterize the final liposome formulation for all critical quality attributes.
-
Visualizations
Caption: Workflow for this compound liposome production at lab and scaled-up levels.
Caption: Logical relationships in troubleshooting this compound liposome aggregation.
Caption: Decision logic for enhancing drug encapsulation in this compound liposomes.
References
- 1. Temperature-dependent aggregation of pH-sensitive phosphatidyl ethanolamine-oleic acid-cholesterol liposomes as measured by fluorescent spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Destabilization of phosphatidylethanolamine-containing liposomes: hexagonal phase and asymmetric membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Effect of phase transition temperature of liposomes on preparation of fullerene-encapsulated liposomes by the fullerene-exchange reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.qub.ac.uk [pure.qub.ac.uk]
- 18. ijpsjournal.com [ijpsjournal.com]
- 20. Quality Control of Liposomes - Creative Biolabs [creative-biolabs.com]
- 21. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 22. Quality by Design Approach in Liposomal Formulations: Robust Product Development [mdpi.com]
- 23. d-nb.info [d-nb.info]
- 24. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. quora.com [quora.com]
- 26. liposomes.ca [liposomes.ca]
- 27. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Liposome Drug Loading Technologies - CD Formulation [formulationbio.com]
- 30. Continuous-Flow Production of Liposomes with a Millireactor under Varying Fluidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
effect of buffer pH on the stability of DPyPE liposomes
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with DPyPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) liposomes. It focuses specifically on how buffer pH can impact the physical and chemical stability of these formulations.
Disclaimer: Direct experimental data on the pH-dependent stability of liposomes composed solely of this compound is limited in publicly available literature. The information provided is based on the known chemical properties of phosphatidylethanolamine (B1630911) (PE) lipids and illustrative data from closely related lipids, such as DOPPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). Researchers should always perform stability studies specific to their unique formulation.
Frequently Asked Questions (FAQs)
Q1: Why is buffer pH a critical parameter for the stability of this compound liposomes?
Buffer pH is crucial because it directly influences both the chemical integrity of the phospholipid and the physical stability of the liposome (B1194612) suspension. The two primary mechanisms affected are:
-
Lipid Hydrolysis: The ester bonds in phospholipids (B1166683) like this compound are susceptible to hydrolysis, which breaks down the lipid and destabilizes the bilayer. This process is catalyzed by both acidic and alkaline conditions, with the minimum rate of hydrolysis typically occurring around pH 6.5.[1]
-
Colloidal Stability: The ethanolamine (B43304) headgroup of this compound has a primary amine that can be protonated at acidic pH. This alters the surface charge of the liposome, which in turn affects the electrostatic repulsion between vesicles. Insufficient repulsion can lead to aggregation, an increase in particle size, and eventual precipitation.[2]
Q2: What is the expected effect of acidic pH (pH < 6.0) on this compound liposomes?
In acidic conditions, the primary amine on the this compound headgroup becomes protonated (-NH3+). This change can lead to several effects:
-
Increased Positive Surface Charge: The zeta potential of the liposomes will shift to more positive values.
-
Destabilization and Fusion: PE-containing liposomes are known to be pH-sensitive. They are generally stable at neutral pH but can become unstable, leaky, and prone to fusion at weakly acidic pH values.[2][3][4] This is a critical consideration for drug delivery applications targeting acidic microenvironments like tumors or endosomes.
Q3: What are the primary concerns with storing this compound liposomes at alkaline pH (pH > 8.0)?
The main concern at alkaline pH is the accelerated rate of base-catalyzed hydrolysis of the ester bonds in the phospholipid tails. This chemical degradation leads to the formation of lysolipids (e.g., lyso-PE) and free fatty acids, which can compromise the integrity of the bilayer, causing drug leakage and changes in vesicle structure.[1]
Q4: How does pH influence the zeta potential and colloidal stability of PE-containing liposomes?
Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of colloidal stability. A zeta potential with a magnitude greater than ±25-30 mV generally indicates good electrostatic repulsion between vesicles, which prevents aggregation.[5][6] For PE lipids, the zeta potential is highly pH-dependent. At neutral pH, the surface charge is typically negative. As the pH becomes more acidic, protonation of the amine headgroup will cause the zeta potential to become less negative or even positive. This change in surface charge can lead to instability, especially as the zeta potential passes through 0 mV. Interestingly, one study on the related lipid DOPPE found that liposomes were most stable at pH 5.5 and pH 10, with lower stability at pH 7.5, demonstrating that interactions can be complex.[5]
Q5: What is the optimal pH range for preparing and storing this compound liposomes?
To ensure long-term chemical and physical stability, a buffer pH between 6.0 and 7.5 is generally recommended. A pH around 6.5 is often optimal for minimizing the rate of ester hydrolysis.[1] However, the ideal pH for colloidal stability depends on the specific formulation, including the presence of other lipids or encapsulated drugs. It is imperative to empirically determine the optimal pH for your specific this compound liposome formulation by conducting a pH stability study.
Troubleshooting Guide
Problem: My this compound liposomes are aggregating and the particle size is increasing.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | The pH of your buffer may be near the isoelectric point of the liposome, minimizing electrostatic repulsion. Measure the pH of your liposome suspension. Prepare the formulation in buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.4) to identify the range that provides the most stable particle size over time. |
| High Ionic Strength | High salt concentrations in the buffer can screen the surface charge, reducing electrostatic repulsion and leading to aggregation. Try preparing the liposomes in a buffer with lower ionic strength (e.g., 10 mM instead of 150 mM). |
| Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation of negatively charged or zwitterionic liposomes. If their presence is not required, consider using a buffer without divalent cations or adding a chelating agent like EDTA. |
| Lipid Hydrolysis | Over time, especially at non-optimal pH and elevated temperatures, hydrolysis can create lysolipids that act as detergents and destabilize the bilayer, leading to fusion and aggregation. Store liposomes at 4°C and ensure the pH is in the 6.0-7.5 range. |
Problem: I'm observing significant leakage of my encapsulated drug.
| Possible Cause | Recommended Solution |
| Acid-Induced Destabilization | If the liposomes are exposed to an acidic environment (pH < 6.5), the PE headgroups may trigger bilayer destabilization and content release.[2][3] This is an inherent property of many PE-containing liposomes. If leakage is undesirable, ensure the buffer pH is maintained above this threshold. |
| Chemical Degradation (Hydrolysis) | Hydrolysis of this compound compromises the bilayer integrity, creating pores through which the encapsulated content can leak.[1] To minimize hydrolysis, store liposomes at 4°C in a buffer with a pH of ~6.5. |
| Phase Transition Temperature | If storage or experimental temperatures exceed the phase transition temperature (Tm) of this compound (~63°C), the bilayer becomes more fluid and permeable. Ensure all storage and handling are done well below the lipid's Tm. Incorporating cholesterol (30-50 mol%) can help stabilize the bilayer and reduce leakage. |
Data Presentation
Table 1: Summary of Expected pH Effects on this compound Liposome Stability
| pH Range | Effect on Particle Size & PDI | Effect on Zeta Potential | Primary Stability Concern |
| Acidic (pH < 6.0) | Potential for increase due to fusion and aggregation. | Becomes less negative or positive due to headgroup protonation. | Physical Instability (fusion, aggregation, content leakage).[2][3] |
| Near-Neutral (pH 6.0 - 7.5) | Generally stable. | Moderately to highly negative. | Optimal range for balancing chemical and physical stability. |
| Alkaline (pH > 8.0) | Potential for increase due to degradation-induced fusion. | Becomes more negative. | Chemical Instability (accelerated ester hydrolysis).[1] |
Table 2: Illustrative Data on the Effect of Buffer pH on DOPPE Liposome Characteristics
Note: This data is for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPPE) and serves as an example. Results for this compound may differ.
| Buffer pH | Mean Diameter (nm) | Zeta Potential (mV) | Inferred Stability |
| 5.5 | ~95 | < -25 mV | High |
| 7.5 | ~105 | Peaks (least negative value) | Lower |
| 10.0 | ~120 | < -25 mV | High |
| (Data adapted from findings on DOPPE liposomes, which showed high stability at pH 5.5 and 10, but less stability at pH 7.5)[5] |
Experimental Protocols & Visualizations
Protocol: pH Stability Assessment of this compound Liposomes
This protocol outlines a standard method for evaluating the effect of buffer pH on the physical stability of liposomes.
1. Materials & Equipment
-
This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol (optional, but recommended for stability)
-
Chloroform/Methanol solvent mixture
-
Buffer salts (e.g., citrate (B86180) for pH 4.0, MES for pH 5.5, HEPES or Phosphate for pH 7.4, Borate for pH 9.0)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurement
-
Vials for storage
2. Liposome Preparation (Thin-Film Hydration & Extrusion)
-
Dissolve this compound and any other lipids (e.g., cholesterol) in a chloroform/methanol solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a starting buffer (e.g., HEPES, pH 7.4) by vortexing. The temperature of the buffer should be above the Tm of the lipids.
-
Downsize the resulting multilamellar vesicles (MLVs) by extrusion. Pass the liposome suspension through a 100 nm polycarbonate membrane 11-21 times.
3. pH Stability Study
-
Prepare a series of buffers at your target pH values (e.g., 4.0, 5.5, 7.4, 9.0).
-
For each pH condition, dilute an aliquot of the stock liposome suspension into the corresponding buffer.
-
Immediately measure the initial (T=0) particle size, Polydispersity Index (PDI), and zeta potential using DLS.
-
Store the vials at a controlled temperature (e.g., 4°C).
-
Repeat the DLS measurements at specified time points (e.g., 24 hours, 72 hours, 1 week) to monitor any changes in the liposome characteristics.
4. Data Analysis
-
Plot the mean particle size, PDI, and zeta potential as a function of time for each pH condition.
-
The pH at which the parameters remain most stable over time is considered the optimal pH for storage.
References
- 1. encapsula.com [encapsula.com]
- 2. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-sensitive liposomes: acid-induced liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Sonication Parameters for DPyPE Liposome Preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining sonication parameters for the preparation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(pyren-1-yl) (DPyPE) liposomes. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for sonication time when preparing this compound liposomes?
A1: While optimal sonication time is dependent on the specific instrument and sample volume, a general starting point is 5 to 10 minutes of bath sonication.[1][2] For probe sonication, which is more powerful, shorter durations with pulsed cycles are recommended to avoid excessive heating, for instance, cycles of 20-second pulses with 1-minute intervals for a total of a few minutes.[3] It is crucial to monitor the liposome (B1194612) size distribution at different time points to determine the optimal duration for achieving the desired vesicle size.[4][5]
Q2: What is the difference between probe sonication and bath sonication for this compound liposome preparation?
A2: Probe sonication delivers high energy directly into the sample, which can be very effective in reducing liposome size quickly. However, it can lead to localized overheating, which may degrade the this compound lipid or other components, and potential contamination from the probe tip (e.g., titanium particles). Bath sonication is a gentler method that provides more uniform and controlled temperature sonication, making it a safer choice for sensitive molecules like fluorescently-labeled lipids.[1]
Q3: How does the presence of the this compound fluorescent probe affect liposome formation and sonication parameters?
A3: The incorporation of a fluorescent dye like this compound can influence the physicochemical properties of the liposomes, including their size and surface charge.[6] The pyrene (B120774) moiety of this compound is a large, hydrophobic group that may affect the packing of the lipid bilayers. This could necessitate adjustments to sonication parameters compared to preparing liposomes from unlabeled phospholipids (B1166683). It is advisable to start with standard protocols and optimize based on the characterization of the resulting liposomes.
Q4: Can sonication damage the this compound fluorophore?
A4: Prolonged or high-intensity sonication can potentially lead to the degradation of phospholipids and other encapsulated compounds.[7] While specific data on this compound is limited, it is known that prolonged sonication can affect the fluorescence emission of other pyrene-labeled lipids, possibly due to the rupture of liposomes.[4] Therefore, it is important to use the minimum sonication energy and time necessary to achieve the desired liposome characteristics.
Q5: What is a typical concentration of this compound to include in the lipid formulation?
A5: The concentration of fluorescently labeled lipid can affect the properties of the liposomes.[6] For pyrene-labeled lipids, concentrations around 0.5 mol% have been used to achieve significant changes in fluorescence upon ultrasound exposure.[4] The optimal concentration will depend on the specific application and the desired fluorescence signal. It is recommended to perform titrations to find the ideal concentration for your experiment.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Liposome size is too large | 1. Insufficient sonication time or power.[9] 2. Lipid concentration is too high. 3. Inadequate hydration of the lipid film.[9] | 1. Gradually increase sonication time, monitoring size periodically. For probe sonication, consider increasing the amplitude or the number of cycles.[5][9] 2. Prepare liposomes with a lower initial lipid concentration. 3. Ensure the hydration buffer is above the transition temperature of the lipids and allow for adequate hydration time (e.g., 30-60 minutes) with occasional vortexing.[1] |
| High Polydispersity Index (PDI) | 1. Non-uniform sonication. 2. Aggregation of liposomes.[9] 3. Inconsistent energy application during sonication.[9] | 1. For bath sonicators, ensure the sample is placed in a location with optimal energy transfer. For probe sonicators, ensure the probe is properly submerged. 2. See the "Liposome Aggregation" section below. 3. Use a pulsed sonication protocol with rest periods to ensure uniform energy distribution and prevent overheating.[3][10] |
| Liposome Aggregation | 1. Improper buffer conditions (pH, ionic strength).[9] 2. Suboptimal storage conditions.[9] 3. High concentration of certain lipids or the fluorescent probe. | 1. Optimize the buffer composition. For charged liposomes, ensure the zeta potential is sufficiently high (> |+/-20 mV|) to ensure colloidal stability. 2. Store liposomes at 4°C and use them within a reasonable timeframe.[2][10] 3. Consider reducing the concentration of lipids that may induce aggregation. |
| Low Fluorescence Signal | 1. Degradation of the this compound fluorophore. 2. Low incorporation of this compound into the liposomes. 3. Self-quenching of the fluorescent probe at high concentrations. | 1. Reduce sonication intensity and/or duration. Use a bath sonicator for gentler processing.[4] 2. Ensure proper mixing of lipids in the organic solvent before forming the lipid film. 3. Optimize the molar ratio of this compound in the lipid mixture. |
| Batch-to-Batch Variability | 1. Inconsistent sonication parameters.[9] 2. Variations in lipid film hydration. 3. Inconsistent positioning in the sonicator. | 1. Standardize sonication time, power/amplitude, temperature, and sample volume. 2. Ensure the hydration process is consistent for all batches. 3. For bath sonicators, always place the sample in the same position. For probe sonicators, maintain a consistent probe depth. |
Data Presentation
Table 1: General Sonication Parameters for Liposome Preparation (from literature, not specific to this compound)
| Parameter | Probe Sonication | Bath Sonication |
| Total Sonication Time | 2 - 10 minutes (pulsed)[3][10] | 5 - 20 minutes[1] |
| Power / Amplitude | 20-50% amplitude[5][8] | Instrument dependent |
| Duty Cycle (Pulsed) | e.g., 2 sec on, 2 sec off; or 20 sec on, 1 min off[3][10] | Not applicable |
| Temperature | Monitor closely; use an ice bath to prevent overheating.[3] | Maintain above the lipid transition temperature (Tc).[1] |
| Typical Final Size | 15 - 50 nm (SUVs) | 50 - 100 nm[2] |
Table 2: Effect of Sonication Time on Liposome Size and Polydispersity (PDI) for DPPC Liposomes
| Sonication Time (minutes) | Average Diameter (nm) | PDI |
| 3 | ~250 | > 0.4 |
| 6 | ~200 | ~ 0.3 |
| 9 | ~180 | < 0.3 |
| 12 | ~160 | < 0.25 |
| 15 | ~150 | < 0.25 |
| 18 | ~140 | < 0.2 |
| 21 | ~130 | < 0.2 |
| (Data generalized from graphical representations in literature for illustrative purposes)[5] |
Experimental Protocols
Detailed Methodology for this compound Liposome Preparation via Thin-Film Hydration and Sonication
This protocol is a general guideline and may require optimization for your specific lipid composition and equipment.
1. Lipid Film Preparation a. In a round-bottom flask, dissolve the desired lipids, including this compound, in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture. Ensure all lipids are completely dissolved to form a clear solution. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.
2. Hydration of the Lipid Film a. Add the aqueous buffer of your choice to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc in your mixture.[1] b. Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by vortexing or hand-shaking. c. Allow the lipid film to hydrate for 30-60 minutes at a temperature above the Tc, with occasional agitation.[1]
3. Sonication a. For Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Ensure the water level in the sonicator is appropriate and the vial is positioned for optimal energy transfer. Sonicate for 5-10 minutes, or until the suspension becomes translucent.[1][2] Monitor the temperature of the bath to keep it above the Tc. b. For Probe Sonication: Insert the probe tip into the MLV suspension, ensuring it is submerged but not touching the sides or bottom of the container. Use a pulsed setting (e.g., 2 seconds on, 2 seconds off) for a total sonication time of 2-8 minutes to prevent overheating.[10] It is recommended to keep the sample in an ice bath during probe sonication.[3]
4. Post-Sonication Processing a. After sonication, it is advisable to anneal the liposome suspension by incubating it at a temperature above the Tc for about an hour to increase homogeneity.[3] b. If a probe sonicator was used, centrifuge the sample to pellet any titanium particles shed from the probe tip.[10] c. Characterize the liposomes for size, PDI, and zeta potential using dynamic light scattering (DLS).
Mandatory Visualization
Caption: Experimental workflow for this compound liposome preparation.
Caption: Troubleshooting decision tree for this compound liposomes.
References
- 1. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 2. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound Induced Fluorescence of Nanoscale Liposome Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. General preparation of liposomes using probe-tip sonication [protocols.io]
Validation & Comparative
DPyPE vs. DOPE: A Comparative Guide to Helper Lipids in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, the choice of helper lipid is a critical determinant of transfection efficiency and overall success of the lipid-based nanoparticle (LNP) system. Among the plethora of available options, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has long been a staple due to its well-characterized fusogenic properties. A lesser-known alternative, 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), presents a structurally distinct option. This guide provides an objective comparison of this compound and DOPE, summarizing the available experimental data and providing detailed methodologies to aid researchers in selecting the appropriate helper lipid for their gene delivery applications.
Executive Summary
DOPE is a widely utilized helper lipid known for its ability to facilitate endosomal escape, a crucial step in intracellular gene delivery. Its unsaturated oleoyl (B10858665) chains contribute to a cone-like molecular shape, promoting the formation of non-lamellar, inverted hexagonal (HII) phases in the lipid bilayer. This structural transition is believed to destabilize the endosomal membrane, leading to the release of the genetic payload into the cytoplasm.
This compound, on the other hand, features branched phytanoyl acyl chains. While direct comparative data is limited, some studies suggest that this compound, in specific formulations, can contribute to high transfection efficiencies. Its unique branched structure may influence the physicochemical properties of lipoplexes, such as fluidity and stability, thereby impacting their interaction with cellular membranes.
This guide will delve into the available data on their comparative performance in transfection efficiency, and touch upon cytotoxicity and stability, acknowledging the current gaps in the literature for a direct, comprehensive comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data comparing the performance of this compound and DOPE as helper lipids in gene delivery. It is important to note that direct comparisons under identical experimental conditions are scarce in the published literature.
Table 1: In Vitro Transfection Efficiency
| Cationic Lipid | Helper Lipid | Cell Line | Reporter Gene | Transfection Efficiency (Relative Units) | Reference |
| GAP-DMORIE | This compound | C2C12 | β-galactosidase | Highest among tested co-lipids | [1] |
| GAP-DMORIE | This compound | BHK | β-galactosidase | High, but lower than GAP-DMORIE:DPPE in one vehicle | [1] |
| GAP-DLRIE | This compound | BHK | β-galactosidase | Superior in PBS vehicle | [1] |
| DOTAP | DOPE | Huh7, AGS | Not Specified | Optimal at 1:0 and 3:1 DOTAP:DOPE ratios | [2] |
| DOTAP | DOPE | COS7 | Not Specified | Optimal at 3:1 and 1:1 DOTAP:DOPE ratios | [2] |
| DOTAP | DOPE | A549 | Not Specified | Optimal at 1:1 and 1:3 DOTAP:DOPE ratios | [2] |
Note: The transfection efficiency is highly dependent on the cationic lipid, cell line, and experimental conditions used. The data presented here is for comparative purposes within the context of the cited studies.
Mechanisms of Action: The Role in Endosomal Escape
The primary function of a helper lipid in gene delivery is to facilitate the escape of the genetic material from the endosome following cellular uptake.
DOPE: The Fusogenic Helper Lipid
DOPE's mechanism of action is relatively well-understood and is attributed to its molecular shape and phase behavior. The cis-double bonds in its oleoyl chains give it a conical shape, which favors the formation of non-bilayer lipid structures, particularly the inverted hexagonal (HII) phase, under the acidic conditions of the late endosome. This transition from a lamellar to a hexagonal phase is thought to disrupt the endosomal membrane, leading to the release of the lipoplex into the cytoplasm.
Caption: Proposed mechanism of DOPE-mediated endosomal escape.
This compound: A Structurally Distinct Alternative
The precise mechanism by which this compound facilitates gene delivery is not as well-defined as that of DOPE. The branched nature of its phytanoyl chains results in a larger cross-sectional area compared to linear acyl chains. It is hypothesized that this unique structure influences the fluidity and packing of the lipid bilayer in a way that promotes fusion with the endosomal membrane. However, further studies are required to elucidate the exact molecular interactions and structural rearrangements involved in this compound-mediated endosomal escape.
Experimental Protocols
To facilitate further comparative studies, this section provides detailed experimental protocols for key assays.
Lipoplex Formulation and In Vitro Transfection
This protocol is adapted from a study that directly compared this compound and DOPE.[1]
a. Liposome (B1194612) Preparation:
-
Prepare a 1:1 molar ratio of the cationic lipid (e.g., GAP-DMORIE) and the helper lipid (this compound or DOPE).
-
Dissolve the lipid mixture in chloroform (B151607) in a sterile glass vial.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile water for injection (SWFI) to a final cationic lipid concentration of 1.5 mM.
-
Vortex the suspension vigorously for 5 minutes to form multilamellar vesicles (MLVs).
b. Lipoplex Formation:
-
Dilute plasmid DNA (e.g., carrying a reporter gene like β-galactosidase) to the desired concentration in the chosen vehicle (e.g., sterile water, PBS, or 150 mM sodium phosphate).
-
In a separate tube, dilute the liposome suspension to twice the final desired concentration.
-
Add an equal volume of the diluted liposome suspension to the diluted DNA solution while gently vortexing.
-
Incubate the lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.
c. In Vitro Transfection:
-
Seed the target cells (e.g., BHK or C2C12) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, replace the culture medium with a serum-free medium.
-
Add the prepared lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with a complete growth medium.
-
Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression.
d. β-Galactosidase Assay (for reporter gene expression):
-
Wash the transfected cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.25 M Tris-HCl, pH 8.0, 0.1% Triton X-100).
-
Incubate the cell lysate with a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Stop the reaction by adding a high pH solution (e.g., 1 M sodium carbonate).
-
Measure the absorbance of the resulting yellow product at 420 nm using a spectrophotometer.
-
Normalize the absorbance values to the total protein concentration in each sample.
Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted to compare the cytotoxicity of this compound and DOPE-containing lipoplexes.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the lipoplex formulations (with both this compound and DOPE) in a serum-free culture medium.
-
Remove the culture medium from the cells and replace it with the lipoplex dilutions. Include a control group of untreated cells.
-
Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nanoparticle Stability Assessment
This protocol outlines how to assess the stability of lipoplex formulations over time.
-
Prepare lipoplexes with this compound and DOPE as described in the formulation protocol.
-
Immediately after preparation (time 0), measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential of the lipoplexes to assess their surface charge.
-
Store the lipoplex solutions at a defined temperature (e.g., 4°C or room temperature).
-
At various time points (e.g., 1, 6, 24, 48 hours), repeat the measurements of particle size, PDI, and zeta potential.
-
Plot the changes in these parameters over time to compare the stability of the different formulations. An increase in particle size and PDI over time indicates aggregation and instability.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of this compound and DOPE as helper lipids for gene delivery.
Caption: Workflow for comparing this compound and DOPE as helper lipids.
Conclusion and Future Directions
The selection of a helper lipid is a critical parameter in the design of effective lipid-based gene delivery systems. DOPE is a well-established and effective fusogenic lipid that promotes endosomal escape through its propensity to form non-lamellar phases. The available data, although limited, suggests that this compound can also be a highly effective helper lipid, particularly in combination with specific cationic lipids.
However, a significant knowledge gap exists regarding the direct comparison of this compound and DOPE across a range of cationic lipids and cell types. Further research is warranted to:
-
Conduct head-to-head comparisons of this compound and DOPE for transfection efficiency, cytotoxicity, and stability using a standardized set of cationic lipids and cell lines.
-
Elucidate the precise mechanism of this compound-mediated endosomal escape through biophysical studies.
-
Evaluate the in vivo performance of this compound-containing lipoplexes in terms of biodistribution, transfection efficacy, and toxicity.
A deeper understanding of the structure-activity relationships of this compound will enable a more rational design of lipid nanoparticle formulations for gene therapy and other biomedical applications. This guide serves as a starting point for researchers, providing the currently available information and the necessary experimental framework to further investigate and compare these two intriguing helper lipids.
References
DPyPE-Based Adjuvants: A Comparative Analysis Against Traditional Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. While traditional adjuvants like aluminum salts (Alum) and oil-in-water emulsions (MF59) have a long history of use, novel adjuvants are continuously being developed to enhance vaccine efficacy. Among these are DPyPE-based adjuvants, which are liposomal formulations incorporating 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (this compound) as a key component. This guide provides a comparative analysis of the efficacy of this compound-based adjuvants versus traditional adjuvants, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a neutral lipid that is a crucial component of some advanced adjuvant formulations, such as the cationic lipid-based adjuvant Vaxfectin®.[1][2] These liposomal adjuvants have demonstrated the potential to elicit robust and durable immune responses, often with a different immunological profile compared to traditional adjuvants. While direct head-to-head comparisons with this compound-containing adjuvants are limited in publicly available literature, by examining the performance of cationic liposomal adjuvants (which frequently include neutral helper lipids like this compound), we can draw insightful comparisons against Alum and MF59.
Generally, cationic liposome-based adjuvants are known to effectively deliver antigens to antigen-presenting cells (APCs) and can be formulated with immunomodulators to steer the immune response.[3][4][5] They have been shown to induce strong T-cell responses, in addition to robust antibody production. This contrasts with Alum, which is known for driving a predominantly Th2-biased humoral response, and MF59, which induces a more balanced Th1/Th2 response.
Comparative Efficacy: this compound-based Adjuvants vs. Traditional Adjuvants
The efficacy of an adjuvant is measured by its ability to enhance the antigen-specific immune response, including antibody production and T-cell activation. The following tables summarize the comparative performance of this compound-based (represented by cationic liposomal adjuvants) and traditional adjuvants.
Table 1: Comparison of Humoral Immune Responses
| Adjuvant Type | Predominant Antibody Isotype | Antibody Titer | Longevity of Response |
| This compound-based (Cationic Liposomes) | Mixed IgG1/IgG2a (Th1/Th2) or Th1-biased | High | Long-lasting |
| Alum | Primarily IgG1 (Th2-biased) | High | Variable |
| MF59 | Balanced IgG1/IgG2a (Th1/Th2) | High | Long-lasting |
Note: The specific immune response can be influenced by the antigen and the specific formulation of the liposomal adjuvant.
Table 2: Comparison of Cellular Immune Responses
| Adjuvant Type | CD4+ T-cell Response (Th1/Th2) | CD8+ T-cell (CTL) Response | Cytokine Profile |
| This compound-based (Cationic Liposomes) | Strong, often Th1-skewed | Can be induced, especially with co-formulated TLR agonists | IFN-γ, IL-2, IL-6 |
| Alum | Predominantly Th2 | Weak to negligible | IL-4, IL-5 |
| MF59 | Balanced Th1/Th2 | Moderate | IFN-γ, IL-5, IL-6 |
Mechanism of Action: A Comparative Overview
The distinct immunological outcomes elicited by these adjuvants are rooted in their different mechanisms of action.
This compound-based Adjuvants (as part of cationic liposomes): These adjuvants function primarily as delivery systems that enhance the uptake of antigens by APCs.[3][4] The cationic nature of the liposomes facilitates interaction with negatively charged cell membranes, promoting phagocytosis. Once inside the APC, the antigen is processed and presented to T-cells. Some formulations, like Vaxfectin®, are also inherently immunostimulatory, inducing the production of cytokines such as IL-6 and IFN-γ, which further activate B-cells and T-cells.[6]
Traditional Adjuvants:
-
Alum: The oldest and most widely used adjuvant, Alum, is believed to work through a "depot effect," where it forms a deposit at the injection site, leading to the slow release of the antigen.[7] It also induces a local inflammatory response, recruiting immune cells and promoting antigen uptake by APCs. Alum is known to activate the NLRP3 inflammasome, leading to the production of IL-1β and a Th2-biased immune response.
-
MF59: This oil-in-water emulsion adjuvant creates a local, transient inflammatory environment that recruits a variety of immune cells, including monocytes and granulocytes.[8][9] It enhances the differentiation of monocytes into dendritic cells and promotes their migration to the draining lymph nodes, leading to a more efficient T-cell and B-cell activation and a balanced Th1/Th2 response.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by these adjuvants and a general workflow for their comparative evaluation.
Caption: Simplified signaling pathways of this compound-based, Alum, and MF59 adjuvants.
Caption: General experimental workflow for comparing vaccine adjuvant efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of adjuvant efficacy. Below are generalized methodologies for key experiments.
Vaccine Formulation
Objective: To prepare stable vaccine formulations for immunization.
Materials:
-
Antigen of interest (e.g., recombinant protein)
-
This compound-based liposomal adjuvant (e.g., pre-formed cationic liposomes containing this compound)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
MF59 adjuvant
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
Procedure:
-
This compound-based liposomal formulation: The antigen is typically mixed with the pre-formed liposomal suspension at a specific ratio and incubated at room temperature for a defined period (e.g., 30 minutes) to allow for antigen adsorption or encapsulation.
-
Alum formulation: The antigen solution is slowly added to the Alum suspension while gently mixing. The mixture is then incubated, often at 4°C, for several hours to overnight to allow for antigen adsorption.
-
MF59 formulation: The antigen solution is gently mixed with the MF59 emulsion immediately before injection.
-
All formulations are brought to the final desired concentration with sterile PBS.
Mouse Immunization
Objective: To immunize animals to elicit an immune response.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Prepared vaccine formulations
-
Syringes and needles for injection
Procedure:
-
Mice are randomly assigned to different treatment groups (e.g., Antigen only, Antigen + this compound-based adjuvant, Antigen + Alum, Antigen + MF59).
-
Each mouse is immunized with a specific volume of the corresponding vaccine formulation (e.g., 50-100 µL) via a specified route (e.g., intramuscular or subcutaneous).
-
Booster immunizations are typically given at 2-3 week intervals.
-
Blood samples are collected at various time points (e.g., pre-immunization, and 2 weeks after each immunization) for antibody analysis.
-
At the end of the experiment, spleens are harvested for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody levels in the serum.
Materials:
-
ELISA plates
-
Recombinant antigen
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
ELISA plates are coated with the antigen overnight at 4°C.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serially diluted serum samples are added to the wells and incubated.
-
After washing, HRP-conjugated secondary antibodies specific for total IgG or different isotypes are added.
-
Following another incubation and wash step, TMB substrate is added, and the color is allowed to develop.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
Objective: To enumerate antigen-specific cytokine-producing T-cells.
Materials:
-
ELISpot plates pre-coated with anti-cytokine capture antibodies (e.g., anti-IFN-γ, anti-IL-4)
-
Splenocytes from immunized mice
-
Antigen or peptide pool for stimulation
-
Biotinylated anti-cytokine detection antibodies
-
Streptavidin-HRP
-
Substrate for spot development
-
ELISpot reader
Procedure:
-
Splenocytes are isolated from immunized mice.
-
A defined number of splenocytes are added to the wells of the pre-coated ELISpot plate.
-
Cells are stimulated with the specific antigen or a pool of overlapping peptides derived from the antigen.
-
After incubation (e.g., 24-48 hours), cells are washed away, and the biotinylated detection antibody is added.
-
Streptavidin-HRP is then added, followed by the substrate, which forms insoluble spots at the location of cytokine secretion.
-
The spots are counted using an ELISpot reader.
Conclusion
This compound-based adjuvants, as a component of cationic liposomal formulations, represent a promising alternative to traditional adjuvants. They offer the potential to induce robust, long-lasting, and balanced or Th1-skewed immune responses, which can be advantageous for vaccines against intracellular pathogens. While Alum remains a widely used and effective adjuvant for inducing strong antibody responses, its tendency to promote a Th2 bias may not be optimal for all vaccines. MF59 provides a more balanced Th1/Th2 response but may not be as potent in inducing CD8+ T-cell immunity as some liposomal formulations. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen and the desired type of protective immunity. Further head-to-head comparative studies will be invaluable in fully elucidating the relative strengths and weaknesses of this compound-based adjuvants.
References
- 1. Mucosal Immunization with Liposome-Nucleic Acid Adjuvants Generates Effective Humoral and Cellular Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Cationic liposomes as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Use of Vaxfectin Adjuvant with DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins Protects Juvenile and Infant Rhesus Macaques against Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 8. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Analysis of DPyPE and Other Phosphatidylethanolamines in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of optimal lipid components is a critical determinant of the efficacy and stability of liposomal drug delivery systems. This guide provides a comprehensive comparative analysis of 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (B1241316) (DPyPE) and other key phosphatidylethanolamines (PEs), namely 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This comparison is supported by experimental data on their physicochemical properties and functional performance in liposomal formulations.
Phosphatidylethanolamines are a class of phospholipids (B1166683) that are major components of biological membranes and are widely utilized in the formulation of liposomes for drug and gene delivery. Their conical shape, arising from a smaller headgroup relative to their acyl chains, can influence membrane curvature and fusogenic potential. This guide focuses on the unique characteristics of this compound, a synthetic PE with branched diphytanoyl acyl chains, and contrasts them with the more commonly used PEs, DPPE (a saturated lipid) and DOPE (an unsaturated lipid).
Physicochemical Properties: A Tabular Comparison
The structural differences in the acyl chains of this compound, DPPE, and DOPE lead to distinct physicochemical behaviors that are critical for the performance of liposomal formulations.
| Property | This compound (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine) | DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) |
| Acyl Chain Structure | Two branched 16-carbon phytanoyl chains | Two straight-chain 16-carbon saturated acyl chains | Two straight-chain 18-carbon monounsaturated acyl chains (cis-Δ9) |
| Phase Transition Temperature (Tm) | No detectable gel to liquid crystalline phase transition between -120°C and +120°C[1] | ~63°C | ~ -16°C |
| Membrane Fluidity at Physiological Temperature (37°C) | Fluid, but with restricted chain motion due to branching | Gel phase (rigid) | Liquid crystalline phase (fluid) |
| Membrane Packing | High, due to interlocking of branched chains | Very high in the gel phase | Lower, due to the kink in the unsaturated chains |
| Tendency to Form Non-Bilayer Structures | Can form non-lamellar structures, but less readily than DOPE[2] | Low, favors lamellar structures | High, promotes the formation of inverted hexagonal (HII) phase |
Functional Performance in Liposomal Formulations
The distinct physicochemical properties of these PEs translate into significant differences in the functional performance of the liposomes they are part of, particularly in terms of stability and delivery efficiency.
Lipid Bilayer Stability
The stability of the liposomal bilayer is crucial for preventing premature drug leakage and for ensuring a long shelf-life. The branched phytanoyl chains of this compound contribute to a highly stable membrane.
| Performance Metric | This compound-containing Liposomes | DPPE-containing Liposomes | DOPE-containing Liposomes |
| Serum Stability | High stability, resistant to destabilization by serum components.[3][4][5][6] | Moderate to high stability, especially when mixed with cholesterol. | Lower stability, more prone to leakage in the presence of serum proteins.[7] |
| Drug Retention/Leakage | Low leakage due to high membrane packing and stability. | Low leakage in the gel phase, but can be temperature-sensitive. | Higher leakage rates, especially for small molecules. |
This compound's unique branched-chain structure provides exceptional stability to lipid bilayers. This is a key reason for its use as a neutral co-lipid in the cationic lipid-based adjuvant Vaxfectin®, where it enhances the structural integrity of the liposomes.[8] In contrast, liposomes containing DOPE are generally less stable in serum, which can be a limitation for systemic drug delivery applications.[7]
Drug and Gene Delivery Efficiency
The efficiency of a liposomal formulation is determined by its ability to encapsulate the therapeutic cargo and deliver it effectively to the target cells. In the context of gene delivery, the ability of the liposome (B1194612) to facilitate the release of its contents from the endosome is a critical step.
| Performance Metric | This compound-containing Liposomes | DPPE-containing Liposomes | DOPE-containing Liposomes |
| Encapsulation Efficiency | Generally high due to stable bilayer formation. | High, particularly for lipophilic drugs in the gel phase. | Can be lower for some molecules due to a more fluid and potentially leaky membrane. |
| Gene Transfection Efficiency | Can enhance transfection efficiency by optimizing liposome properties, though not a direct fusogen.[8] | Generally low when used as the primary helper lipid due to membrane rigidity. | High, as it promotes endosomal escape through its fusogenic properties.[2][9][10][11][12][13][14] |
DOPE is widely recognized for its role as a "helper" lipid in cationic liposome formulations for gene delivery. Its propensity to form non-bilayer, inverted hexagonal (HII) structures is thought to facilitate the fusion of the liposome with the endosomal membrane, leading to the release of the genetic material into the cytoplasm.[2][9][10][11][12][13][14] While this compound is not a fusogenic lipid in the same way as DOPE, it contributes to the overall efficacy of formulations like Vaxfectin® by enhancing the stability of the cationic liposome-DNA complex and potentially aiding its uptake by antigen-presenting cells.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Liposome Preparation (Thin-Film Hydration Method)
A common method for preparing liposomes in a laboratory setting is the thin-film hydration technique.
-
Lipid Film Formation: The desired lipids (e.g., a cationic lipid and a helper lipid like this compound, DPPE, or DOPE) are dissolved in an organic solvent, typically a chloroform:methanol mixture. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., a buffer or a solution containing the drug to be encapsulated) by gentle rotation. The temperature of the hydrating solution should be above the phase transition temperature of the lipids to ensure proper hydration and vesicle formation.
-
Sizing: The resulting multilamellar vesicles (MLVs) are then sized to produce smaller, more uniform vesicles, such as large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs). This is typically achieved by extrusion through polycarbonate membranes with a defined pore size or by sonication.
Determination of Phase Transition Temperature (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials as a function of temperature.[15][16][17]
-
Sample Preparation: A concentrated suspension of liposomes is prepared in a suitable buffer.
-
DSC Analysis: A small, known amount of the liposome suspension is hermetically sealed in an aluminum pan. An empty pan is used as a reference. The sample and reference pans are heated at a constant rate over a defined temperature range.
-
Data Interpretation: The DSC instrument measures the differential heat flow between the sample and the reference. A phase transition is observed as an endothermic peak in the thermogram. The temperature at the peak maximum is taken as the phase transition temperature (Tm).
Measurement of Liposome Stability (Dynamic Light Scattering - DLS)
DLS is a technique used to measure the size distribution of particles in a suspension. It can be used to assess the stability of liposomes by monitoring changes in their size over time, particularly in the presence of destabilizing agents like serum.
-
Sample Preparation: The liposome suspension is diluted in a suitable buffer to an appropriate concentration for DLS analysis.
-
DLS Measurement: The diluted sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: The Stokes-Einstein equation is used to relate the diffusion coefficient of the particles to their hydrodynamic diameter. An increase in particle size or polydispersity index (PDI) over time can indicate aggregation and instability. For serum stability studies, liposomes are incubated with serum for various time points before DLS measurement.
Determination of Encapsulation Efficiency
Encapsulation efficiency refers to the percentage of the initial drug or genetic material that is successfully entrapped within the liposomes.[18]
-
Separation of Free and Encapsulated Material: The unencapsulated (free) drug or genetic material is separated from the liposomes. Common methods include size exclusion chromatography, dialysis, or centrifugation.
-
Quantification: The amount of encapsulated material is determined by lysing the liposomes (e.g., with a detergent) and then quantifying the released cargo using a suitable analytical technique (e.g., UV-Vis spectroscopy for drugs, or a fluorescent dye-based assay for nucleic acids).
-
Calculation: The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug used) x 100%
Signaling Pathways and Experimental Workflows
Visual representations of key processes are provided below using Graphviz (DOT language).
Signaling Pathway: Endosomal Escape of Lipoplexes
Caption: Mechanism of DOPE-mediated endosomal escape for gene delivery.
Experimental Workflow: Liposome Characterization
Caption: Workflow for the physicochemical characterization of liposomes.
Logical Relationship: Acyl Chain Structure and Membrane Properties
Caption: Relationship between acyl chain structure and key membrane properties.
Conclusion
The choice between this compound, DPPE, and DOPE as a helper lipid in liposomal formulations depends heavily on the specific application. This compound, with its unique diphytanoyl chains, offers exceptional membrane stability, making it an excellent choice for applications requiring robust vesicles with low leakage, such as in vaccine adjuvants. DPPE, being saturated, forms rigid membranes at physiological temperatures, which can be advantageous for controlled-release applications but less so for processes requiring membrane fusion. DOPE's unsaturated chains confer fusogenic properties that are highly beneficial for enhancing the intracellular delivery of genetic material by promoting endosomal escape. This comparative guide provides a framework for researchers to make informed decisions in the rational design of liposomal drug delivery systems.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. The effect of blood serum on the size and stability of phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjb.ro [rjb.ro]
- 6. researchgate.net [researchgate.net]
- 7. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scielo.br [scielo.br]
- 10. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 18. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to DPyPE and DOPC for In Vivo mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of helper lipids is a critical determinant of the in vivo performance of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. These lipids, along with ionizable lipids, cholesterol, and PEGylated lipids, form the nanoparticle structure, influence its stability, and critically mediate the intracellular delivery of the mRNA payload. This guide provides an in-depth comparison of two common helper lipids, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), focusing on their impact on LNP characteristics and in vivo mRNA delivery efficacy.
While direct head-to-head in vivo comparisons of this compound and DOPC are not extensively documented in publicly available literature, this guide synthesizes data from studies on structurally related phospholipids (B1166683) to provide a comprehensive performance overview. Specifically, we will draw comparisons between lipids with phosphoethanolamine (PE) head groups (like this compound and its unsaturated counterpart DOPE) and those with phosphocholine (B91661) (PC) head groups (like DOPC and its saturated counterpart DSPC).
Executive Summary
Phospholipids with PE head groups, such as DOPE, have been consistently shown to enhance both in vitro and in vivo mRNA delivery compared to their PC-containing counterparts like DSPC.[1][2] This improved efficacy is largely attributed to the fusogenic properties of the PE head group, which facilitates the crucial step of endosomal escape.[1][] The choice of helper lipid has also been demonstrated to influence the tissue-specific delivery of LNPs. While zwitterionic phospholipids generally support liver delivery, negatively charged phospholipids can shift the tropism towards the spleen.[1]
Physicochemical Properties of LNPs
The choice of helper lipid significantly influences the physicochemical characteristics of the resulting LNPs, such as particle size, polydispersity index (PDI), and zeta potential. These parameters, in turn, affect the stability, biodistribution, and cellular uptake of the nanoparticles.
| Helper Lipid | LNP Size (diameter, nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| DOPE | ~70 | >80 | Positive | [2] |
| DSPC | ~68 | >80 | Positive | [2] |
| DOPC | ~182 | >80 | Positive | [2] |
Note: This data is from a study comparing helper lipids for CRISPR-Cas9 mRNA delivery and may vary depending on the specific ionizable lipid, overall formulation, and manufacturing process.
In Vivo Performance Comparison
The ultimate test of an LNP formulation is its ability to effectively deliver its mRNA cargo in a living organism, leading to protein expression in the target tissue.
| Helper Lipid | In Vivo Model | Administration Route | Key Findings | Reference |
| DOPE | Mice | Intramuscular | Higher reporter mRNA expression at low doses compared to DSPC-containing LNPs. | [4] |
| DOPE | Mice | Not Specified | Up to a four-fold increase in luciferase mRNA delivery in vivo compared to DSPC. | [1] |
| DSPC | Mice | Intramuscular | Lower luciferase signal at 6h and 24h compared to DOPE-containing LNPs. | [4] |
Mechanism of Action: The Role of Fusogenic Lipids
The superior performance of PE-containing lipids like DOPE (and by extension, this compound) is linked to their ability to promote the transition from a bilayer to a non-bilayer hexagonal phase. This structural rearrangement is believed to facilitate the fusion of the LNP with the endosomal membrane, leading to the release of the mRNA into the cytoplasm where it can be translated into protein.
Caption: Proposed mechanism of endosomal escape for LNPs.
Experimental Protocols
LNP Formulation
Lipid nanoparticles are typically formulated by microfluidic mixing.[4] A lipid mixture, including the ionizable lipid, helper lipid (this compound or DOPC), cholesterol, and a PEGylated lipid, is dissolved in an organic solvent like ethanol. This organic phase is rapidly mixed with an aqueous phase containing the mRNA at an acidic pH (e.g., pH 4.0). This process leads to the self-assembly of the lipids around the mRNA, forming the LNPs. The resulting nanoparticle suspension is then dialyzed against a buffer like PBS to remove the organic solvent and raise the pH.
Caption: General workflow for LNP formulation.
In Vivo mRNA Delivery Assessment
The in vivo efficacy of LNP-formulated mRNA is commonly assessed in mouse models. LNPs encapsulating a reporter mRNA, such as Firefly luciferase, are administered to the animals via a specific route (e.g., intramuscular or intravenous injection). At various time points post-injection, the expression of the reporter protein is quantified using an in vivo imaging system (IVIS). This allows for the visualization and quantification of protein expression in different organs and tissues, providing a measure of the delivery efficiency and biodistribution of the LNP formulation.
Conclusion
The choice between this compound and DOPC as a helper lipid for in vivo mRNA delivery will likely depend on the specific application and desired therapeutic outcome. Based on the available evidence for structurally similar phospholipids, formulations containing PE head groups, such as this compound, are anticipated to offer superior in vivo transfection efficiency due to their fusogenic properties that enhance endosomal escape. However, the saturated acyl chains of this compound may lead to more rigid lipid bilayers compared to the unsaturated chains of DOPC, which could influence LNP stability and interaction with biological membranes. Further direct comparative studies are warranted to fully elucidate the in vivo performance differences between this compound and DOPC for mRNA delivery. Researchers and drug developers should consider these factors and conduct empirical testing to identify the optimal helper lipid for their specific LNP-mRNA therapeutic.
References
assessing the impact of DPyPE on membrane fluidity compared to other lipids
For researchers in drug development and cellular biology, understanding the nuanced effects of lipid composition on membrane fluidity is paramount. This guide provides a comparative analysis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DPyPE) on membrane fluidity against well-established lipids such as cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The data presented is synthesized from experimental studies to aid in the selection of appropriate lipid components for model membranes.
Quantitative Comparison of Membrane Fluidity
Membrane fluidity can be quantitatively assessed using various biophysical techniques. One of the most common methods involves the use of the fluorescent probe Laurdan, which reports on the polarity of its environment within the lipid bilayer. The Generalized Polarization (GP) value of Laurdan is a measure of membrane lipid packing, where higher GP values indicate a more ordered, less fluid membrane (gel or liquid-ordered phase), and lower GP values are indicative of a more fluid, disordered membrane (liquid-disordered phase).[1][2]
The following table summarizes Laurdan GP values from a study on lipid-coated nanoparticles, providing a basis for comparing the effects of this compound with other lipids at different temperatures.[1] The lipid compositions included mixtures of DPPC with either cholesterol or DOPC, with this compound being a component of the lipid shell.
| Lipid Composition (molar ratio) | Temperature (°C) | Laurdan GP Value | Inferred Effect on Fluidity |
| DPPC/Cholesterol/GM3/DPyPE | |||
| 90:5:3:2 | 25 | ~0.55 | High order (less fluid) |
| 75:20:3:2 | 25 | ~0.60 | Very high order (less fluid) |
| 55:40:3:2 | 25 | ~0.65 | Extremely high order (less fluid) |
| 90:5:3:2 | 65 | ~0.10 | Increased fluidity |
| 75:20:3:2 | 65 | ~0.20 | Moderate fluidity |
| 55:40:3:2 | 65 | ~0.30 | Lower fluidity |
| DPPC/DOPC/GM3/DPyPE | |||
| 90:5:3:2 | 25 | 0.55 ± 0.02 | High order (less fluid) |
| 75:20:3:2 | 25 | 0.49 ± 0.03 | High order (less fluid) |
| 55:40:3:2 | 25 | 0.38 ± 0.05 | Moderate order (more fluid than DPPC/Chol) |
| 90:5:3:2 | 65 | ~ -0.27 | Very fluid |
| 75:20:3:2 | 65 | Not specified | - |
| 55:40:3:2 | 65 | Not specified | - |
| Pure Liposomes for Reference | |||
| DPPC | 25 | ~0.60 | Gel phase (very low fluidity)[2] |
| DOPC | 25 | ~ -0.30 | Liquid-crystalline phase (very fluid)[2] |
Analysis of the Data:
-
This compound in DPPC/Cholesterol Membranes: The presence of this compound in DPPC membranes containing increasing concentrations of cholesterol leads to a progressive increase in the Laurdan GP value at both 25°C and 65°C. This indicates that in this mixture, this compound does not counteract the well-known ordering effect of cholesterol.[3][4][5] At higher temperatures, while fluidity increases (GP values decrease), the trend of higher cholesterol leading to a more ordered membrane persists.
-
This compound in DPPC/DOPC Membranes: In contrast, when this compound is part of a DPPC/DOPC mixture, increasing the proportion of the unsaturated lipid DOPC leads to a decrease in the Laurdan GP value at 25°C. This demonstrates that the fluidizing effect of DOPC dominates. The very low GP value for the 5% DOPC mixture at 65°C signifies a highly fluid membrane.[1]
-
Inferred Effect of this compound: Based on molecular dynamics simulations of mixed DPPC/DPPE bilayers, the phosphatidylethanolamine (B1630911) (PE) headgroup, which this compound possesses, tends to increase the order of lipid tails compared to the phosphocholine (B91661) (PC) headgroup of DPPC.[6][7][8] This is due to the smaller headgroup size and the potential for intermolecular hydrogen bonding, leading to tighter lipid packing.[6] The bulky lissamine rhodamine B headgroup of this compound likely introduces some steric hindrance, which may counteract this ordering effect to some extent. However, the available experimental data suggests that in a complex mixture, the influence of other components like cholesterol or unsaturated lipids is more dominant in determining the overall membrane fluidity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of membrane fluidity.
Laurdan Generalized Polarization (GP) Spectroscopy
This technique is used to assess the degree of water penetration into the lipid bilayer, which correlates with membrane fluidity.
Materials:
-
Lipid of interest (e.g., this compound, DPPC, DOPC, Cholesterol)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Buffer solution (e.g., Tris buffer, pH 7.4)
-
Organic solvent for lipid dissolution (e.g., chloroform)
Protocol:
-
Liposome (B1194612) Preparation:
-
Co-dissolve the desired lipids and Laurdan (typically at a lipid-to-probe molar ratio of 200:1 to 500:1) in an organic solvent.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Fluorescence Measurements:
-
Transfer the liposome suspension to a quartz cuvette.
-
Use a spectrofluorometer equipped with a temperature controller.
-
Set the excitation wavelength to 340 nm.
-
Record the emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
-
GP Calculation:
-
Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Fluorescence Anisotropy
This method measures the rotational mobility of a fluorescent probe within the membrane, which is inversely related to the local viscosity or fluidity.
Materials:
-
Lipid of interest
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Buffer solution
-
Organic solvent
Protocol:
-
Liposome Preparation:
-
Prepare liposomes containing the fluorescent probe as described in the Laurdan GP protocol. The probe-to-lipid ratio is typically around 1:500.
-
-
Anisotropy Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers in the excitation and emission light paths.
-
Excite the sample with vertically polarized light (e.g., 360 nm for DPH).
-
Measure the fluorescence emission intensity through polarizers oriented vertically (I_VV) and horizontally (I_VH).
-
Correct for instrumental bias by measuring the emission with horizontally polarized excitation (I_HV and I_HH) and calculating the G-factor (G = I_HV / I_HH).
-
-
Anisotropy (r) Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing membrane fluidity and the conceptual relationship between lipid structure and membrane order.
References
- 1. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. LabXchange [labxchange.org]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular simulation study of structural and dynamic properties of mixed DPPC/DPPE bilayers. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DPyPE-Containing LNPs versus Commercial Transfection Reagents for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols
The delivery of messenger RNA (mRNA) into cells is a cornerstone of modern biological research and therapeutic development. While commercial transfection reagents have long been the standard, lipid nanoparticles (LNPs) have emerged as a powerful alternative, particularly those incorporating novel lipid compositions. This guide provides a head-to-head comparison of LNPs containing the helper lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) with widely used commercial transfection reagents. We present a synthesis of available performance data, detailed experimental protocols, and visualizations of key biological and experimental pathways to aid researchers in selecting the optimal delivery method for their needs.
Performance Comparison: Transfection Efficiency and Cytotoxicity
The efficacy of a transfection method is a balance between high delivery efficiency and low cellular toxicity. The following tables summarize publicly available data on the performance of various transfection reagents and LNP formulations.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct head-to-head comparisons under identical experimental conditions are limited. Performance can vary significantly based on cell type, passage number, mRNA construct, and specific protocol details.
Table 1: Comparative mRNA Transfection Efficiency
| Delivery Vehicle | Cell Type | Transfection Efficiency (% of positive cells or relative light units) | Citation |
| This compound-containing LNP (5-lipid formulation) | Caco-2, HeLa, HepG2, A549 | High in vitro transfection with sustained release kinetics. | |
| Lipofectamine 3000 | HEK293 | High efficiency, often used as a positive control. | |
| HeLa | Superior efficiency compared to PEI. | [1] | |
| Primary Myoblast | 97.78% | ||
| Lipofectamine 2000 | T47D | 95.6% | [2] |
| MCF-10A | 99.2% | [2] | |
| HeLa | Slightly lower efficiency than ViaFect™, but higher toxicity. | ||
| TransIT-mRNA | Huh7 | Outperformed DMRIE-C and TransMessenger reagents. | |
| FuGENE HD | MEFs | Higher efficiency than Lipofectamine 2000. | [3] |
| RNAiMAX | Primary Myoblast | 80.34% |
Table 2: Comparative Cytotoxicity
| Delivery Vehicle | Cell Type | Viability (% of control) / IC50 | Citation |
| This compound-containing LNP (5-lipid formulation) | Caco-2, HeLa, HepG2, A549 | Good safety profile, suitable for in vivo use. | |
| Lipofectamine 3000 | H9T-cells | Can be cytotoxic. | |
| JU77 | ~68% viability. | ||
| Lipofectamine 2000 | T47D | Significant decrease in viability at higher concentrations. | [2] |
| HeLa | Considerably more toxic than ViaFect™. | ||
| FuGENE HD | Primary Myoblast | Most toxic reagent tested in this cell line (68.45% viability). | |
| RNAiMAX | Primary Myoblast | 83.65% viability. |
Key Experimental Protocols
Reproducible and reliable results depend on meticulous experimental execution. Below are detailed protocols for LNP formulation and in vitro mRNA transfection.
Protocol 1: this compound-Containing LNP Formulation (Microfluidic Mixing)
This protocol describes the formulation of a 5-lipid component LNP using a microfluidic device. The components typically include an ionizable lipid, this compound, cholesterol, an ionizable co-lipid, and a PEG-lipid.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, this compound, cholesterol, ionizable co-lipid (e.g., DODMA), and PEG-lipid in ethanol (B145695) at the desired molar ratios. A typical ratio might be 40:20:38.5:1.5 (ionizable lipid: this compound: cholesterol: PEG-lipid), with an additional ionizable co-lipid.
-
Ensure complete dissolution of all lipid components. Gentle warming may be necessary.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0). This ensures the ionizable lipid will be protonated, facilitating mRNA encapsulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels promotes the self-assembly of the LNPs.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
Concentrate the LNP solution to the desired final concentration using a suitable method like centrifugal filtration.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vitro mRNA Transfection
This protocol outlines a general procedure for transfecting cultured cells with either this compound-containing LNPs or a commercial transfection reagent.
-
Cell Seeding:
-
The day before transfection, seed healthy, actively dividing cells into a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
For this compound-LNPs: Dilute the LNP-encapsulated mRNA to the desired final concentration in serum-free cell culture medium (e.g., Opti-MEM).
-
For Commercial Reagents (e.g., Lipofectamine 3000): Follow the manufacturer's protocol. Typically, this involves diluting the reagent and the mRNA separately in serum-free medium, then combining the two dilutions and incubating for a specified time to allow complex formation.
-
-
Transfection:
-
Remove the old medium from the cells and replace it with the prepared transfection complexes.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
-
Assessment of Transfection Efficiency and Cytotoxicity:
-
Transfection Efficiency:
-
If using a reporter gene like GFP, visualize and quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.
-
If using a reporter like luciferase, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the percentage of viable cells compared to an untransfected control.
-
-
Visualizing the Pathways: Experimental Workflow and Cellular Uptake
To better understand the processes involved, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for comparing transfection reagents.
Caption: Cellular uptake and endosomal escape of lipid nanoparticles.
References
A Comparative Analysis of Prime Editing Performance Across Diverse Cell Lines
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Clarification on Terminology: The term "DPyPE" as a specific gene editing tool was not identified in a comprehensive review of current literature. The search results consistently point towards "Prime Editing (PE)" and its more recent iterations, such as "Bi-directional Prime Editing (Bi-PE)." It is highly probable that "this compound" was a misnomer for these advanced gene editing technologies. This guide will, therefore, focus on providing a detailed comparison of Prime Editing performance across various cell lines, a topic of significant interest in the research community.
Prime editing stands as a revolutionary genome editing technology, offering the ability to perform a wide array of precise genetic modifications, including all 12 possible base-to-base conversions and targeted insertions or deletions, without inducing double-strand breaks (DSBs).[1][2][3][4][5] This "search-and-replace" technology utilizes a Cas9 nickase fused to a reverse transcriptase, guided by a prime editing guide RNA (pegRNA), to directly install desired edits into the genome.[4][5] The efficiency and outcomes of prime editing can be influenced by the specific variant of the prime editor used, the design of the pegRNA, and, crucially, the cellular context.[4][6]
This guide provides a cross-study comparison of prime editing performance in different cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Performance Data
The efficiency of prime editing is highly dependent on the cell type, the targeted genomic locus, and the specific prime editing system employed. Below is a summary of reported editing efficiencies across various human cell lines.
Bi-directional Prime Editing (Bi-PE) for Large Deletions in HEK293T Cells
Bi-directional prime editing (Bi-PE) has been shown to significantly improve the efficiency of large genomic deletions compared to the standard PE3 system.[1][2][7]
| Target Locus | Deletion Size (bp) | Bi-PE Efficiency (%) | L-PE3 Efficiency (%) | R-PE3 Efficiency (%) | Fold Increase (vs. L-PE3) | Fold Increase (vs. R-PE3) |
| β-Actin | 600 | ~11.3 | 7.4 | 3.4 | ~1.5x | ~3.3x |
| VEGFA | 400 | 36.7 | 5.3 | 2.2 | ~6.9x | ~16.7x |
| AAVS1 | 1522 | 64.4 | 58.7 | 26.6 | ~1.1x | ~2.4x |
| DMD | 861 | ~31.5 | 5.3 | 7.3 | ~5.9x | ~4.3x |
| DMD | 654 | 23.4 | 2.4 | 1.8 | ~9.8x | ~13x |
Data extracted from a study on Bi-PE in HEK293T cells.[2][7] L-PE3 and R-PE3 refer to PE3 strategies with the nicking sgRNA placed at different positions.
General Prime Editing Efficiency Across Various Cell Lines
Systematic optimization and advanced delivery methods have pushed prime editing efficiencies to remarkable levels in multiple cell lines, including those that are traditionally difficult to transfect.
| Cell Line | Editing System | Delivery Method | Target Locus | Editing Efficiency (%) |
| HEK293T | PB-PE System | Lentiviral Delivery | HEK3 | 66.71 |
| MCF7 | Optimized PE | Lentiviral Delivery | RNF2 | Relatively Low |
| T47D | Optimized PE | Lentiviral Delivery | RNF2 | Relatively Low |
| HeLa | PB-PE System | Lentiviral Delivery | HEK3 | 66.71 |
| Human Pluripotent Stem Cells (hPSCs) | Optimized PE | Not Specified | Multiple | >50 |
| U2OS | PEmax / PEmax | Not Specified | Multiple | ~3.5-fold increase with VPX |
| Fibroblasts | PEmax / PEmax | Not Specified | Multiple | ~3.5-fold increase with VPX |
| Primary T Cells | PEmax / PEmax** | Electroporation | FANCF | Significant Improvement |
This table compiles data from studies on systematic optimization of prime editing.[8][9][10] The piggyBac-based prime editing (PB-PE) system has shown significant enhancements in editing efficiency.[9] The use of co-delivered proteins like VPX can also boost efficiency by increasing intracellular dNTP levels.[8][10]
Experimental Protocols
Achieving high prime editing efficiency is critically dependent on the experimental setup. Here are summaries of key methodologies.
Cell Culture and Transfection
-
Cell Lines: HEK293T cells are often recommended for initial pegRNA screening due to their high transfectability.[11] Other cell lines used in these studies include HeLa, MCF7, T47D, U2OS, fibroblasts, and human pluripotent stem cells (hPSCs).[8][9]
-
Culture Conditions: Cells are typically maintained at 37°C with 5% CO2. For optimal results, cells should be at a low passage number (<20-30) and be 60-80% confluent on the day of transfection.[12]
-
Delivery Methods:
-
Lipid-mediated Transfection: A common method for transiently transfecting plasmid DNA encoding the prime editor and pegRNA into cell lines like HEK293T.[4]
-
Electroporation: Often used for cell types that are difficult to transfect, such as primary cells and stem cells. This method can be used to deliver plasmids or, more effectively, in vitro-transcribed mRNA for the editor protein and synthetic pegRNAs.[11]
-
Lentiviral Delivery: This method allows for stable expression of prime editing components, which can lead to improved editing efficiency, especially when using engineered pegRNAs (epegRNAs).[9]
-
piggyBac Transposon System: An "all-in-one" system that can enhance gene editing efficiency in hard-to-transfect human cells like iPSCs.[13]
-
Analysis of Editing Efficiency
-
Genomic DNA Extraction: After a suitable incubation period (typically 48-72 hours post-transfection), genomic DNA is extracted from the treated cells.
-
PCR Amplification: The target genomic locus is amplified by PCR.
-
Sequencing: The editing efficiency is quantified by high-throughput sequencing (next-generation sequencing) of the PCR amplicons, which allows for the precise determination of the percentage of desired edits and any accompanying indels.
Off-Target Analysis
Prime editing is known for its high specificity, but assessing off-target effects is crucial.[5]
-
In Silico Prediction: Bioinformatics tools can predict potential off-target sites based on sequence homology.
-
Genome-wide Experimental Methods:
-
PE-tag: A method that uses the prime editor to insert an amplification tag at sites of PE activity, allowing for their genome-wide identification.[14][15][16]
-
GUIDE-seq: Can also be adapted to evaluate off-target sites for prime editing systems.[5]
-
nDigenome-seq: Uses nCas9 to generate single-strand breaks at potential off-target sites for screening.[17]
-
Visualizing the Process: Diagrams
To better understand the workflow and mechanism of prime editing, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bi-PE: bi-directional priming improves CRISPR/Cas9 prime editing in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prime editing for precise and highly versatile genome manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prime Editing: A Revolutionary Technology for Precise Treatment of Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. Systematic optimization of prime editing for enhanced efficiency and versatility in genome engineering across diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing and executing prime editing experiments in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. Genome-wide Profiling of Prime editor off-target sites in vitro and in vivo using PE-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide profiling of prime editor off-target sites in vitro and in vivo using PE-tag | Springer Nature Experiments [experiments.springernature.com]
- 16. BRIDGE Innovation & Business Development [bridge.umassmed.edu]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DPyPE: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices are paramount.
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile) to prevent skin contact.
-
Use safety glasses or goggles to protect from potential splashes.
-
A lab coat should be worn to protect personal clothing.
Handling:
-
Avoid generating dust when handling the solid form of this compound.
-
Should a spill occur, it can be cleaned up with absorbent material.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant, which typically involves incineration.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect waste this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and any absorbent material used for spills in a designated, clearly labeled waste container.
-
This compound in Solution: If this compound is in a solvent, it should be collected in a separate, compatible waste solvent container. The SDS for a similar lipid suggests that dissolving the material in a combustible solvent is an appropriate preparation for incineration.
Step 2: Packaging for Disposal
Proper packaging is crucial for the safe transport and disposal of chemical waste. This process is often referred to as "lab packing."
-
Container Selection: Use a container that is compatible with this compound and any solvents. For solid waste, a securely sealed plastic bag or a rigid, sealed container is suitable. For liquid waste, use a leak-proof container with a screw-on cap.
-
Labeling: Clearly label the waste container with "this compound Waste" and list all contents, including any solvents. Include the date of accumulation and the name of the principal investigator or laboratory.
-
Segregation: Ensure that the this compound waste container is stored separately from incompatible chemicals.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of chemical waste. They will provide specific instructions and schedule a pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department. This documentation is essential for regulatory compliance.
-
Pickup: EHS personnel or a licensed hazardous waste contractor will collect the properly packaged and labeled this compound waste for transport to an approved disposal facility.
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Disposal Method | Incineration via an approved waste disposal plant. | Safety Data Sheet |
| Container Type | Compatible, sealed containers for solids and liquids. | General Lab Waste Procedures |
| Labeling Requirements | Full chemical name, contents, accumulation date, PI name. | General Lab Waste Procedures |
Experimental Protocols
The standard procedure for preparing this compound for disposal via incineration involves ensuring it is securely contained and, if in a solid form that could become airborne, considering dissolution in a combustible solvent to facilitate safe handling and combustion.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
Essential Safety and Logistical Information for Handling DPyPE
For researchers, scientists, and drug development professionals working with 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE), understanding the appropriate safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.
Chemical Identifier:
-
CAS Number: 201036-16-0
-
Synonyms: 4ME 16:0 PE, 1,2-di-(3,7,11,15-tetramethylhexadecanoyl)-sn-glycero-3-phosphoethanolamine
Hazard Assessment: According to the Safety Data Sheet (SDS) from Avanti Polar Lipids, this compound in its pure, powdered form is not classified as a hazardous substance or mixture. However, it is often supplied as a solution in chloroform (B151607). In this case, the hazards of the solution are primarily associated with the solvent. Chloroform is harmful if swallowed, causes skin and serious eye irritation, is toxic if inhaled, may cause drowsiness or dizziness, is suspected of causing cancer, is suspected of damaging the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] Therefore, the personal protective equipment (PPE) and handling procedures must be adjusted accordingly.
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound itself have not been thoroughly investigated.[2] Therefore, it is prudent to handle it with care, even in its pure form.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in its powdered form and as a solution in chloroform.
| Form | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Powder | Safety glasses with side-shields conforming to EN166.[3] | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1][3] | Laboratory coat. | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Solution in Chloroform | Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the chloroform solution.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Remove all sources of ignition.
2. Personal Protective Equipment (PPE) Donning:
-
Don the appropriate PPE as specified in the table above based on the form of this compound being handled.
3. Handling this compound Powder:
-
Avoid dust formation.[3]
-
If weighing the powder, do so in a fume hood or a balance enclosure.
-
Use appropriate tools (e.g., spatula) to handle the powder.
-
If creating a solution, slowly add the powder to the solvent to avoid splashing.
4. Handling this compound in Chloroform Solution:
-
Use a calibrated pipette or syringe for transferring the solution.
-
Keep the container tightly closed when not in use.[1]
5. In Case of a Spill:
-
For the powder, sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
-
For the chloroform solution, wear respiratory protection. Evacuate personnel to a safe area. Prevent further leakage or spillage if safe to do so. Absorb with an inert absorbent material and dispose of as hazardous waste.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
6. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
-
In all cases of exposure, seek medical advice.
7. Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.
-
This compound powder, if uncontaminated, can be disposed of as regular chemical waste.
-
This compound in chloroform solution and any materials contaminated with it must be disposed of as hazardous waste.
-
Do not allow the product to enter drains.[2]
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
